molecular formula C6H14O5 B053887 Diglycerol CAS No. 627-82-7

Diglycerol

Cat. No.: B053887
CAS No.: 627-82-7
M. Wt: 166.17 g/mol
InChI Key: GPLRAVKSCUXZTP-UHFFFAOYSA-N
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Description

Diglycerol is a high-purity, oligomeric polyether polyol that serves as a versatile building block and crosslinking agent in advanced materials research. This compound consists of two glycerol units linked by an ether bond, resulting in a molecule with four hydrophilic hydroxyl groups. Its primary research value lies in its application as a monomer for the synthesis of biodegradable and hyperbranched polyesters and polyurethanes, where it imparts improved flexibility, hydrophilicity, and thermal properties to the resulting polymers. In biomaterials science, this compound is investigated for creating hydrogels, drug delivery systems, and non-ionic surfactants due to its biocompatibility and tunable functionality. The mechanism of action for its crosslinking and polymerization efficacy is based on polycondensation reactions with diacids or diisocyanates, where its multiple hydroxyl groups act as reactive sites to form a three-dimensional network. Furthermore, its role as a humectant and viscosity modifier is studied in cosmetic and personal care formulations. Researchers value this compound for its utility in green chemistry initiatives, exploring its potential as a sustainable alternative to petroleum-derived polyols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dihydroxypropoxy)propane-1,2-diol
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InChI

InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2
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InChI Key

GPLRAVKSCUXZTP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(COCC(CO)O)O)O
Source PubChem
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Molecular Formula

C6H14O5
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DSSTOX Substance ID

DTXSID90872273
Record name 3,3'-Oxydi(propane-1,2-diol)
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Molecular Weight

166.17 g/mol
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Physical Description

Liquid; Other Solid
Record name Propanediol, oxybis-
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CAS No.

627-82-7, 59113-36-9
Record name Bis(2,3-dihydroxypropyl) ether
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Record name alpha,alpha'-Diglycerol
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Record name Diglycerin
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Record name Oxybispropanediol
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Record name .ALPHA.,.ALPHA.'-DIGLYCEROL
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Foundational & Exploratory

diglycerol synthesis from glycerol etherification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Diglycerol via Glycerol Etherification

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol, a primary byproduct of the biodiesel industry, has seen a significant increase in availability, making its conversion into value-added chemicals a critical area of research. Among its many potential derivatives, this compound (DG) and other polyglycerols (PGs) are particularly valuable. These glycerol ethers are utilized as emulsifiers, humectants, and stabilizers in the food, cosmetics, and pharmaceutical industries.[1] The most common route for synthesizing this compound is the direct, solvent-free etherification of glycerol, a condensation reaction that eliminates a water molecule to form an ether linkage. This guide provides a comprehensive technical overview of the synthesis of this compound from glycerol, focusing on reaction mechanisms, catalytic systems, experimental protocols, and process optimization.

Reaction Mechanisms: Acid vs. Base Catalysis

The etherification of glycerol can be catalyzed by both acids and bases, proceeding through distinct mechanistic pathways. The choice of catalyst significantly impacts reaction rates, selectivity towards linear versus branched isomers, and the formation of byproducts.

1. Base-Catalyzed Etherification (SN2 Pathway)

Base-catalyzed etherification is the more common and often more selective method for producing linear polyglycerols.[2] The reaction proceeds via an SN2-type mechanism. Initially, a strong base deprotonates one of the hydroxyl groups of a glycerol molecule, forming a more nucleophilic glyceroxide anion. This anion then attacks a primary carbon of a second glycerol molecule, with a hydroxyl group acting as the leaving group to form the ether bond and a hydroxide ion. This pathway generally favors the formation of linear dimers and oligomers.[3]

G G1 Glycerol G_anion Glyceroxide Anion G1->G_anion + OH⁻ OH_minus Base (OH⁻) H2O Water G_anion->H2O - H₂O G_anion_2 Glyceroxide Anion G2 Second Glycerol Molecule DG This compound OH_regen Base (OH⁻) Regenerated DG->OH_regen G_anion_2->DG + Glycerol

Base-catalyzed SN2-type mechanism for glycerol etherification.

2. Acid-Catalyzed Etherification (SN1 Pathway)

In the presence of an acid catalyst, a hydroxyl group on a glycerol molecule is protonated, forming a good leaving group (water). The departure of the water molecule results in the formation of a carbocation intermediate. This carbocation is then attacked by a hydroxyl group from a second glycerol molecule. A final deprotonation step regenerates the acid catalyst and yields the this compound product. This SN1-type mechanism can lead to a wider range of products, including branched and cyclic isomers, and is often less selective than base catalysis.[2][3] Undesirable side reactions, such as dehydration to form acrolein, can also occur at elevated temperatures with acid catalysts.[2]

G G1 Glycerol G_protonated Protonated Glycerol G1->G_protonated H_plus Acid (H⁺) G_protonated_2 Protonated Glycerol Carbocation Carbocation Intermediate H2O Water Carbocation_2 Carbocation Intermediate G_protonated_2->Carbocation - H₂O DG This compound Carbocation_2->DG + Glycerol G2 Second Glycerol Molecule H_regen Acid (H⁺) Regenerated DG->H_regen - H⁺

Acid-catalyzed SN1-type mechanism for glycerol etherification.

Catalytic Systems for this compound Synthesis

A wide array of catalysts has been investigated for glycerol etherification. These can be broadly classified as homogeneous or heterogeneous.

Homogeneous Catalysts

Homogeneous catalysts, typically alkaline salts like NaOH, NaOAc, or Na₂CO₃, are highly soluble in glycerol, which can lead to high reaction rates.[2][4][5] However, their use presents significant downstream challenges, including difficult separation from the viscous product mixture, reactor corrosion, and the generation of basic aqueous waste, making them less environmentally friendly.[2]

Table 1: Performance of Homogeneous Catalysts in Glycerol Etherification

CatalystCatalyst LoadingTemp. (°C)Time (h)Glycerol Conv. (%)DG Select. (%)TG Select. (%)Reference(s)
NaOH0.5 mol%260683.8--[5]
NaOAc0.5 mol%260672.8--[5]
Na₂CO₃1.74 mol%2608962435[6]
NaOH0.35 wt%240----[4]
K₂CO₃--0.5 (MW)100--[3]

MW: Microwave irradiation

Heterogeneous Catalysts

Heterogeneous solid catalysts are preferred for industrial applications due to their ease of separation, potential for regeneration and reuse, and reduced environmental impact.[5][7] While they may exhibit lower activity compared to homogeneous counterparts, requiring higher temperatures or longer reaction times, they often provide higher selectivity towards desired products like this compound and triglycerol.[1][5] Commonly studied heterogeneous catalysts include zeolites, hydrotalcites, and various metal oxides.

  • Zeolites: These microporous aluminosilicates, particularly when exchanged with alkali metal cations (e.g., Li⁺, Na⁺, K⁺), serve as effective basic catalysts.[8][9] The catalytic activity and selectivity are influenced by the type of cation and the zeolite framework. For instance, in X-type zeolites, activity for glycerol conversion follows the order XZ-K > XZ-Li > XZ-Na, while selectivity for DG and TG is XZ-Li > XZ-Na > XZ-K.[9]

  • Metal Oxides: Alkaline earth metal oxides (MgO, CaO, SrO, BaO) have demonstrated significant activity, which correlates with their basicity (BaO > SrO > CaO > MgO). Mixed-metal oxides, such as those derived from hydrotalcites or perovskites (e.g., Ca₁.₆Al₀.₄La₀.₆O₃), can offer enhanced stability and activity, achieving high glycerol conversion and this compound yields.[10][11][12]

Table 2: Performance of Heterogeneous Catalysts in Glycerol Etherification

CatalystCatalyst LoadingTemp. (°C)Time (h)Glycerol Conv. (%)DG Yield (%)DG Select. (%)Reference(s)
XZ-Li (Zeolite)3 wt%280289.661.270.5[9]
XZ-Na (Zeolite)3 wt%280279.4--[8]
XZ-K (Zeolite)3 wt%280289.3--[8]
CaO2 wt%250-7219-[10][12]
Ca₁.₆Al₀.₄La₀.₆O₃2 wt%250896.352-[10][12][13]
HTc-Ni₇₅%->220---100[11]

Experimental Protocols

The following sections detail generalized and specific experimental procedures for the synthesis of this compound.

General Experimental Workflow

The solvent-free etherification of glycerol is typically performed in a batch reactor. The process involves heating glycerol with a catalyst under an inert atmosphere to prevent oxidation, followed by catalyst removal and product purification, usually via vacuum distillation.

G start Start reactor_prep Charge Reactor with Glycerol & Catalyst start->reactor_prep reaction Heat to Reaction Temp. (e.g., 250-280°C) Stir under N₂ Atmosphere reactor_prep->reaction hold Hold for Reaction Time (e.g., 2-8 hours) reaction->hold cool Cool to Room Temp. hold->cool separation Catalyst Separation (Filtration/Centrifugation) cool->separation purification Purification of Crude Product (Multi-Stage Vacuum Distillation) separation->purification analysis Product Analysis (HPLC, GC) purification->analysis end_node End analysis->end_node

General experimental workflow for this compound synthesis.

Protocol 1: Heterogeneous Catalysis with a Mixed-Oxide Catalyst [10][12]

  • Reactor Setup: A three-necked glass reactor is equipped with a mechanical stirrer, a temperature controller, and a condenser connected to a nitrogen inlet.

  • Charging: 50 g of anhydrous glycerol is loaded into the reactor.

  • Catalyst Addition: 2 wt% (1 g) of the heterogeneous catalyst (e.g., Ca₁.₆Al₀.₄La₀.₆O₃) is added to the glycerol.

  • Reaction: The mixture is heated to the desired reaction temperature (e.g., 250°C) under a continuous nitrogen flow while stirring. The reaction is allowed to proceed for a specified duration (e.g., 8 hours).

  • Work-up: After the reaction, the mixture is cooled to room temperature. The solid catalyst is separated from the liquid product mixture by filtration or centrifugation.

  • Analysis: The composition of the product mixture (glycerol, this compound, triglycerol, higher oligomers) is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

Protocol 2: Purification by Multi-Stage Distillation [4]

To obtain high-purity this compound, a multi-stage distillation process under high vacuum is necessary to separate it from unreacted glycerol and higher polyglycerols.

  • First Stage (Glycerol Removal): The crude product mixture is fed into a wiped-film or short-path evaporator at a reduced pressure (e.g., 0.5 to 5 mbar). The unreacted glycerol is removed as the distillate, which can be recycled back into the reactor.

  • Second Stage (this compound Enrichment): The bottoms product from the first stage is distilled in a second short-path distillation zone at a lower pressure (e.g., 0.05 to 0.3 mbar). This yields a bottoms product containing at least 90% by weight this compound.

  • Third Stage (High-Purity this compound): For even higher purity (>95%), the product from the second stage can be distilled again in a third short-path evaporator at a very low pressure (≤ 0.05 mbar) and a temperature of 185°C to 215°C. The final high-purity this compound is collected as the distillate.

Conclusion

The etherification of glycerol is a highly promising route for the production of value-added this compound. While homogeneous catalysts offer high conversion rates, heterogeneous systems, particularly mixed oxides and functionalized zeolites, provide a more sustainable and industrially viable pathway due to their reusability and high selectivity.[1][7] Optimal reaction conditions typically involve temperatures between 240°C and 280°C, with reaction times varying from 2 to 8 hours depending on the catalyst's activity.[9][13] Further advancements in catalyst design, focusing on enhancing stability and tuning the acid-base properties, will be crucial for improving the efficiency and economic feasibility of this compound synthesis, thereby contributing to a more sustainable chemical industry.

References

An In-depth Technical Guide on the Enzymatic Synthesis of Diglycerol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of diglycerol and its derivatives, focusing on methodologies, key data, and reaction pathways. The shift towards green chemistry has propelled the use of enzymes, particularly lipases, as efficient and selective catalysts for producing these valuable compounds, which have widespread applications in the food, pharmaceutical, and cosmetic industries.

Introduction: The Rise of Enzymatic Synthesis

This compound (DG) and its esters are non-ionic surfactants and emulsifiers prized for their biocompatibility and functional properties.[1] Traditionally synthesized through chemical methods at high temperatures, the focus has shifted to enzymatic routes to overcome issues of low selectivity, high energy consumption, and the formation of undesirable byproducts.[2][3] Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most prominent enzymes for this purpose, offering high catalytic efficiency under mild conditions, substrate specificity, and environmental friendliness.[3][4]

The primary enzymatic pathways for producing this compound and its derivatives, such as diacylglycerols (DAGs), are glycerolysis and esterification. These processes allow for the synthesis of "designer lipids" or structured lipids with specific fatty acids at defined positions on the glycerol backbone, which is of significant interest for developing functional foods and pharmaceutical excipients.[3][5]

Core Enzymatic Synthesis Pathways

The enzymatic production of this compound and its derivatives primarily follows two main routes: the glycerolysis of triglycerides and the direct esterification of glycerol or this compound with fatty acids.

2.1. Lipase-Catalyzed Glycerolysis

Glycerolysis involves the reaction of a triglyceride (TAG) with glycerol to produce a mixture of monoacylglycerols (MAGs) and diacylglycerols (DAGs).[4][6] This method is a promising approach for converting vegetable oils directly into valuable partial acylglycerols.[3] The reaction equilibrium can be manipulated to favor the production of DAGs. A significant challenge in this process is the low miscibility of glycerol (hydrophilic) and oil (lipophilic), which can be addressed by using solvents, surfactants, or performing the reaction in solvent-free systems under vigorous agitation.[3][7]

2.2. Lipase-Catalyzed Esterification

Esterification is the reaction between an alcohol (glycerol or this compound) and a fatty acid to form an ester with the removal of water.[2] This is a direct and versatile method for producing specific this compound esters. To shift the reaction equilibrium towards ester synthesis, the water produced must be continuously removed, often achieved through methods like nitrogen flushing, the addition of molecular sieves, or performing the reaction under vacuum.[2][8] This route is particularly useful for synthesizing structured lipids with defined properties.[5] For instance, 1,3-diglycerides can be synthesized using sn-1,3-specific lipases, which can then be esterified with a different fatty acid at the sn-2 position to create a specific MLM-type structured triglyceride.[5]

Key Biocatalysts in this compound Synthesis

Lipases are the workhorses of enzymatic this compound synthesis. Their utility is often enhanced through immobilization, which improves stability, allows for reuse, and simplifies product purification.

  • Candida antarctica Lipase B (CALB): Commercially available as Novozym 435, CALB is one of the most widely used lipases due to its high activity, stability, and broad substrate specificity.[2][6] It is a non-regiospecific lipase, meaning it can catalyze reactions at all three positions of the glycerol backbone.[9]

  • Thermomyces lanuginosus Lipase (TLL): Often used in its immobilized form (Lipozyme TL IM), TLL is an sn-1,3-specific lipase.[10] This specificity is highly valuable for producing structured lipids like 1,3-diacylglycerols.[5]

  • Rhizomucor miehei Lipase (RML): Commercially known as Lipozyme RM IM, this is another sn-1,3-specific lipase frequently employed in glycerolysis and esterification reactions to produce specific acylglycerols.[4][5]

The choice of lipase depends on the desired product. Non-specific lipases are suitable for producing a mixture of glycerides, while sn-1,3-specific lipases are essential for creating structured lipids with specific positional isomers.[5][9]

Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic synthesis is influenced by several parameters, including temperature, enzyme load, substrate molar ratio, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Lipase-Catalyzed Synthesis of Diacylglycerols (DAGs) via Glycerolysis

Lipase Source Substrate Temp (°C) Enzyme Load Substrate Ratio (Glycerol:Oil) Time (h) DAG Yield (%) Reference
Candida antarctica B Soybean Oil 55-65 5-10% (w/w oil) 2:1 (molar) 8-12 45-48 [4]
Candida antarctica B Various Edible Oils 65 Not specified 1:1 (molar) 48 Varies [9]
Novozym 435 Olive Oil 70 9.0% (w/w) 6:1 (molar) 2 17 [7]

| Lipozyme TL IM | Palm Olein | Not specified | Not specified | Not specified | Not specified | Model Dependent |[11] |

Table 2: Enzymatic Esterification for this compound and Polyglycerol Ester Production

Lipase Source Substrates Temp (°C) Enzyme Load Substrate Ratio Time (h) Conversion/Yield Reference
Novozym 435 This compound, Oleic Acid 77 5.8% (w/w) Not specified Not specified 93.9% Acid Conversion [2]
Lipozyme 435 Polyglycerol, Fatty Acids 84.5 1.41% (w/w) 1.35:1 (Polyglycerol:Acid) 6 67-72% Esterification [12]
Lipozyme RM IM Monoglyceride, Caprylic Acid 60 Not specified 1:1 (molar) Not specified ~44% DG Content [13]

| Novozym 435 | Glycerol, Sebacic Acid | 90 | 10-15% (w/w) | Not specified | >60 | High MW Polymer |[14] |

Experimental Protocols

The following are generalized protocols for the key enzymatic reactions, based on common methodologies reported in the literature.

Protocol 1: Lipase-Catalyzed Glycerolysis for Diacylglycerol (DAG) Production

  • Reactant Preparation: A triglyceride source (e.g., soybean oil) and glycerol are added to a temperature-controlled reaction vessel. A typical molar ratio is 1:2 (oil:glycerol).[4]

  • Enzyme Addition: The immobilized lipase (e.g., Novozym 435 or Lipozyme RM IM) is added to the mixture. The enzyme load typically ranges from 5% to 10% by weight of the oil.[4][7]

  • Reaction Conditions: The reaction is conducted in a solvent-free system under continuous stirring (e.g., 300-600 rpm) to ensure adequate mixing of the immiscible phases.[7][15] The temperature is maintained between 55°C and 70°C.[4][7]

  • Water/Byproduct Removal: The reaction can be performed under vacuum or with nitrogen sparging to remove any water that could promote hydrolysis side reactions.[8]

  • Monitoring and Termination: The reaction progress is monitored by taking aliquots at regular intervals and analyzing the composition (TAG, DAG, MAG, FFA) using techniques like HPLC or GC.[7][12]

  • Product Recovery: Once the desired conversion is achieved (typically after 8-24 hours), the reaction is stopped by filtering out the immobilized enzyme.[6] The enzyme can be washed with a solvent, dried, and stored for reuse.

  • Purification: The product mixture is then purified, often using molecular distillation, to separate the DAG-enriched fraction from unreacted glycerol, TAGs, and MAGs.[6]

Protocol 2: Lipase-Catalyzed Esterification of this compound with a Fatty Acid

  • Reactant Preparation: Pure this compound and a specific fatty acid (e.g., oleic acid) are added to a reaction vessel.[2]

  • Enzyme Addition: Immobilized lipase (e.g., Novozym 435) is added to the mixture, typically at a concentration of 1-6% of the total substrate mass.[2]

  • Reaction Conditions: The reaction is carried out in a solvent-free system at a controlled temperature, often between 65°C and 85°C, with constant stirring.[2][15]

  • Water Removal: To drive the equilibrium towards ester formation, water produced during the reaction is continuously removed. This is a critical step and can be accomplished by adding molecular sieves (e.g., 0.2 g for a small-scale reaction) or applying a vacuum.[8][16]

  • Monitoring and Termination: Acid value titration or chromatographic analysis is used to monitor the conversion of the fatty acid.[8]

  • Product Recovery: Upon reaching high conversion (e.g., >90%), the reaction is stopped, and the immobilized enzyme is recovered by filtration for subsequent reuse.[2]

  • Purification: The final product, a this compound monoester, is purified to remove any unreacted starting materials or byproducts.

Visualizing Synthesis Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of the processes involved.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Monitoring & Recovery cluster_purification 4. Purification Reactants Substrates (e.g., Glycerol, Oil, Fatty Acid) Reactor Reaction Vessel (Solvent-Free, Temp Control, Stirring) Reactants->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Removal Byproduct Removal (Vacuum / N2 Sparge / Mol. Sieves) Reactor->Removal Equilibrium Control Monitor Reaction Monitoring (HPLC / GC / Titration) Reactor->Monitor Filter Enzyme Filtration (Catalyst Recovery & Reuse) Monitor->Filter Filter->Enzyme Recycle Crude Crude Product Mixture Filter->Crude Purify Purification (e.g., Molecular Distillation) Crude->Purify Final Pure this compound Derivative Purify->Final

Caption: General workflow for the enzymatic synthesis and purification of this compound derivatives.

glycerolysis_pathway TAG Triglyceride (TAG) Lipase Lipase (sn-1,3 specific or non-specific) TAG->Lipase Glycerol Glycerol Glycerol->Lipase DAG Diacylglycerol (DAG) Lipase->DAG MAG Monoacylglycerol (MAG) Lipase->MAG DAG->Lipase Equilibrium MAG->Lipase Equilibrium

Caption: Reaction pathway for the lipase-catalyzed glycerolysis of triglycerides.

two_step_synthesis cluster_step1 Step 1: 1,3-DAG Synthesis cluster_step2 Step 2: Structured Lipid Synthesis Glycerol Glycerol Ester1 Esterification (sn-1,3 specific lipase) Glycerol->Ester1 FA1 Fatty Acid 1 (M) FA1->Ester1 DAG13 1,3-Diacylglycerol (M-G-M) Ester1->DAG13 Ester2 Esterification (Chemical or Enzymatic) DAG13->Ester2 FA2 Fatty Acid 2 (L) FA2->Ester2 TAG_MLM Structured Triglyceride (MLM) Ester2->TAG_MLM

Caption: Two-step enzymatic pathway to synthesize a structured MLM-type triglyceride.

Conclusion and Future Outlook

The enzymatic synthesis of this compound and its derivatives represents a significant advancement over traditional chemical methods, offering enhanced specificity, milder reaction conditions, and improved sustainability. Immobilized lipases, particularly Novozym 435 and Lipozyme RM IM, have proven to be robust and efficient catalysts for these transformations. By carefully controlling reaction parameters, it is possible to produce high yields of this compound, diacylglycerols, and their esters, tailored for specific applications in the pharmaceutical, cosmetic, and food industries.

Future research will likely focus on the discovery and engineering of novel lipases with enhanced stability and selectivity, the development of more efficient and integrated downstream processing for product purification, and the expansion of the substrate scope to produce a wider array of novel structured lipids with unique functionalities for advanced drug delivery systems and medical nutrition.

References

An In-depth Technical Guide to the Structural Characterization of Diglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diglycerol, a polyol formed by the etherification of two glycerol molecules, is a versatile ingredient increasingly utilized in the pharmaceutical, cosmetic, and food industries for its properties as an emulsifier, humectant, and solvent. The etherification process can result in three distinct structural isomers: α,α'-diglycerol (linear), α,β-diglycerol (branched), and β,β'-diglycerol (branched).[1][2] Each isomer possesses unique physicochemical properties that can significantly influence the performance, stability, and safety of a final product. Therefore, the precise structural characterization and quantification of these isomers are critical for quality control, formulation development, and regulatory compliance.

This technical guide provides a comprehensive overview of the core analytical methodologies for the structural characterization of this compound isomers. It details the experimental protocols for key chromatographic and spectroscopic techniques, presents quantitative data in a comparative format, and illustrates analytical workflows and principles through logical diagrams.

G cluster_isomers This compound Isomers (C6H14O5) cluster_structure Linkage alpha_alpha α,α'-Diglycerol (Linear) link_aa 3,3'-oxybis (propane-1,2-diol) alpha_alpha->link_aa alpha_beta α,β-Diglycerol (Branched) link_ab 3-(2,3-dihydroxypropoxy) propane-1,2-diol alpha_beta->link_ab beta_beta β,β'-Diglycerol (Branched) link_bb 2,2'-oxybis (propane-1,3-diol) beta_beta->link_bb

Caption: The three structural isomers of this compound.

Chromatographic Separation Techniques

Chromatography is fundamental to separating the structurally similar this compound isomers from a mixture before their identification and quantification.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing diglycerols. However, due to their high boiling points and polar nature, direct analysis is challenging and can lead to thermal decomposition.[3] Derivatization is therefore a mandatory step to increase volatility and thermal stability.[3][4][5]

The most common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[6][7]

G start This compound Isomer Mixture prep Sample Preparation (Dissolve in Pyridine/DMF) start->prep deriv Derivatization Add Silylating Reagent (e.g., MSTFA) Heat (e.g., 70°C for 30 min) prep->deriv gc GC Injection (Split/Splitless Inlet) deriv->gc sep Chromatographic Separation (e.g., DB-5 type column) Temperature Program gc->sep ms Mass Spectrometry Detection (EI) Scan m/z range sep->ms data Data Analysis (Chromatogram & Spectra) ms->data

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

Experimental Protocol: GC-MS Analysis of Silylated this compound Isomers

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

  • Dissolution: Add 500 µL of a suitable solvent, such as pyridine or N,N-Dimethylformamide (DMF). Vortex to dissolve.

  • Derivatization: Add 100 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[6] Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Heat the vial at 70°C for 30 minutes to ensure complete derivatization of all hydroxyl groups.[8]

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • GC-MS Parameters:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Inlet: Use a split/splitless inlet at 280°C.

    • Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent, is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-600. The ion source temperature should be 230°C.

  • Data Analysis: Identify peaks based on retention times and characteristic mass spectra.

Table 1: Expected GC-MS Data for TMS-Derivatized this compound Isomers

Isomer Expected Elution Order Key Mass Fragments (TMS derivative) Notes
α,α'-Diglycerol Last m/z 205, 218, 307 The linear structure may lead to a slightly longer retention time compared to branched isomers.
α,β-Diglycerol Intermediate m/z 205, 218, 307 Fragmentation patterns are often similar among isomers, making chromatographic separation crucial.
β,β'-Diglycerol First m/z 205, 218, 307 The more compact, branched structure may lead to a slightly shorter retention time.

Note: The fragmentation of silylated polyols often yields common ions like m/z 73 [(Si(CH₃)₃)⁺] and 147 [(CH₃)₂Si=O-Si(CH₃)₃⁺]. Specific isomer differentiation relies heavily on high-resolution chromatography and subtle differences in the relative abundance of higher mass fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC, especially when coupled with mass spectrometry (LC-MS), offers a powerful alternative for separating this compound isomers without the need for derivatization.[9] Reversed-phase chromatography on a C18 column is a common approach.[8] Due to the lack of a strong chromophore, detection can be achieved using a Refractive Index (RI) detector for quantification or, more powerfully, a mass spectrometer for both identification and quantification.[8]

G start This compound Isomer Mixture prep Sample Preparation (Dilute in Mobile Phase) start->prep hplc HPLC Injection (Autosampler) prep->hplc sep Chromatographic Separation (e.g., C18 Column) Isocratic or Gradient Elution hplc->sep ms Mass Spectrometry Detection (ESI) [M+NH4]+ or [M+Na]+ Adducts sep->ms data Data Analysis (Chromatogram & Spectra) ms->data

Caption: Experimental workflow for LC-MS analysis of this compound isomers.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the this compound sample at 1 mg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile). Serially dilute to create working standards.

  • HPLC-MS Parameters:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.

    • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • Ionization Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

    • Data Acquisition: Scan for adduct ions, such as the ammonium adduct [M+NH₄]⁺ (m/z 184.1) or sodium adduct [M+Na]⁺ (m/z 189.1).

  • Tandem MS (MS/MS): For structural confirmation, perform product ion scans on the selected precursor ion (e.g., m/z 184.1). The fragmentation patterns can help differentiate isomers.

Spectroscopic Characterization

While chromatography separates the isomers, spectroscopy provides the detailed structural information needed for unambiguous identification.

Mass Spectrometry (MS)

MS provides molecular weight information and structural details through fragmentation analysis. The fragmentation patterns of this compound isomers, particularly in tandem MS (MS/MS) experiments, can reveal the connectivity of the glycerol units. The fragmentation of diglyceride (diacylglycerol) adducts serves as a useful model, where neutral losses of fatty acids are dependent on their position.[10][11] Similarly, the cleavage of the ether bond or losses of water and formaldehyde units in this compound will differ based on the linkage.

G cluster_msms MS/MS Fragmentation (CID) cluster_logic Isomer Differentiation Logic parent Parent Ion [this compound + NH4]+ (m/z 184.1) frag_a Fragment Ion A parent->frag_a Loss of H2O frag_b Fragment Ion B parent->frag_b Loss of NH3 frag_c Fragment Ion C parent->frag_c Ether Bond Cleavage logic_text Relative abundance of Fragment A vs. C differs for α,α' vs. α,β isomers. Unique fragments may appear for one isomer but not others.

Caption: Logical diagram of isomer differentiation using MS/MS fragmentation.

Table 2: Key Diagnostic Ions in ESI-MS/MS for Diglyceride Isomer Differentiation This table uses diacylglycerol (DAG) fragmentation as an illustrative proxy for the principles of this compound ether analysis, as specific MS/MS data for this compound isomers is sparse in readily available literature.

Ion Type Description Significance in Isomer Analysis
[M+NH₄]⁺ Ammonium adduct of the parent molecule. Common precursor ion for Collision-Induced Dissociation (CID).
[M+NH₄ - H₂O]⁺ Loss of a water molecule. Common fragment for polyols.
[M+NH₄ - (RCOOH+NH₃)]⁺ Loss of a fatty acid and ammonia (for DAGs). The relative abundance of ions from the loss of different fatty acids helps determine their position (sn-1/3 vs. sn-2).[11][12] This principle applies to the differential cleavage of this compound ether bonds.
[RCO]⁺ Acylium ion (for DAGs). Indicates the fatty acids present.

For this compound ethers, the key fragments would arise from the cleavage of the C-O-C ether bond and subsequent losses of water or formaldehyde units, with the relative probabilities of these fragmentation pathways differing between the linear and branched isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive technique for the structural elucidation of isomers without the need for reference standards.[13][14] Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of each nucleus.[15]

  • ¹H NMR: Can distinguish isomers by analyzing the chemical shifts and coupling patterns of the methine (CH) and methylene (CH₂) protons on the glycerol backbones. The symmetry of the α,α' and β,β' isomers results in simpler spectra compared to the asymmetric α,β isomer.[13]

  • ¹³C NMR: Provides a distinct signal for each carbon atom in a unique chemical environment. The number of signals and their chemical shifts directly reveal the symmetry and connectivity of the molecule, making it highly effective for differentiating the three isomers.[15]

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, allowing for the complete and unambiguous assignment of all signals and confirmation of the isomeric structure.[14][16]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the purified this compound isomer or mixture in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to resolve ambiguities and confirm assignments.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative ratios of different protons.

    • Compare the number of signals and the chemical shifts in the ¹³C NMR spectrum to the expected patterns for each isomer. The α,β-isomer will have six unique carbon signals, while the symmetric α,α'- and β,β'-isomers will have fewer.

Table 3: Predicted ¹³C NMR Chemical Shift Differences for this compound Isomers

Isomer Symmetry Expected Number of ¹³C Signals Key Differentiating Signals
α,α'-Diglycerol Symmetric (C₂) 3 Signals corresponding to two identical CH₂-O-CH₂ linkages and two identical CH(OH) carbons.
α,β-Diglycerol Asymmetric 6 Six unique signals for each carbon in the molecule. The presence of both primary and secondary ether linkages will be evident.
β,β'-Diglycerol Symmetric (C₂) 3 Signals corresponding to a central CH-O-CH linkage and two identical CH₂(OH) carbons.

Note: Absolute chemical shifts are solvent-dependent. The key diagnostic is the number of unique signals and their relative positions.

Conclusion

The structural characterization of this compound isomers requires a multi-technique approach. Chromatographic methods, primarily GC-MS after derivatization or LC-MS, are essential for the separation of the isomers. Following separation, spectroscopic techniques, particularly NMR and tandem mass spectrometry, provide the definitive structural information required for unambiguous identification. By employing the detailed protocols and analytical logic outlined in this guide, researchers, scientists, and drug development professionals can effectively characterize this compound isomers to ensure product quality, safety, and efficacy.

References

Diglycerol: A Technical Whitepaper on Biodegradability and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diglycerol (CAS No: 59113-36-9), a polyol derived from the dimerization of glycerol, is increasingly utilized in pharmaceuticals, cosmetics, and food industries for its versatile properties as a humectant, emulsifier, and solvent. As regulatory scrutiny and consumer demand for sustainable ingredients intensify, a thorough understanding of the environmental profile of such chemicals is paramount. This technical guide provides a comprehensive analysis of the biodegradability and ecotoxicological impact of this compound, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers and developers in their environmental risk assessments. Evidence suggests this compound is readily biodegradable and exhibits low aquatic toxicity, positioning it as an environmentally compatible ingredient.

Biodegradability

The biodegradability of a substance is a critical measure of its environmental persistence. Chemicals that are "readily biodegradable" are expected to be rapidly and completely broken down by microorganisms in aquatic environments.

Quantitative Biodegradability Data

While specific biodegradation studies on this compound are not extensively published, data from structurally analogous compounds, such as polyglycerol-3, provide a strong basis for assessment. The U.S. Environmental Protection Agency anticipates that this compound is readily biodegradable based on these surrogate data.[1]

SubstanceTest GuidelineInoculumDurationResultClassificationReference
Polyglycerol-3OECD 301D (Closed Bottle Test)Activated Sludge28 days60% degradationReadily Biodegradable[1]
GlycerolOECD 301DActivated Sludge30 days92% degradationReadily Biodegradable[2]

Table 1: Summary of Ready Biodegradability Data for this compound and Surrogates.

Experimental Protocol: OECD Guideline 301D – Closed Bottle Test

The OECD 301D test is a stringent method for assessing ready biodegradability in an aerobic aqueous medium.[3] The data for the surrogate, polyglycerol-3, was generated using this protocol.[1]

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (typically from sewage treatment plant effluent) and kept in completely full, stoppered bottles in the dark at a constant temperature.[4][5][6] The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated by expressing the measured oxygen consumption as a percentage of the Theoretical Oxygen Demand (ThOD).[4]

Methodology:

  • Test Substance Preparation: A stock solution of the test substance is prepared in a mineral medium. The concentration is typically set to yield an oxygen demand of at least 50-100% of the initial dissolved oxygen concentration (approx. 2 mg/L).[5]

  • Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant. It is prepared to ensure a low concentration of microorganisms in the final test bottles.[5]

  • Test Setup: A series of Biochemical Oxygen Demand (BOD) bottles are prepared:

    • Test Bottles: Containing mineral medium, inoculum, and the test substance.

    • Blank Control: Containing mineral medium and inoculum only, to measure the oxygen consumption of the inoculum itself.

    • Reference Control: Containing a readily biodegradable reference substance (e.g., sodium benzoate or aniline) to validate the activity of the inoculum.[5]

    • Toxicity Control (Optional): Containing the test substance and the reference substance to check for inhibitory effects.

  • Incubation: The sealed bottles are incubated in the dark at 20-22°C for 28 days.[3][5]

  • Measurement: The dissolved oxygen concentration in replicate bottles is measured at specific time intervals (e.g., days 0, 7, 14, 21, and 28).[5]

  • Data Analysis: The percentage of biodegradation is calculated as: % Degradation = [(BODt - BODblank) / ThOD] * 100

    • BODt = Oxygen consumption in the test bottle at time t.

    • BODblank = Mean oxygen consumption in the blank control.

    • ThOD = Theoretical Oxygen Demand of the test substance.

  • Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve ≥60% of its ThOD within a 10-day window, which itself must occur within the 28-day test period.[3] The 10-day window begins when 10% biodegradation is reached.[3]

Visualized Experimental Workflow & Biodegradation Pathway

OECD_301D_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium E Fill & Seal BOD Bottles - Test Substance - Blank Control - Reference Control A->E B Prepare Test Substance Stock Solution (e.g., 2 mg/L) B->E C Prepare Inoculum (e.g., Activated Sludge) C->E D Prepare Reference (e.g., Aniline) D->E F Measure Initial Dissolved Oxygen (Day 0) E->F t=0 G Incubate in Dark at 22°C ± 2°C for 28 days E->G H Measure Dissolved Oxygen at regular intervals G->H t=7, 14, 21, 28d I Calculate % Biodegradation vs. ThOD H->I J Check Pass Criteria: ≥60% in 10-day window I->J

Caption: Workflow for the OECD 301D Ready Biodegradability Test.

Diglycerol_Biodegradation This compound This compound (C6H14O5) Glycerol Glycerol (x2) (C3H8O3) This compound->Glycerol Etherase / Monooxygenase (Ether Bond Cleavage) DHAP Dihydroxyacetone Phosphate (DHAP) Glycerol->DHAP Glycerol Kinase & G3P Dehydrogenase GAP Glyceraldehyde 3-Phosphate (GAP) DHAP->GAP Isomerase TCA TCA Cycle (Citric Acid Cycle) GAP->TCA Glycolysis Mineralization Mineralization CO2 + H2O + Biomass TCA->Mineralization

Caption: Hypothetical aerobic biodegradation pathway of this compound.

Environmental Impact & Ecotoxicity

Beyond persistence, the potential for a substance to cause harm to aquatic organisms is a cornerstone of its environmental risk assessment. Data for polyglycerol, a close structural relative of this compound, indicates a low potential for aquatic toxicity.

Quantitative Ecotoxicity Data

The following table summarizes acute toxicity data for polyglycerol across three trophic levels. High LC50/EC50 values are indicative of low toxicity.

Trophic LevelSpeciesTest Guideline (Typical)EndpointResult (mg/L)ClassificationReference
FishDanio rerio (Zebra Fish)OECD 20396h LC50> 500Not harmful[7]
InvertebrateDaphnia magnaOECD 20248h EC50> 1000Not harmful[7]
AlgaeP. subcapitataOECD 20172h EC50> 1000Not harmful[7]

Table 2: Summary of Acute Aquatic Ecotoxicity Data for Polyglycerol.

Experimental Protocols: Aquatic Toxicity Testing

OECD 203: Fish, Acute Toxicity Test

  • Principle: Determines the concentration of a substance that is lethal to 50% (LC50) of the test fish over a 96-hour exposure.[7][8][9][10][11]

  • Methodology: Fish (e.g., Zebra Fish or Rainbow Trout) are exposed to at least five concentrations of the test substance in a geometric series.[8][9] Mortalities are recorded at 24, 48, 72, and 96 hours.[8][9] A control group is run in parallel. The 96-hour LC50 is calculated from the concentration-mortality data.[8]

OECD 202: Daphnia sp., Acute Immobilisation Test

  • Principle: Determines the concentration that immobilizes 50% (EC50) of Daphnia magna within 48 hours.[1][12][13][14][15]

  • Methodology: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance.[12][14] Immobilization (defined as the inability to swim after gentle agitation) is observed at 24 and 48 hours.[1][13] The 48-hour EC50 is calculated from the concentration-immobilization data.[1]

OECD 201: Alga, Growth Inhibition Test

  • Principle: Assesses the effect of a substance on the growth of a freshwater algal species (e.g., Pseudokirchneriella subcapitata) over 72 hours.[16][17][18][19][20]

  • Methodology: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium.[16][20] The growth inhibition is measured by determining the cell density over time compared to a control.[17] The EC50 is calculated based on the reduction in either growth rate or yield.[16]

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from exposure to a contaminated medium or by consumption of food containing the chemical. The octanol-water partition coefficient (log Pow) is a key indicator of a substance's potential to bioaccumulate.

  • A safety data sheet for polyglycerol lists a log Pow of -2 .[7]

  • This highly negative value indicates that the substance is very hydrophilic (water-soluble) and has a very low potential to bioaccumulate in fatty tissues of organisms. The EPA concurs, noting a lack of bioaccumulation for this compound.[1]

Visualized Environmental Risk Assessment Logic

Risk_Assessment cluster_fate Environmental Fate cluster_effects Environmental Effects cluster_exposure Exposure Assessment A Biodegradation Study (e.g., OECD 301D) E PBT Assessment A->E Determines Persistence (P) B Bioaccumulation Study (Log Pow Measurement) B->E Determines Bioaccumulation (B) C Aquatic Toxicity - Fish (OECD 203) - Daphnia (OECD 202) - Algae (OECD 201) C->E Determines _Toxicity (T) F Risk Characterization (PEC/PNEC Ratio) C->F Determines Predicted No-Effect Concentration (PNEC) D Predicted Environmental Concentration (PEC) D->F

Caption: Logic diagram for environmental risk assessment of a chemical.

Conclusion

The available data provides strong evidence that this compound possesses a favorable environmental profile. Based on studies of structurally similar polyglycerols, it is anticipated to be readily biodegradable, meaning it is unlikely to persist in the environment.[1] Furthermore, ecotoxicity studies indicate that it is not harmful to key aquatic organisms at high concentrations.[7] Its hydrophilic nature, evidenced by a negative log Pow value, suggests a very low potential for bioaccumulation.[1][7] Collectively, these characteristics support the use of this compound as an environmentally responsible ingredient in a variety of applications, aligning with the principles of green chemistry and sustainable product development.

References

solubility of diglycerol in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Diglycerol in Different Organic Solvents

Introduction

This compound, a dimer of glycerol, is a versatile polyol with a growing range of applications in the pharmaceutical, cosmetic, and food industries. Its utility as a humectant, emulsifier, and solvent is intrinsically linked to its solubility characteristics in various media. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility in organic solvents is crucial for formulation development, reaction chemistry, and purification processes. This technical guide provides a detailed overview of the available solubility data for this compound, outlines a robust experimental protocol for its determination, and offers insights into the behavior of analogous polyols to inform formulation strategies.

Understanding this compound and its Properties

This compound (C6H14O5) is a hygroscopic, viscous liquid that is colorless to light yellow. It is characterized by the presence of four hydroxyl groups, which contribute to its polarity and hydrogen bonding capacity, significantly influencing its solubility. While it is known to be soluble in water and ethanol, its behavior in a wider range of organic solvents is less documented.

Qualitative Solubility of this compound

Qualitative data provides a foundational understanding of this compound's affinity for different solvent classes. The available information is summarized in the table below.

Solvent ClassSolventSolubility
Polar Protic WaterSoluble
EthanolSoluble
MethanolSlightly Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly Soluble
Chlorinated ChloroformSlightly Soluble
Ethers Diethyl EtherInsoluble

Quantitative Solubility Data of Analogous Polyols

Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide presents data for structurally related polyols: glycerol, diethylene glycol, and polyethylene glycol (PEG 400). This information can serve as a valuable proxy for predicting the behavior of this compound and for selecting potential solvent systems for further investigation.

PolyolSolventTemperature (°C)Solubility ( g/100 g Solvent)
Glycerol Acetone20Miscible
Ethanol20Miscible
Methanol20Miscible
n-Butanol20Soluble
Ethyl Acetate209.1
Diethylene Glycol Acetone25Miscible
Ethanol25Miscible
Methanol25Miscible
Toluene251.2
Polyethylene Glycol 400 Acetone25Miscible
Ethanol25Miscible
Methanol25Miscible
Toluene25Soluble

Note: The solubility of glycerol in n-butanol, and PEG 400 in toluene is described as "soluble" or "miscible" in many sources, indicating high solubility, though precise quantitative values at 20°C are not consistently available.

Experimental Protocol for Determining this compound Solubility

A precise and reproducible experimental protocol is essential for generating reliable quantitative solubility data. The following methodology is a synthesized approach based on established practices for determining the solubility of organic compounds.

Principle

This method is based on the isothermal equilibrium technique. A saturated solution of this compound in the selected organic solvent is prepared, and the concentration of this compound in the supernatant is determined analytically after a defined equilibration period.

Materials and Equipment
  • This compound (analytical grade)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

  • Vials with screw caps

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a predetermined period (e.g., 24-48 hours) with continuous agitation. The equilibration time should be sufficient to ensure that the solution has reached saturation, which can be confirmed by taking measurements at different time points until a constant concentration is observed.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-RID or GC-FID method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

      Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor) / 10

Experimental Workflow Diagram

experimental_workflow start Start prepare_supersaturated Prepare Supersaturated Solutions (Excess this compound + Solvent) start->prepare_supersaturated equilibrate Equilibrate in Thermostatic Shaker (Constant Temperature) prepare_supersaturated->equilibrate sample Sample Supernatant equilibrate->sample filter Filter Sample (0.45 µm Syringe Filter) sample->filter analyze Analyze by HPLC-RID or GC-FID filter->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining this compound solubility.

Conclusion

An In-Depth Technical Guide to the Thermal Stability of Diglycerol for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol, a polyol composed of two glycerol units linked by an ether bond, is a versatile and increasingly important ingredient in various industrial applications, including pharmaceuticals, cosmetics, and food production. Its properties as a humectant, solvent, emulsifier, and stabilizer make it a valuable component in numerous formulations.[1] For many of these applications, particularly those involving heat treatment during manufacturing, storage, or final use, a thorough understanding of this compound's thermal stability is paramount. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition profile and the experimental protocols used for its evaluation.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential before delving into its thermal stability. These properties influence its behavior at elevated temperatures and its suitability for various applications.

PropertyValueReference
Molecular Formula C₆H₁₄O₅[2]
Molecular Weight 166.17 g/mol [2]
Appearance Clear, viscous liquid[2]
Boiling Point ~290 °C (decomposes)[3]
Flash Point 160 °C[4]
Autoignition Temperature 400 °C[4]
Solubility Soluble in water and ethanol; insoluble in ether[2]

Thermal Stability Assessment of this compound

The thermal stability of a material refers to its ability to resist decomposition at high temperatures. For this compound, this is a critical parameter that dictates its processing limits and shelf-life in various applications. The primary techniques used to evaluate the thermal stability of polyols like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature at which maximum degradation occurs, and the residual mass after decomposition.

Expected TGA Profile of this compound:

Based on the thermal behavior of glycerol and other polyglycerols, the TGA curve for this compound is expected to show:

  • Initial Stability: Minimal to no weight loss at temperatures below 200°C.

  • Onset of Decomposition: A gradual to sharp decrease in mass, likely commencing in the range of 200-250°C.

  • Major Decomposition: A significant weight loss step at temperatures above 250°C, corresponding to the primary degradation of the molecule.

  • Residue: A small percentage of char residue may remain at the end of the analysis, depending on the atmosphere (inert or oxidative).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as to study decomposition kinetics.

For amorphous or semi-crystalline materials, DSC can reveal important information about their physical state at different temperatures. While specific DSC thermograms for pure this compound are scarce, studies on glycerol- and this compound-based polyesters have reported glass transition temperatures (Tg) in the range of -50°C to -20°C.[4]

Expected DSC Profile of this compound:

A DSC analysis of this compound would likely reveal:

  • Glass Transition (Tg): A subtle shift in the baseline of the heat flow curve, indicative of the transition from a glassy to a rubbery state. This would be observed at sub-ambient temperatures.

  • Decomposition: An exothermic or endothermic peak at higher temperatures, corresponding to the energy changes associated with thermal degradation. The nature of this peak (exothermic or endothermic) would depend on the specific decomposition reactions occurring.

Experimental Protocols

To ensure accurate and reproducible data on the thermal stability of this compound, standardized experimental protocols for TGA and DSC are essential. The following sections detail the recommended methodologies.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of this compound.

Apparatus: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.

Procedure:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For studying oxidative stability, air or oxygen can be used.[3]

    • The initial temperature is set to ambient (e.g., 25°C).

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).[8][9]

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (To), the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve, and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions and decomposition behavior of this compound.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating and Cooling Program: A "heat-cool-heat" cycle is often employed to erase the thermal history of the sample.[10]

    • First Heating Scan: The sample is heated from a low temperature (e.g., -80°C) to a temperature above its expected transitions but below its decomposition temperature (e.g., 150°C) at a controlled rate (e.g., 10°C/min).

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first to observe the intrinsic thermal behavior of the material. To study decomposition, the heating can be extended to higher temperatures (e.g., 400°C).

  • Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition temperature (Tg), melting and crystallization peaks (if any), and the enthalpy changes associated with these transitions. Decomposition is typically observed as a broad exothermic or endothermic event at higher temperatures.

Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a complex series of reactions. While a detailed mechanism specific to this compound is not well-established, insights can be drawn from the decomposition of its parent molecule, glycerol. The thermal degradation of glycerol can involve dehydration to form acrolein and other aldehydes, as well as C-C and C-O bond cleavage to produce a variety of smaller molecules.[9][11][12] It is plausible that the ether linkage in this compound is a point of initial thermal cleavage, leading to the formation of glycerol and other reactive intermediates.

Thermal_Decomposition_Workflow

Caption: Experimental workflow for assessing the thermal stability of this compound.

Factors Influencing Thermal Stability

The thermal stability of this compound in an industrial application can be influenced by several factors:

  • Purity: The presence of impurities, such as residual catalysts from synthesis or other polyglycerol oligomers, can lower the overall thermal stability.

  • Atmosphere: As with glycerol, the presence of oxygen can significantly lower the decomposition temperature of this compound and alter the decomposition pathway.[5]

  • Presence of Other Ingredients: In a formulation, interactions with other components (e.g., acids, bases, or metal ions) can either stabilize or destabilize the this compound molecule.

  • Heating Rate: The rate at which the temperature is increased can affect the observed decomposition temperatures in TGA and DSC analyses.[8]

Industrial Applications and Thermal Considerations

The thermal stability of this compound is a key consideration in its various industrial uses:

  • Cosmetics and Personal Care: In the formulation of creams and lotions, this compound may be subjected to heating during the emulsification process. Its stability ensures that it does not degrade and produce undesirable byproducts.

  • Pharmaceuticals: As an excipient in drug formulations, this compound must be stable during manufacturing processes that may involve heat, such as melt granulation or sterilization.

  • Food Industry: When used as a food additive, this compound must withstand processing temperatures without decomposing into harmful substances.

  • Polymers: In the synthesis of polyesters and other polymers, this compound is a monomer that must be stable at the polymerization temperatures.[7]

Conclusion

Understanding the thermal stability of this compound is crucial for its effective and safe use in a wide range of industrial applications. While specific TGA and DSC data for pure this compound are not extensively published, by analyzing the behavior of its constituent monomer, glycerol, and related polyglycerol compounds, a reliable estimation of its thermal properties can be made. This compound is expected to be more thermally stable than glycerol, with decomposition likely initiating above 200°C. The use of standardized TGA and DSC protocols is essential for accurately characterizing the thermal profile of specific this compound grades and formulations. For researchers, scientists, and drug development professionals, a thorough evaluation of the thermal stability of this compound will ensure the quality, safety, and efficacy of their final products.

References

Spectroscopic Fingerprinting of Diglycerol: A Technical Guide to NMR, FTIR, and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of diglycerol utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visualization of the molecular characteristics of this compound.

Introduction to this compound and its Spectroscopic Analysis

This compound, a polyol formed from the etherification of two glycerol molecules, exists as a mixture of isomers, primarily linear (α,α' and α,β) and branched (β,β'). Its utility in the pharmaceutical, cosmetic, and food industries necessitates robust analytical methods for quality control and structural elucidation. NMR, FTIR, and MS provide complementary information on the molecular structure, functional groups, and mass of this compound, respectively. This guide details the application of these techniques for a comprehensive characterization.

Chemical Structure of this compound Isomers

This compound is not a single entity but a collection of isomers formed through the linkage of two glycerol units. The primary isomers include two linear forms (α,α' and α,β) and one branched form (β,β'). Understanding these structures is fundamental to interpreting the spectroscopic data.

Caption: Isomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of isomers.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-10 ppm.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

  • Pulse Program: Inverse-gated decoupling sequence (e.g., 'zgig' on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[1]

  • Number of Scans: 1024 or more, as ¹³C is less sensitive.

  • Relaxation Delay (d1): 2-10 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-100 ppm.

¹H and ¹³C NMR Data for this compound

The following tables summarize the expected chemical shifts for this compound, estimated based on the known values for glycerol and the influence of ether linkages. The chemical environment of each proton and carbon atom is slightly different for each isomer, leading to a complex spectrum for a mixture. For reference, in D₂O, the methine proton of glycerol appears at δH 3.77 ppm, and the methylene protons at δH 3.63 and 3.54 ppm. The methine carbon resonates at δC 73.1 ppm and the methylene carbons at δC 62.5 ppm.[1]

Table 1: Estimated ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O

Proton Typeα,α'-isomerα,β-isomerβ,β'-isomer
-CH₂-O-~3.6-3.8~3.6-3.8~3.7-3.9
-CH(OH)-~3.8-4.0~3.8-4.0~3.9-4.1
-CH₂OH~3.5-3.7~3.5-3.7~3.6-3.8

Table 2: Estimated ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O

Carbon Typeα,α'-isomerα,β-isomerβ,β'-isomer
-CH₂-O-~70-72~70-73~78-80
-CH(OH)-~68-70~68-70-
-CH₂OH~61-63~61-63~61-63
-CH-O--~78-80-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are hydroxyl (-OH) and ether (C-O-C) groups.

Experimental Protocol for FTIR Analysis

Due to the viscous nature of this compound, Attenuated Total Reflectance (ATR) is the preferred method for FTIR analysis.

Sample Preparation and Analysis (ATR-FTIR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the this compound sample directly onto the center of the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

FTIR Spectral Data for this compound

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to O-H and C-O stretching vibrations.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3600-3200 (broad)O-H stretchingHydroxyl (-OH)
2940-2885C-H stretching (asymmetric and symmetric)Methylene (-CH₂)
~1335C-O-H rockingHydroxyl (-OH)
1150-1000C-O stretchingEther (C-O-C) and Alcohol (C-OH)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Experimental Protocol for ESI-MS Analysis

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. A small amount of formic acid or ammonium acetate can be added to promote protonation.

Instrument Parameters (Direct Infusion ESI-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3-5 kV.

  • Drying Gas (N₂) Flow Rate: 5-10 L/min.

  • Drying Gas Temperature: 200-350 °C.

  • Mass Range: m/z 50-500.

  • Fragmentation (MS/MS): For fragmentation studies, the ion of interest (e.g., m/z 167) is isolated and subjected to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen).

Mass Spectral Data for this compound

In positive ion mode ESI-MS, this compound is readily detected as its protonated molecule [M+H]⁺.

Table 4: ESI-MS Data for this compound

IonFormulaCalculated m/zObserved m/z
[M+H]⁺C₆H₁₅O₅⁺167.0919167.1
Fragmentation Pathway of Protonated this compound

Tandem mass spectrometry (MS/MS) of the protonated this compound ion (m/z 167) reveals a characteristic fragmentation pattern involving the sequential loss of water molecules.

G ESI-MS/MS Fragmentation of Protonated α,α'-Diglycerol parent [this compound + H]⁺ m/z = 167 frag1 [M+H - H₂O]⁺ m/z = 149 parent->frag1 - H₂O frag2 [M+H - 2H₂O]⁺ m/z = 131 frag1->frag2 - H₂O frag3 [M+H - 3H₂O]⁺ m/z = 113 frag2->frag3 - H₂O G Integrated Spectroscopic Analysis Workflow start This compound Sample ftir FTIR Analysis (ATR) start->ftir nmr NMR Analysis (¹H and ¹³C) start->nmr ms MS Analysis (ESI-MS) start->ms data_interp Data Interpretation and Structural Elucidation ftir->data_interp nmr->data_interp msms MS/MS Analysis ms->msms msms->data_interp

References

discovery and history of diglycerol production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Diglycerol Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the simplest polyglycerol, is a versatile polyol comprised of two glycerol molecules linked by an ether bond. Valued for its properties as a humectant, emulsifier, and solvent, it serves as a crucial intermediate in the production of cosmetics, food additives, and polymers. This technical guide provides a comprehensive overview of the discovery and historical development of this compound production. It details the evolution of synthesis methodologies, from early thermal condensation to modern catalytic and enzymatic processes. The guide includes detailed experimental protocols for key production and purification techniques, summarizes quantitative performance data in comparative tables, and illustrates critical chemical pathways and workflows using process diagrams.

Introduction and Historical Context

The history of this compound is intrinsically linked to its monomer, glycerol. Glycerol was first isolated in 1783 by German-Swedish chemist Carl Wilhelm Scheele, who identified it as the "sweet principle of fat".[1] The understanding that fats and oils are esters of fatty acids and glycerol was later solidified by French chemist Michel-Eugène Chevreul in 1823.[2]

While the concept of polymerizing glycerol has been known since the early 1900s, early efforts focused on producing mixtures of polyglycerols rather than isolating specific oligomers.[3] These early industrial processes typically involved the thermal dehydration of glycerol at high temperatures (230°C - 270°C) with an alkaline catalyst, such as sodium hydroxide.[4] A significant milestone in the specific synthesis of this compound was documented in a 1946 paper by H. J. Wright and R. N. Du Puis, which described a new ether synthesis route.[5]

Over the decades, the demand for higher purity this compound and more efficient, sustainable processes has driven significant innovation. Key developments include:

  • Catalysis: A shift from corrosive homogeneous catalysts (e.g., NaOH, KOH) to more selective and recyclable heterogeneous catalysts like zeolites and mixed metal oxides.[6][7]

  • Alternative Feedstocks: The development of synthesis routes starting from epichlorohydrin and glycidol, often used to achieve specific isomeric forms.[4][6]

  • Purification Technology: The implementation of advanced distillation techniques, particularly multi-stage short-path and wiped-film evaporation under high vacuum, enabling the production of this compound with purities exceeding 95%.[8][9]

  • Process Intensification: The use of microwave irradiation to dramatically reduce reaction times compared to conventional heating.[4]

Chemical Synthesis Pathways

The primary industrial method for producing this compound is the direct etherification of glycerol, which involves the condensation of two glycerol molecules with the elimination of one molecule of water. This reaction can be catalyzed by either acids or bases, though alkaline catalysis is far more common commercially.

Base-Catalyzed Etherification

The base-catalyzed mechanism proceeds via an SN2-type reaction. An alkaline catalyst (e.g., NaOH) deprotonates one of the hydroxyl groups of a glycerol molecule, forming a more nucleophilic glyceroxide anion. This anion then attacks a primary carbon of a second glycerol molecule, displacing a hydroxyl group and forming the ether linkage.

G1 Glycerol (Molecule 1) Glyceroxide Glyceroxide Anion (Nucleophile) G1->Glyceroxide Deprotonation H2O H₂O OH_minus OH⁻ (from NaOH) OH_minus->Glyceroxide OH_minus->H2O TransitionState SN2 Transition State Glyceroxide->TransitionState Nucleophilic Attack G2 Glycerol (Molecule 2) G2->TransitionState This compound This compound TransitionState->this compound Displacement of OH OH_minus_regen OH⁻ (Catalyst Regenerated) TransitionState->OH_minus_regen

Caption: Base-catalyzed SN2 mechanism for this compound synthesis.

Production Methodologies & Experimental Protocols

Protocol 1: Homogeneous Catalysis (Alkali Method)

This is the traditional industrial method for producing a polyglycerol mixture. To obtain a high concentration of this compound, the reaction is stopped at a relatively low glycerol conversion.

Methodology:

  • Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating mantle, nitrogen inlet, and a distillation condenser for water removal is charged with anhydrous glycerol (e.g., 1000 g).

  • Catalyst Addition: An alkaline catalyst, such as sodium hydroxide (NaOH), is added to the glycerol. The typical concentration is 0.3% to 0.5% by weight (e.g., 3.0 g to 5.0 g).[8]

  • Inerting: The reactor is purged with an inert gas like nitrogen to prevent oxidation and the formation of undesired byproducts such as acrolein at high temperatures.

  • Reaction: The mixture is stirred and heated. The initial heating phase is typically to about 230°C, at which point water begins to distill off.[8] The temperature is then slowly raised to the target reaction temperature, generally between 240°C and 265°C.[8]

  • Monitoring: The reaction is monitored by collecting and measuring the amount of water evolved. To maximize this compound yield, the reaction is intentionally stopped after a specific time (e.g., 8 hours) or when a target glycerol conversion is reached (typically 10-15% this compound content in the mixture).[8]

  • Termination: The reaction is terminated by cooling the mixture to below 200°C to halt the polymerization process.[8]

  • Neutralization (Optional): The catalyst can be neutralized with an acid (e.g., phosphoric acid) before purification, although this is often omitted if distillation is used for purification, as the salts are non-volatile.

Protocol 2: Heterogeneous Catalysis

This method uses a solid catalyst, which simplifies catalyst removal and can offer improved selectivity.

Methodology:

  • Reactor Setup: A three-necked glass reactor is charged with anhydrous glycerol (e.g., 50 g).[7]

  • Catalyst Addition: A solid basic catalyst, such as a calcined mixed-metal oxide (e.g., Ca₁.₆Al₀.₄La₀.₆O₃) or a basic zeolite (e.g., NaX), is added at a concentration of 2-4 wt%.[7][8]

  • Inerting & Reaction: The reactor is purged with nitrogen. The mixture is then heated to the reaction temperature (e.g., 240°C - 280°C) under continuous stirring.[7][10]

  • Monitoring & Termination: The reaction proceeds for a set duration (e.g., 2-12 hours).[7][10] At the end of the reaction, the mixture is cooled.

  • Catalyst Removal: The solid catalyst is removed from the cooled reaction mixture by filtration or centrifugation. The resulting liquid product is then ready for purification.

Purification and Analysis

The crude product from glycerol polymerization is a mixture containing unreacted glycerol, this compound, higher polyglycerols (triglycerol, tetraglycerol, etc.), and catalyst residues. High-purity this compound is obtained through high-vacuum distillation.

Protocol 3: Multi-Stage High-Vacuum Distillation

This protocol is designed to separate the components based on their different boiling points and molecular weights.

Methodology:

  • Stage 1 (Glycerol Removal): The crude reaction mixture is fed into a short-path evaporator or a wiped-film evaporator.[8]

    • Pressure: 0.5 to 5 mbar[8][9]

    • Bottom Temperature: 125°C to 170°C[8][9]

    • Outcome: Unreacted glycerol is removed as the distillate and can be recycled back into the reactor. The bottom product, now enriched in this compound and higher oligomers, is transferred to the next stage.

  • Stage 2 (this compound Isolation): The bottom product from Stage 1 is fed into a second short-path evaporator.

    • Pressure: 0.05 to 0.3 mbar[8][9]

    • Bottom Temperature: 140°C to 170°C[8][9]

    • Outcome: A product containing >90% this compound is obtained as the bottom product.[8] The distillate from this stage, containing trace glycerol and light ends, can be returned to the first distillation stage.

  • Stage 3 (High-Purity Polish): For applications requiring even higher purity, the bottom product from Stage 2 can be distilled a third time.

    • Pressure: ≤ 0.05 mbar[8][9]

    • Temperature: 185°C to 215°C[8][9]

    • Outcome: this compound is collected as the distillate, achieving a purity of >95-98%.[11] The bottom product contains concentrated higher polyglycerols.

Analytical Methods

Quantitative analysis of the product mixture is critical for process control and quality assurance. Gas Chromatography (GC) is the most common method.

Methodology (GC Analysis):

  • Sample Preparation: The polyglycerol mixture cannot be directly injected into a GC due to low volatility. A derivatization step is required.

    • Silylation: The sample is treated with a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) to convert the polar hydroxyl (-OH) groups into nonpolar trimethylsilyl (-O-Si(CH₃)₃) ethers, which are volatile.[12]

  • GC-FID Conditions:

    • Injector: On-column or split/splitless injector, heated to ~260°C.[11][13]

    • Column: A polar capillary column is typically used.

    • Oven Program: A temperature gradient is used, starting around 180°C and ramping up to 260°C or higher to elute the different oligomers.[13]

    • Detector: A Flame Ionization Detector (FID) is used for quantification, heated to ~280°C.[11][13]

  • Quantification: The percentage of glycerol, this compound, and other polyglycerols is determined by comparing the peak areas in the sample chromatogram to those of a calibrated standard. An internal standard (e.g., phenyl β-D-glucopyranoside) is often used to improve accuracy.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various production methods cited in the literature.

Table 1: Homogeneous Catalysis Performance

Catalyst Catalyst Conc. Temp. (°C) Time (h) Glycerol Conv. (%) This compound Sel. (%) Reference(s)
NaOH 0.5 wt% 230 8 ~13.5 (Implied) - [8]
NaOH 0.35 wt% 240 Continuous ~13 (Implied) - [9]
Na₂CO₃ 2 wt% 260 24 96 24 [7]

| LiOH | 0.1 wt% | 260 | 7 | 80 | 68 (di+tri) |[6] |

Table 2: Heterogeneous Catalysis Performance

Catalyst Catalyst Conc. Temp. (°C) Time (h) Glycerol Conv. (%) This compound Yield (%) This compound Sel. (%) Reference(s)
NaX Zeolite - 240 22 - - - [11]
Ca₁.₆Al₀.₄La₀.₆O₃ 2 wt% - - 96 52 ~54 [7]
CaO 2 wt% - - 72 19 ~26 [7]

| XZ-Li Zeolite | 3 wt% | 280 | 2 | 89.6 | 61.2 | ~68.3 |[10] |

Table 3: Purification via Short-Path Distillation

Stage Pressure (mbar) Temperature (°C) Product Purity (% this compound) Reference(s)
2 0.1 - 0.2 145 - 155 Bottoms > 90 [8][9]
3 ≤ 0.05 185 - 215 Distillate > 95 [8][9]

| 3 | 0.01 | 205 | Distillate | 98 |[11] |

Process Workflows and Relationships

cluster_reaction Synthesis Stage cluster_purification Purification Stage Glycerol Anhydrous Glycerol Reactor Reactor (230-265°C, N₂) Glycerol->Reactor Catalyst Alkali Catalyst (e.g., NaOH) Catalyst->Reactor Cooling Cooling (<200°C) Reactor->Cooling Reaction (e.g., 8h) Crude Crude Polyglycerol Mixture Cooling->Crude Dist1 Stage 1 Distillation (1-2 mbar, 130-140°C) Crude->Dist1 Dist2 Stage 2 Distillation (0.1-0.2 mbar, 145-155°C) Dist1->Dist2 Bottoms RecycledGlycerol Recycled Glycerol Dist1->RecycledGlycerol Distillate Product90 >90% this compound Dist2->Product90 Bottoms Dist3 Stage 3 Distillation (<0.05 mbar, 185-215°C) Product95 >95% this compound Dist3->Product95 Distillate Product90->Dist3 Optional Polish

Caption: General experimental workflow for this compound production.

cluster_inputs Input Parameters cluster_outputs Process Outcomes Temp Temperature Conversion Glycerol Conversion Temp->Conversion + (Increases) HigherOligomers Higher Oligomer Formation Temp->HigherOligomers + (Increases) Time Reaction Time Time->Conversion + (Increases) Time->HigherOligomers + (Increases) Catalyst Catalyst Conc. Catalyst->Conversion + (Increases) Selectivity This compound Selectivity Conversion->Selectivity - (Inverse Relationship) (at high conversion) HigherOligomers->Selectivity - (Decreases)

Caption: Logical relationships of key reaction parameters.

References

Diglycerol: A Bio-Based Platform Chemical for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol, a dimer of glycerol, is emerging as a versatile and sustainable platform chemical with a wide array of applications spanning the pharmaceutical, cosmetic, and food industries. As a bio-based polyol, derived from the surplus of glycerol generated during biodiesel production, this compound offers a green alternative to petroleum-derived chemicals. Its unique physicochemical properties, including high water solubility, hygroscopicity, and multiple reactive hydroxyl groups, make it a valuable precursor for the synthesis of a diverse range of functional molecules. This technical guide provides a comprehensive overview of this compound, focusing on its production, properties, and applications, with a particular emphasis on its role in cellular signaling, which is of significant interest in drug development.

Data Presentation

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, providing a foundation for its application in various formulations and chemical syntheses.

PropertyValueReference
Molecular Formula C6H14O5[1]
Molecular Weight 166.17 g/mol [1]
Appearance Colorless to light yellow viscous liquid[2]
Density 1.280 g/mL at 20 °C[2]
Melting Point 319 °C[3]
Boiling Point 265-270 °C at 2.0 kPa[3]
Flash Point 240 °C[3]
Solubility Soluble in water and ethanol; insoluble in ether[2]
Refractive Index n20/D 1.489[4]
Stability Stable, combustible, incompatible with strong oxidizing agents[2][4]
Production of this compound via Glycerol Etherification

The primary industrial route to this compound is the catalytic etherification of glycerol, a process involving the dehydration of two glycerol molecules. The yield and selectivity of this reaction are highly dependent on the catalyst and reaction conditions. The table below presents a comparative summary of various catalytic systems for the synthesis of this compound.

CatalystTemperature (°C)Time (h)Glycerol Conversion (%)This compound Yield (%)Reference
NaOH (0.5 wt%) 2308-12.5[5]
Na2CO3 (2 wt%) 260249624[6]
CaO 250-7219[4]
Ca1.6La0.4Al0.6O3 (2 wt%) 250896.352[4][7]
XZ-Li (3 wt%) 280289.661.2[2][8]
Lipozyme RM IM (5 wt%) 50395.3 (lauric acid conversion)80.3 (1,3-dilaurin)[9]

Experimental Protocols

Synthesis of this compound via Solvent-Free Glycerol Etherification

This protocol describes a high-yield, solvent-free method for the synthesis of this compound using a heterogeneous mixed oxide catalyst, adapted from published procedures.[4][7]

Materials:

  • Anhydrous glycerol (≥99.5%)

  • Ca1.6La0.4Al0.6O3 catalyst (2 wt.% of glycerol)

  • Nitrogen gas (high purity)

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer with heating mantle and temperature controller

  • Dean-Stark apparatus

  • Condenser

  • Nitrogen inlet

Procedure:

  • Add 100 g of anhydrous glycerol to the three-necked flask.

  • Add 2 g of the Ca1.6La0.4Al0.6O3 catalyst to the flask.

  • Assemble the flask with the magnetic stirrer, Dean-Stark apparatus, condenser, and nitrogen inlet.

  • Begin stirring the mixture and purge the system with nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to 250 °C and maintain this temperature for 8 hours.

  • Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

  • After 8 hours, cool the reaction mixture to room temperature.

  • The crude product can be purified by vacuum distillation to separate this compound from unreacted glycerol and higher oligomers.

Analysis of this compound by Gas Chromatography (GC-FID)

This protocol outlines a general method for the quantitative analysis of this compound in a reaction mixture using gas chromatography with a flame ionization detector (GC-FID), based on established methods.[10][11][12] Derivatization is typically required to increase the volatility of the polyols.

Materials:

  • Crude this compound sample

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., Phenyl β-D-glucopyranoside)

  • Helium or Nitrogen (carrier gas)

Equipment:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for high-temperature analysis (e.g., non-polar or medium-polar phase)

  • Autosampler or manual injection syringe

  • Vials for sample preparation

Procedure:

  • Sample Preparation (Silylation): a. Accurately weigh a small amount of the crude this compound sample (e.g., 10 mg) into a vial. b. Add a known amount of the internal standard. c. Add 500 µL of pyridine and dissolve the sample. d. Add 500 µL of BSTFA with 1% TMCS. e. Cap the vial tightly and heat at 70-80 °C for 30-60 minutes to ensure complete derivatization. f. Cool the sample to room temperature before injection.

  • GC-FID Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 300-320 °C

    • Carrier Gas Flow Rate: 1-2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100-150 °C, hold for 1-2 minutes.

      • Ramp: 10-15 °C/min to 300-320 °C.

      • Final hold: 5-10 minutes.

    • Detector Temperature: 320-340 °C

  • Quantification: Identify and quantify this compound peaks based on the retention time of a derivatized this compound standard and the peak area relative to the internal standard.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC-RID)

This protocol provides a general method for the analysis of this compound using high-performance liquid chromatography with a refractive index detector (HPLC-RID), which is suitable for non-UV absorbing compounds like polyols.[6][13][14]

Materials:

  • Crude this compound sample

  • Ultrapure water (mobile phase)

  • Dilute sulfuric acid or phosphoric acid (for some column types)

  • This compound standard for calibration

Equipment:

  • HPLC system with a refractive index detector (RID)

  • Column suitable for sugar/polyol analysis (e.g., ion-exchange column in H+ form)

  • Column oven

Procedure:

  • Sample Preparation: a. Dissolve a known amount of the crude this compound sample in ultrapure water to a suitable concentration (e.g., 1-10 mg/mL). b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC-RID Analysis:

    • Mobile Phase: Ultrapure water (isocratic elution).

    • Flow Rate: 0.5-0.8 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 60-80 °C.

    • RID Temperature: Maintained at a stable temperature, typically 35-40 °C.

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Relevance

While the term "this compound" in industrial chemistry refers to the glycerol dimer, in cell biology, the structurally related "diacylglycerol" (DAG) is a critical second messenger. Understanding the signaling pathways of DAG provides valuable insights for drug development, as many therapeutic targets are components of these cascades.

Diacylglycerol-Mediated Protein Kinase C Activation

Diacylglycerol is a key activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[15][16] The activation of PKC by DAG is a central event in signal transduction.

DAG_PKC_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Co-activates (conventional PKCs) Downstream_Targets Downstream Targets PKC->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Downstream_Targets->Cellular_Response

Caption: Activation of Protein Kinase C by Diacylglycerol.

Broader Diacylglycerol Signaling Network

Beyond PKC, diacylglycerol interacts with a range of other effector proteins, creating a complex signaling network that fine-tunes cellular responses. Key among these are Ras guanyl nucleotide-releasing proteins (RasGRPs) and Munc13 proteins, which link DAG signaling to Ras activation and neurotransmitter release, respectively.[1][17][18][19]

DAG_Signaling_Network cluster_upstream Upstream Activation cluster_downstream Downstream Effectors & Cellular Responses Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG PKC PKC DAG->PKC RasGRP RasGRP DAG->RasGRP Munc13 Munc13 DAG->Munc13 Gene_Expression Gene Expression PKC->Gene_Expression Ras Ras RasGRP->Ras Vesicle_Priming Synaptic Vesicle Priming Munc13->Vesicle_Priming MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Neurotransmission Neurotransmission Vesicle_Priming->Neurotransmission

Caption: Diacylglycerol Signaling Network Overview.

Conclusion

This compound stands out as a promising bio-based platform chemical with significant potential in various high-value applications. Its sustainable production from glycerol, coupled with its versatile chemical reactivity, positions it as a key building block in the development of novel materials and functional ingredients. For researchers in drug development, the analogous signaling pathways of diacylglycerol offer a rich area for the exploration of new therapeutic interventions. The continued optimization of this compound synthesis and a deeper understanding of its derivatives will undoubtedly unlock further innovations in science and technology.

References

Methodological & Application

Application Notes: Diglycerol-Based Nanocarriers for Hydrophobic Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The delivery of hydrophobic drugs presents a significant challenge in pharmaceutical sciences due to their poor solubility in aqueous environments, leading to low bioavailability and therapeutic efficacy.[1][2] Nanocarriers have emerged as a transformative solution, designed to encapsulate these drugs, enhance their solubility, and provide controlled and targeted release.[1][2][3] Among the various materials being explored, diglycerol-based nanocarriers, a subset of dendritic and hyperbranched polyglycerols (HPGs), are gaining substantial attention.[4][5] These nanostructures offer a unique combination of biocompatibility, high drug-loading capacity, and tunable properties, making them ideal candidates for advanced drug delivery systems.[6][7][8]

Advantages of this compound-Based Nanocarriers

This compound and its polymeric derivatives offer several advantages over other nanocarrier systems, particularly the widely used polyethylene glycol (PEG).

  • Superior Biocompatibility: this compound and polyglycerols are known for their excellent biocompatibility and low toxicity.[5][7] Oligoglycerols and their fatty acid esters are FDA-approved for use in cosmetics, food, and pharmaceuticals.[4][5]

  • Enhanced Structural Stability and Functionality: The hyperbranched, three-dimensional architecture of polyglycerols provides greater structural stability and a higher density of hydroxyl groups on the surface compared to linear polymers like PEG.[6] This abundance of functional groups allows for easier modification and conjugation with targeting ligands or other molecules.[8]

  • Improved Stealth Properties: Like PEG, HPG coatings can resist protein adsorption, which helps prolong the circulation time of nanocarriers in the bloodstream.[7][9] Some studies suggest HPGs may be superior to PEG in reducing liver accumulation and providing longer circulation, potentially avoiding the accelerated blood clearance sometimes observed with repeated PEG administration.[9][10]

  • Biodegradability: By incorporating biodegradable linkages, such as esters or amides, into the polyester backbone, nanocarriers can be designed for controlled degradation and release of the encapsulated drug.[11][12][13]

Mechanism of Action and Applications

Amphiphilic this compound-based polymers can self-assemble in aqueous solutions to form core-shell nanostructures, such as micelles or nanoparticles.[11][12][14] The hydrophobic core serves as a reservoir for lipophilic drugs, effectively shielding them from the aqueous environment. The hydrophilic this compound shell forms the outer surface, ensuring colloidal stability and biocompatibility.[10][14] This structure significantly enhances the solubility and stability of hydrophobic drugs like paclitaxel, doxorubicin, and docetaxel.[10][15][16][17]

These nanocarriers are being investigated for a wide range of applications, including:

  • Cancer Therapy: Delivering potent, poorly soluble anticancer drugs directly to tumor tissues, potentially reducing systemic toxicity.[10][15][17]

  • Gene Delivery: Modified polyglycerols can act as carriers for genetic material.[4][5]

  • Imaging and Diagnostics: Functionalized nanocarriers can be used as contrast agents for medical imaging.[8]


Data Summary

Quantitative data from various studies on this compound and polyglycerol-based nanocarriers are summarized below for easy comparison.

Table 1: Physicochemical Properties of this compound/Polyglycerol Nanocarriers

Nanocarrier SystemHydrophobic MoietyParticle Size (nm)PDIZeta Potential (mV)Critical Micelle Concentration (CMC) (µg/mL)Reference
pG1MA-b-pCMA (Polymeric)Cholesterol~150< 0.2N/A0.2[16]
[G2]-Dendron (Monomeric)Cholesterol~10N/AN/A17[16]
PDGA-Hex 30%Adipate + Hexanediol~150-200< 0.2~ -20N/A[13][18]
HPG-C10-HPGC10 Alkyl ChainsN/AN/AN/AN/A[10]
Amide-linked G1 dendronC12 Alkyl ChainN/AN/AN/AN/A[11]

N/A: Data not available in the cited sources. PDI: Polydispersity Index.

Table 2: Drug Loading and Encapsulation Efficiency

Nanocarrier SystemModel Hydrophobic DrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
pG1MA-b-pCMADoxorubicin4%N/A[16]
HPG-C10-HPGDocetaxelN/AN/A (Sustained Release Shown)[10]
Amide-linked G3 dendronPyrene (dye)N/A78.2%[11]
C12-G1 dendronPyrene (dye)N/AOptimal among tested analogs[11]
PDGA-Hex 30%Nile Red (dye)Superior to other variantsN/A[13][18]

N/A: Data not available in the cited sources.


Diagrams

G cluster_0 Amphiphilic Nanocarrier Structure Core Hydrophobic Core (e.g., Polyester, Alkyl Chains) Shell Hydrophilic Shell (this compound Units) Core->Shell Covalently Linked Drug Hydrophobic Drug Drug->Core Encapsulated via Hydrophobic Interactions

Caption: Structure of a this compound-based amphiphilic nanocarrier.

G Synthesis 1. Nanocarrier Synthesis (e.g., Polycondensation) Purification 2. Purification (e.g., Dialysis) Synthesis->Purification Loading 3. Hydrophobic Drug Loading (e.g., Nanoprecipitation) Purification->Loading Characterization 4. Physicochemical Characterization (DLS, Zeta Potential, EE%) Loading->Characterization InVitro 5. In Vitro Studies (Drug Release, Cytotoxicity) Characterization->InVitro InVivo 6. In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo

Caption: Experimental workflow for developing drug-loaded nanocarriers.

G cluster_cell Target Cell Cytoplasm Cytoplasm Nucleus Target Site (e.g., Nucleus) NC Drug-Loaded Nanocarrier Membrane Cell Membrane NC->Membrane 1. Binding Endosome Endosome Membrane->Endosome 2. Endocytosis Drug Drug Release Endosome->Drug 3. Endosomal Escape & Drug Release Drug->Nucleus 4. Therapeutic Action

Caption: General pathway for cellular uptake and drug release.


Experimental Protocols

The following protocols are generalized methodologies based on common practices described in the literature for the synthesis, loading, and characterization of polyester-based this compound nanocarriers. Researchers should optimize these protocols for their specific polymers and drugs.

Protocol 1: Synthesis of Poly(this compound adipate) (PDGA) Nanocarrier

This protocol describes the synthesis of a biodegradable polyester nanocarrier using this compound and a diacid via enzymatic catalysis, adapted from principles for glycerol-based polyesters.[13][18]

Materials:

  • This compound

  • Adipic acid

  • 1,6-hexanediol (Hex) (for modified PDGA-Hex variants)

  • Novozym 435 (immobilized lipase B)

  • Diphenyl ether (solvent)

  • Acetone

  • Methanol

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Vacuum pump

  • Rotary evaporator

  • Dialysis tubing (e.g., 1 kDa MWCO)

Procedure:

  • Monomer Setup: In the three-neck flask, combine this compound and adipic acid in the desired molar ratio (e.g., 1:1). For PDGA-Hex variants, add 1,6-hexanediol at the desired molar percentage relative to this compound.[13][18]

  • Solvent and Catalyst: Add diphenyl ether as a solvent. Add Novozym 435 catalyst (typically 10% w/w of monomers).

  • Polycondensation Reaction:

    • Heat the mixture to ~120°C under a gentle nitrogen stream with constant stirring.

    • After an initial period (e.g., 2-4 hours) to form oligomers, apply a vacuum to remove the water byproduct and drive the polymerization reaction forward.

    • Continue the reaction for 24-48 hours until the desired molecular weight is achieved.

  • Polymer Purification:

    • Cool the reaction mixture and dissolve the crude polymer in acetone.

    • Filter to remove the enzyme catalyst.

    • Precipitate the polymer by adding the acetone solution dropwise into cold methanol.

    • Recover the precipitated polymer by filtration or centrifugation.

    • Repeat the dissolution-precipitation step 2-3 times to ensure purity.

  • Drying and Storage: Dry the purified polymer under vacuum at room temperature for 24 hours. Store in a desiccator.

Protocol 2: Loading a Hydrophobic Drug (e.g., Doxorubicin) via Nanoprecipitation

This method is suitable for encapsulating hydrophobic drugs within the pre-synthesized polymeric nanocarriers.

Materials:

  • Synthesized PDGA polymer

  • Doxorubicin (or other hydrophobic drug)

  • Acetone or Tetrahydrofuran (THF) (solvent for polymer and drug)

  • Milli-Q or deionized water

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the PDGA polymer and the hydrophobic drug in a minimal amount of a water-miscible organic solvent like acetone.[16] A typical polymer concentration is 5-10 mg/mL.

  • Nanoprecipitation:

    • Place a volume of water (the non-solvent) on a magnetic stirrer and stir vigorously. The volume ratio of water to organic phase is typically 10:1.

    • Add the organic phase dropwise to the stirring water.

    • The rapid solvent diffusion will cause the polymer to precipitate, forming drug-loaded nanoparticles.

  • Solvent Removal: Leave the nanoparticle suspension stirring in a fume hood overnight to allow the organic solvent to evaporate completely. Alternatively, use a rotary evaporator at reduced pressure.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated drug in the supernatant.

    • Alternatively, dialyze the suspension against deionized water for 24 hours (with several water changes) to remove the free drug and any remaining solvent.

  • Storage: Store the final nanoparticle suspension at 4°C. For long-term storage, lyophilization may be performed.

Protocol 3: Characterization of Drug-Loaded Nanocarriers

A. Particle Size and Zeta Potential Analysis

Equipment:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

Procedure:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration for DLS analysis.

  • Measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) to assess the size distribution.[19][20]

  • For zeta potential, perform the measurement using the same instrument to determine the surface charge, which indicates colloidal stability.[19]

B. Drug Loading Content (LC) and Encapsulation Efficiency (EE)

Equipment:

  • UV-Vis Spectrophotometer or HPLC

  • Centrifuge

Procedure:

  • Separate Free Drug: Take a known volume of the drug-loaded nanoparticle suspension and centrifuge it at high speed to pellet the nanoparticles.

  • Quantify Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) drug. Measure the concentration of the free drug using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.

  • Calculate LC and EE: Use the following equations:

    • Encapsulation Efficiency (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

    • Drug Loading Content (%) = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study

This protocol uses a dialysis method to simulate drug release under physiological conditions.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane (MWCO should be sufficient to retain nanoparticles but allow free drug diffusion)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Incubator shaker (37°C)

Procedure:

  • Place a known volume (e.g., 1-2 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the bag and immerse it in a larger container with a known volume of PBS (e.g., 50 mL), which acts as the release medium.

  • Place the entire setup in an incubator shaker set to 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Quantify the amount of drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time. A pH of 5.3 can also be used to simulate the acidic environment of endosomes.[11]

References

Application Notes & Protocols: Formulation of Diglycerol Esters as Food Emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diglycerol esters of fatty acids (DGFEs) are high-performance, non-ionic surfactants increasingly utilized in the food, cosmetic, and pharmaceutical industries.[1][2][3] Derived from natural and renewable sources like glycerol and vegetable fatty acids, they are recognized for their biodegradability, biocompatibility, and excellent emulsifying properties.[2][3][4] As food additives (E-number: E475), DGFEs serve multiple functions, including the stabilization of emulsions, aeration, dough strengthening, and modification of fat crystallization.[1][4] Their versatility stems from the ability to tailor their Hydrophile-Lipophile Balance (HLB) by varying the fatty acid chain length and degree of esterification, allowing for the creation of both oil-in-water (O/W) and water-in-oil (W/O) emulsifiers.[4][5][6]

This document provides detailed application notes on the synthesis and formulation of this compound esters and protocols for their characterization and use in creating stable food emulsions.

Section 1: Synthesis of this compound Esters

This compound esters are typically synthesized via two primary routes: chemical esterification or enzymatic catalysis.

  • Chemical Synthesis (High Temperature): This traditional method involves the direct esterification of this compound with fatty acids at high temperatures (e.g., 230-265°C) in the presence of an alkaline catalyst like sodium hydroxide.[7] While effective, this process can lead to a broad distribution of products and potential color/odor issues.

  • Enzymatic Synthesis (Lipase-Catalyzed): A greener and more selective alternative is the use of lipases (e.g., Lipozyme 435) as catalysts in a solvent-free system.[8] This method proceeds under milder conditions, offering better control over the degree of esterification and resulting in products with improved sensory qualities.[8]

Below is a diagram illustrating the general workflow for the synthesis and subsequent analysis of this compound esters.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification & Product cluster_analysis Characterization Glycerol Glycerol Polymerization Glycerol Polymerization (Alkaline Catalyst, >230°C) Glycerol->Polymerization Step 1 FattyAcids Fatty Acids (e.g., Oleic, Stearic) Esterification Esterification (Chemical or Enzymatic) FattyAcids->Esterification Step 2 CrudeDG Crude this compound Polymerization->CrudeDG PurifiedDG Purified this compound Esters Esterification->PurifiedDG CrudeDG->Esterification HPLC HPLC-ELSD PurifiedDG->HPLC GC GC-FID PurifiedDG->GC EmulsionTest Emulsion Stability Test PurifiedDG->EmulsionTest Distillation Short Path Distillation

Caption: Workflow for this compound Ester Synthesis and Characterization.

Section 2: Physicochemical Properties and Functional Advantages

The performance of this compound esters as emulsifiers is dictated by their physicochemical properties. A key advantage over simple glycerol monostearate is the formation of highly stable α-gels in water, which enhances emulsification and the viscosity of the external water phase in O/W emulsions.[4]

PropertyTypical Value/RangeSignificance in Food FormulationReference
E-Number E475Approved food additive classification.[4]
HLB Value 1.4 - 16.6Determines emulsifier suitability; HLB 3-6 for W/O emulsions, 8-18 for O/W emulsions.[5]
Saponification No. 120 - 140Indicates the average molecular weight of fatty acids in the ester.[9]
Hydroxyl No. 280 - 425Reflects the number of free hydroxyl groups, affecting hydrophilicity.[9]
Crystal Form Stable α-gelLeads to better batter aeration, uniform crumb structure, and longer shelf-life in baked goods.[4]
Particle Size As low as 16.8 nmEmulsions made with certain DGFEs can achieve very small particle sizes, indicating high stability.[8]

Section 3: Key Applications in Food Systems

This compound esters are versatile and find use in a wide array of food products.[6]

  • Bakery Products: They act as dough strengtheners and anti-staling agents, improving cake volume, crumb structure, and shelf-life.[4]

  • Chocolate and Confectionery: Used to adjust the rheological properties of chocolate and prevent fat blooming.[1][4]

  • Margarines and Spreads: Function as anti-spattering agents and help create stable, low-fat spreads.[4]

  • Dairy and Beverage Analogs: Employed as emulsifiers and clouding agents in creamers and beverages.[4]

  • Emulsion Systems: DGFEs are highly effective at reducing the interfacial tension between oil and water, creating stable emulsions for sauces, dressings, and desserts.[4]

The diagram below illustrates the mechanism of emulsion stabilization by this compound esters.

G cluster_emulsion Oil-in-Water Emulsion OilDroplet Oil Droplet WaterPhase Continuous Water Phase E1 E1:s->OilDroplet:n E2 E2:w->OilDroplet:e E3 E3:s->OilDroplet:n E4 E4:n->OilDroplet:s label_head Hydrophilic This compound Head label_head->E1 label_tail Lipophilic Fatty Acid Tail label_tail->E4

Caption: Stabilization of an oil droplet by this compound ester molecules.

Section 4: Experimental Protocols

Protocol 4.1: Enzymatic Synthesis of this compound Esters

This protocol is adapted from a lipase-catalyzed synthesis in a solvent-free system.[8]

Materials:

  • This compound

  • Long-chain fatty acids (e.g., oleic acid, stearic acid)

  • Immobilized lipase (e.g., Lipozyme 435)

  • Reaction vessel with temperature control and magnetic stirring

  • Vacuum system

Methodology:

  • Combine this compound and the selected fatty acid in the reaction vessel at a molar ratio of 1.35:1 (polyglycerol to fatty acid).[8]

  • Add the immobilized lipase catalyst, typically 1.41% by weight of the total substrate mass.[8]

  • Heat the mixture to the optimal reaction temperature, approximately 85°C, under continuous stirring.[8]

  • Apply a vacuum to remove water produced during the esterification, driving the reaction forward.

  • Maintain the reaction for a specified duration, typically around 6 hours, to achieve maximum esterification efficiency.[8]

  • After the reaction is complete, stop the heating and stirring.

  • Separate the immobilized enzyme from the product mixture via filtration for potential reuse.

  • The resulting this compound ester product can be purified further if necessary or used directly for analysis.

Expected Outcome:

  • Esterification efficiencies can range from 67% to 72%, depending on the fatty acid used.[8] The main components are typically dimeric glycerides (around 68%), with smaller amounts of triglycerides and tetraglycerides.[8]

Protocol 4.2: Characterization by HPLC-ELSD

This protocol outlines the identification of synthesized products using High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD).[8]

Equipment & Reagents:

  • HPLC system with a C18 reversed-phase column

  • Evaporative Light-Scattering Detector (ELSD)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid

Methodology:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound ester in an appropriate solvent (e.g., hexane/ethanol mixture).

  • Mobile Phase: Prepare a gradient mobile phase. For example, a gradient of hexane/ethyl acetate/acetic acid can be used to separate components of varying polarity.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector (ELSD): Set drift tube temperature to ~80°C and nitrogen gas flow to 1.0 L/min.[10]

  • Analysis: Inject the sample and run the gradient program. The ELSD will detect the non-volatile analytes as they elute. Identify and quantify the different ester components by comparing retention times and peak areas with known standards.

Protocol 4.3: Emulsion Formulation and Stability Testing

Materials:

  • Synthesized this compound ester

  • Food-grade oil (e.g., soybean oil, hexadecane)

  • Deionized water

  • High-shear homogenizer

Methodology:

  • Preparation of Oil Phase: Dissolve the this compound ester emulsifier in the oil phase. The concentration can range from 2.5% to 10% by weight.[9]

  • Preparation of Aqueous Phase: Use deionized water as the aqueous phase. For certain applications, the pH may be adjusted. For example, initial mixing can be done at a pH > 7.0, followed by a reduction to pH 5.0-7.5 to form a gelled emulsion.[9]

  • Emulsification:

    • Heat both the oil and water phases separately to an elevated temperature (e.g., 70-80°C).

    • Slowly add the oil phase to the water phase while mixing with a high-shear homogenizer.

    • Homogenize for 5-10 minutes to form a fine O/W emulsion.

  • Stability Assessment:

    • Particle Size Analysis: Immediately after preparation, measure the mean particle size of the oil droplets using a laser diffraction particle size analyzer. Stable emulsions will have small and uniform droplet sizes.[8]

    • Storage Stability: Store the emulsion at ambient temperature. Visually inspect for any signs of phase separation (creaming or coalescence) over a period of several days or weeks.[8]

    • Microscopy: Use light microscopy (or polarized light microscopy) to observe the emulsion structure and the presence of any liquid crystalline phases around the oil droplets.[11]

This document is intended for research and development purposes. All formulations and applications should be validated and comply with local food safety regulations.[4]

References

Application of Diglycerol as a Humectant in Skin Care Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol, a polyol composed of two glycerol units linked by an ether bond, is an effective humectant utilized in skin care formulations. Its larger molecular size compared to its monomer, glycerol, imparts distinct properties beneficial for skin hydration. While glycerol provides a rapid initial moisturizing effect due to its strong hygroscopicity, this compound offers a milder, more prolonged hydrating effect.[1] This is attributed to its slower absorption and reduced rate of water loss from the stratum corneum.[2] Notably, when combined with glycerol, this compound exhibits a synergistic, long-term moisturizing effect, making it a valuable ingredient in advanced skin care products.[1][3][4]

These application notes provide detailed protocols for evaluating the efficacy of this compound in skin care formulations and present quantitative data from relevant studies.

Mechanism of Action in Skin Hydration

Humectants like this compound function by attracting and binding water to the stratum corneum, the outermost layer of the skin.[5][6] This action is crucial for maintaining skin hydration, as a water content below 10% in this layer can lead to dryness, flaking, and impaired barrier function.[5] The general mechanism of skin hydration and the influence of humectants involve several key cellular and molecular players:

  • Natural Moisturizing Factors (NMFs): These are a collection of hygroscopic compounds within the corneocytes, primarily composed of amino acids and their derivatives from the breakdown of the protein filaggrin.[7][8][9][10] NMFs are critical for attracting and retaining water in the skin.[7] Humectants supplement the function of NMFs.

  • Aquaporin-3 (AQP3): This is a channel protein found in the plasma membranes of keratinocytes that facilitates the transport of water and glycerol into the epidermis.[11][12][13][14][15][16][17] The proper functioning of AQP3 is essential for maintaining skin hydration and elasticity.[15] While direct studies on this compound's effect on AQP3 are limited, glycerol is known to be transported through these channels.[16]

  • Lipid Barrier: The intercellular lipids in the stratum corneum, composed of ceramides, cholesterol, and fatty acids, form a barrier that prevents transepidermal water loss (TEWL).[7] By maintaining adequate hydration in the stratum corneum, humectants help to support the integrity and function of this lipid barrier.[18]

The following diagram illustrates the key pathways involved in skin hydration and the proposed influence of humectants.

SkinHydrationPathway cluster_0 Epidermis cluster_1 Stratum Corneum cluster_2 Viable Epidermis Corneocyte Corneocyte HydratedSkin Improved Skin Hydration - Enhanced Elasticity - Reduced TEWL Corneocyte->HydratedSkin NMF NMFs (from Filaggrin degradation) NMF->Corneocyte Water Retention IntercellularLipids Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) IntercellularLipids->HydratedSkin Barrier Function (Prevents TEWL) Keratinocyte Keratinocyte Keratinocyte->Corneocyte Cellular Differentiation AQP3 Aquaporin-3 (AQP3) AQP3->Keratinocyte Filaggrin Filaggrin Filaggrin->NMF Degradation Humectants Topically Applied Humectants (e.g., this compound, Glycerol) Humectants->Corneocyte Increases Water Content Water_Atmosphere Atmospheric Water Water_Atmosphere->Corneocyte Water_Dermis Water from Dermis Water_Dermis->Keratinocyte via AQP3

Proposed mechanism of humectants on skin hydration.

Quantitative Data on Efficacy

The efficacy of this compound as a humectant has been quantified in clinical studies by measuring changes in skin capacitance, which correlates with skin hydration.

Treatment (Aqueous Solution)Mean Change in Capacitance (Δ a.u.) after 8 hours
Water~5.7
1,3-Butylene Glycol5.7[19]
This compound20.8[19]
Glycerol24.9[19]

Data summarized from a study comparing the moisturizing properties of different polyols.[19]

While this compound alone showed slightly lower capacitance values than glycerol after 8 hours, studies have demonstrated that a combination of this compound and glycerol leads to a sustained and higher level of skin hydration over a longer period compared to glycerol alone.[1][3][4]

Experimental Protocols

To evaluate the efficacy of skin care formulations containing this compound, the following standard non-invasive biophysical measurement protocols are recommended.

Measurement of Skin Hydration (Corneometry)

This protocol outlines the procedure for measuring skin surface hydration using a Corneometer®, which measures the electrical capacitance of the stratum corneum.

Experimental Workflow:

Workflow for skin hydration measurement.

Methodology:

  • Subject Selection: Recruit healthy volunteers with normal to dry skin on the test area (typically the volar forearm).

  • Acclimatization: Subjects should acclimatize for at least 20-30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).

  • Test Sites: Demarcate test sites of a standard size (e.g., 2 cm x 2 cm) on the volar forearms. One site should be left untreated as a control.

  • Baseline Measurement: Take baseline skin hydration readings from each test site using the Corneometer® CM 825 probe. The probe should be applied to the skin with constant pressure.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (e.g., containing this compound, placebo, or other humectants) to the designated test sites.

  • Post-application Measurements: At specified time points (e.g., 30 minutes, 1, 2, 4, and 8 hours) after application, repeat the skin hydration measurements on all test sites.

  • Data Analysis: Calculate the change in skin capacitance from baseline for each test site at each time point. Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the results.

Measurement of Transepidermal Water Loss (TEWL)

This protocol describes the measurement of TEWL, an indicator of the skin's barrier function, using a Tewameter®.

Experimental Workflow:

Workflow for TEWL measurement.

Methodology:

  • Subject Selection and Acclimatization: Follow the same procedure as for corneometry.

  • Test Sites: Demarcate test sites as described for corneometry.

  • Baseline Measurement: Measure the baseline TEWL from each test site using a Tewameter® probe. The probe should be held gently on the skin surface until a stable reading is obtained.

  • Product Application: Apply the test formulations as described for corneometry.

  • Post-application Measurements: At the designated time points, measure the TEWL on all test sites.

  • Data Analysis: Analyze the changes in TEWL from baseline. A decrease in TEWL indicates an improvement in the skin's barrier function.

Formulation Guidelines

  • Typical Concentration: this compound is typically used in skin care formulations at concentrations ranging from 1% to 10%.

  • Synergistic Combinations: For enhanced and prolonged moisturization, it is recommended to formulate this compound in combination with glycerol.[1][3][4]

  • Product Types: this compound can be incorporated into a wide range of skin care products, including lotions, creams, serums, and cleansers.

  • Sensory Profile: Formulations containing this compound are known for their pleasant, non-sticky skin feel.[20]

Safety and Regulatory Information

  • Safety: this compound is generally considered a safe and non-irritating ingredient for use in cosmetic and personal care products.

  • Regulatory Status: this compound is listed in the International Nomenclature of Cosmetic Ingredients (INCI) as DIGLYCERIN.

Conclusion

This compound is a versatile and effective humectant that offers a long-lasting moisturizing benefit, particularly when used in conjunction with glycerol. Its favorable safety profile and pleasant sensory characteristics make it a valuable ingredient for a wide array of skin care formulations. The protocols outlined in these application notes provide a standardized approach for substantiating the skin hydration and barrier-enhancing claims of products containing this compound.

References

Application Notes and Protocols for the Synthesis of Poly(diglycerol adipate) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and formulation of poly(diglycerol adipate) (PDGA) nanoparticles, envisioned as versatile nanocarriers for drug delivery applications. The protocols are based on established enzymatic polymerization and nanoprecipitation techniques.

Poly(this compound adipate) is a biodegradable and biocompatible polyester.[1][2] It is derived from sustainable resources, presenting an attractive alternative to conventional polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG).[3][4] The inherent hydrophilicity of the this compound monomer, however, can present challenges in self-assembly, with some studies indicating that bare PDGA has improved water solubility and diminished nanoparticle formation capabilities compared to its variants.[1][2] Modifications, such as incorporating hydrophobic moieties like 1,6-n-hexanediol (Hex), have been shown to enhance nanocarrier features and drug loading capacity.[1][2]

These protocols focus on the synthesis of the base PDGA polymer and its formulation into nanoparticles, providing a foundational method for further development and functionalization in drug delivery research.

Data Presentation

The physicochemical properties of polymers and nanoparticles are critical for their application in drug delivery. The following tables summarize key quantitative data for poly(glycerol adipate) (PGA), a closely related polymer, and variants of poly(this compound adipate) as reported in the literature. This data provides context for the expected characteristics of synthesized PDGA nanoparticles.

Table 1: Polymer Characteristics

PolymerNumber-Average Molecular Weight (Mn) (Da)Polydispersity Index (PDI)Source
PGA< 5000Not Reported[5]
PDGAHexNot ReportedNot Reported[1][2]

Table 2: Nanoparticle Physicochemical Properties

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Source
PGA (unloaded)~100Not ReportedNot ReportedN/A[6]
PGA-Stearate (unloaded)Varies (non-spherical)NarrowNot ReportedN/A[4]
PGA-CHO (SN-38 loaded)< 200Not ReportedNot ReportedHigh[7]
PGA-TOC (SN-38 loaded)< 200Not ReportedNot ReportedLower than PGA-CHO[7]
0% C18-PGA (Ibuprofen loaded)Not ReportedNot ReportedNot ReportedNot Reported[8]

Note: Data for unmodified PDGA nanoparticles is limited due to their reduced self-assembly capability. The table includes data from related polymers to provide a comparative baseline.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Poly(this compound adipate) Polymer

This protocol details the lipase-catalyzed polymerization of this compound and divinyl adipate (DVA) to synthesize the PDGA polymer.[3]

Materials:

  • This compound

  • Divinyl adipate (DVA)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Anhydrous Tetrahydrofuran (THF)

  • 20 mL glass vial with rubber septum

  • Magnetic stirrer and stir bar

  • Heating system (e.g., oil bath or heating block) set to 50°C

  • Filtration apparatus

Procedure:

  • Weigh equimolar amounts (e.g., 12.50 mmol) of this compound and divinyl adipate into a 20 mL glass vial.

  • Add anhydrous THF (10 mL) to the vial to dissolve the monomers.

  • Place a magnetic stir bar in the vial and stir the mixture at 200 rpm at 50°C until all components are fully dissolved.

  • Add the immobilized lipase (e.g., 0.11 g of Novozym 435) to the reaction mixture.[3]

  • Seal the vial with a rubber septum. Pierce the septum with a needle to allow the release of acetaldehyde, a byproduct of the reaction.[3][6]

  • Allow the reaction to proceed for 5 hours at 50°C with continuous stirring (200 rpm).[3]

  • Stop the reaction by removing the enzyme via filtration.

  • Evaporate the THF solvent under reduced pressure to obtain the purified poly(this compound adipate) polymer.

  • Characterize the resulting polymer using techniques such as ¹H NMR for structural confirmation and Gel Permeation Chromatography (GPC) for molecular weight determination.

Protocol 2: Preparation of PDGA Nanoparticles by Nanoprecipitation

This protocol describes the formation of PDGA nanoparticles using the solvent displacement (nanoprecipitation) method. This technique is widely used for self-assembling polymers.[7][9]

Materials:

  • Synthesized poly(this compound adipate) (PDGA) polymer

  • Acetone or Tetrahydrofuran (THF) as the organic solvent

  • Deionized or distilled water as the aqueous phase

  • Magnetic stirrer and stir bar

  • Glass beakers or flasks

  • Pipettes

  • Centrifuge (optional, for particle recovery)

  • Freeze-dryer (optional, for particle lyophilization)

Procedure:

  • Dissolve the synthesized PDGA polymer in acetone or THF to a final concentration of 5-10 mg/mL.[6][7] If a drug is to be encapsulated, it should be co-dissolved with the polymer at this stage.[7]

  • In a separate beaker, place the aqueous phase (deionized water), typically at a volume 1.5 to 10 times that of the organic phase.[6][7][9]

  • While vigorously stirring the aqueous phase at room temperature, add the polymer solution dropwise.[6][9]

  • The rapid diffusion of the organic solvent into the water causes the polymer to precipitate, forming nanoparticles.

  • Continue stirring the suspension at room temperature for several hours (e.g., 2-24 hours) to ensure complete evaporation of the organic solvent.[7][9]

  • The resulting nanoparticle suspension can be used directly or purified. For purification and concentration, nanoparticles can be recovered by centrifugation and then resuspended in fresh aqueous media.[9]

  • For long-term storage, the nanoparticles can be freeze-dried.

  • Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Nanoparticle morphology can be observed using Transmission Electron Microscopy (TEM).

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows.

G cluster_0 Protocol 1: PDGA Polymer Synthesis cluster_1 Protocol 2: Nanoparticle Formulation cluster_2 Characterization A 1. Dissolve this compound & DVA in THF B 2. Add Novozym 435 Lipase A->B C 3. React at 50°C for 5h B->C D 4. Filter to Remove Enzyme C->D E 5. Evaporate THF D->E F Purified PDGA Polymer E->F G 6. Dissolve PDGA Polymer in Acetone/THF F->G K Polymer Analysis (NMR, GPC) F->K H 7. Add Dropwise to Stirring Water G->H I 8. Evaporate Organic Solvent H->I J PDGA Nanoparticle Suspension I->J L Nanoparticle Analysis (DLS, TEM) J->L

Caption: Workflow for PDGA synthesis, nanoparticle formulation, and characterization.

G start Start monomers Monomers This compound Divinyl Adipate start->monomers reaction Polymerization (50°C, 5h) monomers->reaction solvent1 Anhydrous THF solvent1->reaction lipase Lipase (Novozym 435) lipase->reaction purification1 Filtration & Solvent Evaporation reaction->purification1 polymer PDGA Polymer purification1->polymer solvent2 Acetone / THF polymer->solvent2 nanoprecipitation Nanoprecipitation Add polymer solution to stirring water solvent2->nanoprecipitation purification2 Solvent Evaporation nanoprecipitation->purification2 nanoparticles PDGA Nanoparticles purification2->nanoparticles characterization Characterization Size, PDI, Zeta Potential nanoparticles->characterization end End characterization->end

Caption: Logical flow from raw materials to characterized PDGA nanoparticles.

References

Application Notes and Protocols for Utilizing Diglycerol in the Development of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diglycerol, a biocompatible and biodegradable polyol, is an increasingly attractive building block for the synthesis of biodegradable polymers for biomedical applications. Derived from the dimerization of glycerol, a readily available and renewable resource, this compound offers multiple hydroxyl groups for polymerization, leading to the formation of crosslinked or linear polyesters with tunable properties. These polymers are promising candidates for drug delivery systems, tissue engineering scaffolds, and other medical devices due to their favorable degradation profiles and biocompatibility.

These application notes provide detailed protocols for the synthesis, characterization, and evaluation of this compound-based biodegradable polymers, specifically focusing on polyesters synthesized with common dicarboxylic acids such as adipic acid and sebacic acid.

Data Presentation: Properties of this compound-Based Polymers

The following tables summarize the quantitative data for various this compound-based polyesters, offering a comparative overview of their key properties.

Table 1: Molecular Weight and Thermal Properties of this compound-Based Polyesters

PolymerMonomersSynthesis MethodMn ( g/mol )Đ (PDI)Tg (°C)Tm (°C)
Poly(this compound adipate) (PDGA)This compound, Divinyl AdipateEnzymatic3600 - 54001.5 - 2.1-40 to -20Amorphous
PDGA-Hex 30%This compound, 1,6-Hexanediol, Divinyl AdipateEnzymatic>5400>2.1-50 to -3010 - 37
Poly(this compound sebacate) (PSeD)Diglycidyl sebacate, Sebacic AcidRing-Opening Polymerization16,6002.5< -10> 100
Cured PSeDPSeD, Sebacic AcidCuring----

Table 2: Mechanical Properties of this compound-Based Polyesters

PolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(glycerol sebacate) (PGS) (for comparison)0.03 - 1.2[1]~0.5[1]>300[1]
Cured Poly(sebacoyl diglyceride) (PSeD)1.57 ± 0.48[2]1.83 ± 0.06[2]409 ± 29[2]
Poly(glycerol adipate) (PGA) elastomers (for comparison)0.07 - 8.33[3][4]--

Table 3: In Vitro Degradation of this compound-Based Polyesters

PolymerMediumTime (days)Mass Loss (%)
Poly(glycerol sebacate) (PGS) (for comparison)PBS (pH 7.4), 37°C6017 ± 6[5]
Poly(glycerol sebacate) (PGS) (in vivo, rat)-60100[5][6]
General Glycerol PolyestersAcidic solution140.2
General Glycerol PolyestersBasic solution142.0
General Glycerol PolyestersNeutral solution137.5

Table 4: Drug Encapsulation and Release from this compound-Based Polymer Nanoparticles

PolymerModel DrugEncapsulation Efficiency (%)Drug Loading (%)Release Profile
PDGA-Hex 30%Hydrophobic dyeSuperior to glycerol-based polymers[7]--
PGA-50%CHO NPsSN-38--Sustained release over 168h (~50% release)[8]
PGA-50%TOC NPsSN-38--Sustained release over 168h (~32% release)[8]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound sebacate) (PDS) via Melt Polycondensation

This protocol describes the synthesis of a crosslinked PDS elastomer.

Materials:

  • This compound

  • Sebacic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Vacuum pump and vacuum line

  • Nitrogen or Argon gas inlet

Procedure:

  • Pre-polymerization:

    • Add equimolar amounts of this compound and sebacic acid to a round-bottom flask equipped with a magnetic stir bar.

    • Heat the mixture to 120-150°C under a gentle stream of nitrogen or argon gas with constant stirring.[9]

    • Continue the reaction for approximately 24 hours, or until the mixture becomes viscous, indicating the formation of the pre-polymer.[9]

  • Curing (Crosslinking):

    • Transfer the viscous pre-polymer into a desired mold (e.g., a petri dish to form a film).

    • Place the mold in a vacuum oven.

    • Cure the pre-polymer at 120-150°C under vacuum (<100 mTorr) for 24 to 96 hours.[9] The curing time will influence the crosslink density and mechanical properties of the final elastomer.

    • After curing, allow the polymer to cool to room temperature before removal from the mold.

Protocol 2: Enzymatic Synthesis of Poly(this compound adipate) (PDGA)

This protocol details a greener synthesis route using an enzyme catalyst.

Materials:

  • This compound

  • Divinyl adipate (DVA)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Anhydrous tetrahydrofuran (THF)

  • Glass vial with a rubber septum

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Weigh equimolar amounts of this compound and divinyl adipate into a glass vial.

  • Dissolve the monomers in anhydrous THF (e.g., 10 mL for 12.5 mmol of each monomer).[8]

  • Add the immobilized lipase (approximately 10% w/w of monomers).

  • Seal the vial with a rubber septum and place it on a heating plate with magnetic stirring.

  • Heat the reaction mixture to 50°C with stirring (e.g., 200 rpm) for 5 hours.[8]

  • Pierce the septum with a needle to allow the release of acetaldehyde, a by-product of the reaction.[8]

  • After the reaction is complete, stop the stirring and heating.

  • Remove the enzyme by filtration.

  • The resulting polymer solution can be used directly for further applications or the solvent can be removed under reduced pressure to obtain the pure polymer.

Protocol 3: Characterization of this compound-Based Polymers

A. Gel Permeation Chromatography (GPC) for Molecular Weight Determination

  • Sample Preparation: Dissolve 5-10 mg of the polymer in an appropriate solvent (e.g., THF) to a concentration of 1-2 mg/mL.[10] Filter the solution through a 0.2-0.45 µm syringe filter.[11]

  • Instrumentation: Use a GPC system equipped with a suitable column set for polymer analysis (e.g., PLgel columns) and a refractive index (RI) detector.

  • Analysis: Inject the filtered sample into the GPC system. Use a calibration curve generated from polymer standards (e.g., polystyrene) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).

B. Differential Scanning Calorimetry (DSC) for Thermal Properties

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Instrumentation: Use a DSC instrument calibrated with appropriate standards (e.g., indium).

  • Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point. Cool the sample at a controlled rate and then perform a second heating scan. The glass transition temperature (Tg) and melting temperature (Tm) are determined from the second heating scan to eliminate thermal history.[12][13]

Protocol 4: In Vitro Degradation Study

Materials:

  • Polymer samples (e.g., films or scaffolds of known dimensions and weight)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical balance

Procedure:

  • Prepare polymer samples of known weight and dimensions.

  • Sterilize the samples using a suitable method (e.g., ethylene oxide or gamma irradiation).

  • Immerse each sample in a known volume of sterile PBS (pH 7.4) in a sterile container. A high solution volume to sample surface area ratio is recommended (e.g., 100:1).[14][15]

  • Incubate the samples at 37°C.

  • At predetermined time points, remove the samples from the PBS.

  • Gently rinse the samples with deionized water to remove any salt residues.

  • Dry the samples to a constant weight under vacuum.

  • Measure the final dry weight and calculate the percentage of mass loss.

  • Further analysis can be performed on the degraded samples, such as GPC to determine changes in molecular weight and SEM to observe morphological changes.[14]

Protocol 5: In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This protocol provides a general guideline for assessing the cytotoxicity of polymer extracts.

Materials:

  • Polymer samples

  • Cell culture medium (e.g., DMEM)

  • Mammalian cell line (e.g., L929 fibroblasts)

  • Sterile extraction vehicle (e.g., cell culture medium without serum)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or XTT)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Extract Preparation: Prepare extracts of the sterilized polymer sample according to ISO 10993-12.[16] This typically involves incubating the material in the extraction vehicle at 37°C for a specified time (e.g., 24 hours).

  • Cell Seeding: Seed a suitable mammalian cell line into 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the polymer extracts (undiluted and serial dilutions). Include negative (extraction vehicle only) and positive (a known cytotoxic material) controls.

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: After incubation, assess cell viability using a standard assay such as MTT or XTT, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is ≥70%.[17]

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application Testing Monomers This compound + Diacid Polymerization Melt or Enzymatic Polymerization Monomers->Polymerization Prepolymer Pre-polymer Polymerization->Prepolymer Curing Curing (optional) Prepolymer->Curing FinalPolymer Crosslinked Polymer Curing->FinalPolymer GPC GPC (Mn, Mw, Đ) FinalPolymer->GPC DSC DSC (Tg, Tm) NMR NMR (Structure) Degradation In Vitro Degradation FinalPolymer->Degradation Cytotoxicity In Vitro Cytotoxicity DrugDelivery Drug Encapsulation & Release TissueEng Scaffold Fabrication

Caption: Experimental workflow for this compound-based polymer development.

drug_delivery_pathway cluster_formulation Nanoparticle Formulation cluster_release Drug Release Mechanisms Polymer This compound-based Polymer Nanoprecipitation Nanoprecipitation/ Self-Assembly Polymer->Nanoprecipitation Drug Hydrophobic Drug Drug->Nanoprecipitation NPs Drug-Loaded Nanoparticles Nanoprecipitation->NPs Diffusion Diffusion NPs->Diffusion NPs->Diffusion Degradation Polymer Degradation NPs->Degradation Swelling Polymer Swelling NPs->Swelling ReleasedDrug Released Drug Diffusion->ReleasedDrug Degradation->ReleasedDrug Swelling->ReleasedDrug

Caption: Drug delivery pathway using this compound-based nanoparticles.

References

Application Notes and Protocols for Cryopreservation of Sperm and Tissue

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the User: Following a comprehensive literature search, it has been determined that there is a significant lack of published research, quantitative data, and established protocols specifically detailing the use of diglycerol as a cryoprotectant for sperm and tissue preservation. The available scientific literature predominantly focuses on other cryoprotective agents (CPAs) such as glycerol, dimethyl sulfoxide (DMSO), and various glycols.

Given the close chemical relationship between this compound and glycerol (this compound being a dimer of glycerol), and the extensive body of research on glycerol's efficacy as a cryoprotectant, we have compiled the following detailed application notes and protocols for glycerol . This information is intended to serve as a comprehensive and practical alternative, reflecting the current state of the art in the cryopreservation of sperm and tissues for research, scientific, and drug development applications.

Application Notes: Glycerol as a Cryoprotectant for Sperm and Tissue Preservation

Introduction

Glycerol is one of the most widely used and extensively studied cryoprotective agents.[1][2] As a permeable cryoprotectant, it can penetrate the cell membrane, reducing the intracellular freezing point and minimizing the formation of damaging ice crystals.[2][3] This action helps to preserve the structural and functional integrity of cells and tissues during freezing and thawing.[4] These notes provide an overview of the principles, applications, and critical parameters for the use of glycerol in the cryopreservation of sperm and various tissues.

Mechanism of Action

Glycerol's cryoprotective effects are attributed to several mechanisms:

  • Lowering the Freezing Point: By increasing the solute concentration both inside and outside the cell, glycerol lowers the temperature at which ice crystals begin to form.[2]

  • Minimizing Ice Crystal Formation: Glycerol disrupts the hydrogen bonding of water molecules, inhibiting the growth of large, damaging ice crystals.[3]

  • Dehydration and Reduced Osmotic Shock: Prior to freezing, glycerol contributes to the osmotic dehydration of cells, reducing the amount of intracellular water available to form ice.

  • Membrane Stabilization: Glycerol is thought to interact with the lipid bilayer of cell membranes, increasing their stability and fluidity at low temperatures.

Applications

Glycerol is utilized in the cryopreservation of a wide range of biological materials, including:

  • Spermatozoa: For fertility preservation in humans and for animal breeding programs.[1][5]

  • Testicular Tissue: To preserve spermatogonial stem cells for fertility restoration.

  • Ovarian Tissue: For fertility preservation in females undergoing gonadotoxic treatments.[6][7]

  • Adipose Tissue: For applications in reconstructive surgery and regenerative medicine.[8][9][10]

  • Various Cell Lines: For long-term storage and cell banking.[2]

Key Considerations for Optimal Cryopreservation

  • Concentration: The optimal glycerol concentration is cell and tissue-type dependent and represents a balance between effective cryoprotection and potential toxicity.[5][11]

  • Toxicity: At higher concentrations and warmer temperatures, glycerol can be toxic to cells.[5][12] Protocols often involve gradual addition and removal of glycerol to minimize osmotic stress and toxicity.

  • Equilibration Time and Temperature: Sufficient time must be allowed for the glycerol to permeate the cells before initiating the cooling process. This is often performed at room temperature or 4°C.

  • Cooling and Thawing Rates: The rates of cooling and thawing are critical variables that must be optimized for each cell and tissue type to maximize post-thaw viability.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of glycerol as a cryoprotectant for sperm and adipose tissue.

Table 1: Efficacy of Glycerol in Human Sperm Cryopreservation

ParameterGlycerol ConcentrationOutcomeReference
Post-thaw Motility5.0%Improved sperm motility at 24 hours post-thaw compared to 7.5%[5]
Post-thaw Motility5% and 7%Significantly higher total, progressive, and rapid motility compared to 3%[11]
Plasma Membrane Integrity5%Highest recovery of plasma membrane integrity[3]
Acrosome Integrity5%Highest recovery of acrosome integrity[3]

Table 2: Efficacy of Glycerol in Human Adipose Tissue Cryopreservation

ParameterGlycerol ConcentrationOutcomeReference
G3PDH Activity (U/g)70%24.41 ± 0.70 (comparable to fresh tissue at 24.76 ± 0.48)[8][9]
ASC Viability70%Highest viability, proliferation, and differentiation capability[8][9]
In Vivo Retention Rate (%)70%52.37 ± 7.53 (significantly higher than other groups)[8][9]
Structural Integrity60% and 70%More integrated structure compared to other concentrations[8][9]

Experimental Protocols

Protocol 1: Cryopreservation of Human Sperm using Glycerol

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

  • Semen sample

  • Sperm washing medium (e.g., Ham's F-10, Earle's balanced salt solution)

  • Cryoprotectant medium: A solution containing glycerol. A common formulation is a test-yolk buffer with a final glycerol concentration of 4-8%.

  • Sterile conical tubes (15 mL)

  • Cryovials or cryostraws

  • Pipettes

  • Centrifuge

  • Controlled-rate freezer or liquid nitrogen vapor shipper

  • Liquid nitrogen storage dewar

Procedure:

  • Sample Collection and Liquefaction: Collect the semen sample and allow it to liquefy at 37°C for 30 minutes.

  • Initial Analysis: Perform a baseline analysis of sperm count, motility, and morphology.

  • Preparation of Cryoprotectant Medium: Prepare the cryoprotectant medium with the desired final glycerol concentration. Warm the medium to room temperature or 37°C.

  • Addition of Cryoprotectant:

    • Transfer the liquefied semen sample to a sterile 15 mL conical tube.

    • Slowly add the cryoprotectant medium drop-wise to the semen sample until a 1:1 ratio is achieved. Mix gently after each drop.

  • Equilibration: Allow the mixture to equilibrate for approximately 10 minutes at room temperature. This allows the glycerol to penetrate the sperm cells.

  • Loading into Cryovials/Straws: Aspirate the sperm-cryoprotectant mixture into labeled cryovials or straws. Do not overfill to allow for expansion.

  • Freezing:

    • Vapor Phase Freezing: Place the cryovials/straws in the vapor phase of a liquid nitrogen shipper for 30 minutes.

    • Controlled-Rate Freezing: Alternatively, use a programmable freezer with a slow cooling rate (e.g., 1-10°C/minute) down to -80°C.

  • Storage: Plunge the cryovials/straws into liquid nitrogen (-196°C) for long-term storage.

Thawing Protocol:

  • Remove the cryovial/straw from liquid nitrogen.

  • Thaw rapidly by immersing in a 37°C water bath for 5-10 minutes.

  • Gently mix the thawed sample.

  • To remove the cryoprotectant, layer the thawed sample over a density gradient or wash with sperm washing medium and centrifuge.

  • Resuspend the sperm pellet in fresh medium for analysis or use.

Protocol 2: Cryopreservation of Adipose Tissue using Glycerol

This protocol is based on studies demonstrating the efficacy of high-concentration glycerol for adipose tissue preservation.[8][9]

Materials:

  • Freshly harvested adipose tissue

  • Phosphate-buffered saline (PBS)

  • Glycerol solutions (e.g., 60%, 70%, 80% in PBS)

  • Cryovials (2 mL)

  • Sterile instruments for tissue handling

  • Controlled-rate freezer or isopropanol freezing container (e.g., Mr. Frosty)

  • -80°C freezer and liquid nitrogen storage dewar

Procedure:

  • Tissue Preparation:

    • Wash the harvested adipose tissue with sterile PBS to remove excess blood and lipids.

    • Divide the tissue into small fragments (e.g., 1 mL samples).

  • Addition of Cryoprotectant:

    • Place each tissue fragment into a labeled 2 mL cryovial.

    • Add 1 mL of the desired glycerol solution (e.g., 70% glycerol) to each cryovial, resulting in a 1:1 ratio of tissue to cryoprotectant.

    • Gently mix to ensure the tissue is fully immersed.

  • Equilibration: Incubate the cryovials at 4°C for 30 minutes to allow for glycerol permeation.

  • Freezing:

    • Place the cryovials in a controlled-rate freezer and cool at a rate of -1°C/minute down to -80°C.

    • Alternatively, place the cryovials in an isopropanol-filled freezing container and place it in a -80°C freezer overnight.

  • Storage: Transfer the cryovials to a liquid nitrogen dewar for long-term storage at -196°C.

Thawing and Elution Protocol:

  • Remove the cryovial from liquid nitrogen and thaw rapidly in a 37°C water bath until the ice has melted.

  • Transfer the tissue and cryoprotectant solution to a larger tube.

  • Elution (Removal of Glycerol):

    • Add an equal volume of PBS and gently mix.

    • Allow the tissue to settle and aspirate the supernatant.

    • Repeat the washing step 2-3 times with decreasing concentrations of glycerol in PBS (e.g., 35%, 17.5%) or with PBS alone to gradually remove the cryoprotectant and minimize osmotic shock.

  • The washed tissue is now ready for in vitro analysis or in vivo transplantation.

Visualizations

Cryopreservation_Workflow General Workflow for Cryopreservation cluster_pre_freeze Pre-Freezing Steps cluster_freezing Freezing & Storage cluster_post_thaw Post-Thaw Steps A Sample Collection (Sperm/Tissue) B Preparation & Initial Analysis A->B C Addition of Cryoprotectant (e.g., Glycerol) B->C D Equilibration C->D E Controlled Cooling (-1°C/min to -80°C) D->E F Long-Term Storage (-196°C in Liquid Nitrogen) E->F G Rapid Thawing (37°C Water Bath) F->G H Removal of Cryoprotectant (Washing/Elution) G->H I Post-Thaw Analysis/ Application H->I

Caption: A generalized workflow for the cryopreservation of biological samples.

Cryoprotectant_Mechanism Mechanism of Permeating Cryoprotectant (Glycerol) cluster_extracellular Extracellular Space cluster_protection Protective Effects ECW Water Molecules P3 Decreased Osmotic Shock ECW->P3 ECG Glycerol ICG Glycerol ECG->ICG Permeation ICW Water Molecules ICW->ECW Osmotic Dehydration P1 Reduced Intracellular Ice Formation ICG->P1 P2 Lowered Freezing Point ICG->P2

Caption: The mechanism of action for a permeating cryoprotectant like glycerol.

References

Application Notes and Protocols for Incorporating Diglycerol in Controlled-Release Drug Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol and its derivatives, such as polyglycerol esters, are emerging as versatile and biocompatible excipients in the development of advanced controlled-release drug delivery systems. Their inherent properties, including biodegradability, emulsifying capabilities, and the ability to form various nanostructures, make them ideal candidates for encapsulating and delivering a wide range of therapeutic agents, from hydrophobic small molecules to biologics.

These application notes provide a comprehensive overview of the use of this compound-based materials in formulating nanoparticles, nanogels, and other nanocarriers for controlled drug release. Detailed protocols for the preparation and characterization of these systems are provided to guide researchers in this innovative area of drug delivery.

Key Applications of this compound-Based Systems

This compound-based nanocarriers have demonstrated significant potential in various drug delivery applications:

  • Enhanced Solubility and Bioavailability: For poorly water-soluble drugs, such as curcumin, this compound-based formulations can significantly improve their solubility and bioavailability.

  • Sustained and Controlled Release: The matrix of this compound-based carriers can be tailored to control the release kinetics of the encapsulated drug, providing sustained therapeutic effects and reducing dosing frequency. This has been demonstrated for drugs like dexamethasone.

  • Targeted Delivery: The surface of this compound nanoparticles can be functionalized to target specific tissues or cells, enhancing therapeutic efficacy while minimizing off-target side effects.

  • Dermal and Transdermal Delivery: The biocompatibility and skin-friendly nature of this compound make it an excellent choice for topical formulations, facilitating drug penetration through the skin barrier.

  • Stimuli-Responsive Systems: "Smart" drug delivery systems that respond to specific triggers, such as enzymes or temperature changes, have been developed using this compound derivatives, allowing for on-demand drug release at the site of action.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and polyglycerol-based drug delivery systems.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

Formulation TypeDrugCore Material(s)Average Particle Size (nm)Polydispersity Index (PDI)Drug Loading (%)Entrapment Efficiency (%)Reference(s)
Gemini AmphiphilesNimodipineThis compound, Alkyl Chains, mPEG150 - 2500.1 - 0.3~5>90[1]
Gemini AmphiphilesCurcuminThis compound, Alkyl Chains, mPEG150 - 2500.1 - 0.3~8>90[1]
Polyglycerol Ester NanoemulsionRed Raspberry Seed OilPolyglycerol-4-laurate, Tegospend 100< 60≤ 0.1--[2]
Polyglycerol Adipate-g-PCL NPsUsnic AcidPolyglycerol adipate, Polycaprolactone150 - 2000.1 - 0.2~10>80[3]
Thermoresponsive NanogelsDexamethasoneDendritic polyglycerol, p(GME-co-EGE)200 - 3000.15 - 0.25~1.5-[4]
Thermoresponsive NanogelsTacrolimusDendritic polyglycerol, pNIPAM250 - 3500.2 - 0.3~0.5-[4]

Table 2: In Vitro Drug Release from this compound-Based Systems

Formulation TypeDrugRelease MediumTime for ~80% ReleaseRelease Kinetics ModelReference(s)
Gemini Amphiphiles (enzyme-responsive)Nile Red (model)Lipase solution~72 hoursFirst-Order[1]
Thermoresponsive NanogelsDexamethasonePBS (pH 7.4)> 100 hoursHiguchi[5][6]
Polyglycerol HydrogelFluorescein (model)PBS (pH 7.4)~24 hoursKorsmeyer-Peppas[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nanoparticles by Solvent Displacement

This protocol describes a common method for preparing this compound-based nanoparticles.

Materials:

  • This compound-based polymer/amphiphile

  • Drug to be encapsulated

  • Organic solvent (e.g., acetone, ethanol)

  • Aqueous phase (e.g., deionized water, buffer)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound-based polymer/amphiphile and the drug in a suitable organic solvent.

  • Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Further remove the organic solvent using a rotary evaporator under reduced pressure.

  • The resulting nanoparticle suspension can be used as is or lyophilized for long-term storage.

G cluster_prep Nanoparticle Preparation dissolve Dissolve Polymer & Drug in Organic Solvent add_dropwise Add Dropwise to Aqueous Phase dissolve->add_dropwise stir Stir to Evaporate Solvent add_dropwise->stir rotovap Rotary Evaporation stir->rotovap suspension Nanoparticle Suspension rotovap->suspension G cluster_dl_ee Drug Loading & Encapsulation Efficiency centrifuge Centrifuge Suspension supernatant Analyze Supernatant (Free Drug) centrifuge->supernatant pellet Disrupt Pellet (Encapsulated Drug) centrifuge->pellet calculate Calculate DL & EE supernatant->calculate analyze_total Analyze Total Drug in Suspension pellet->analyze_total analyze_total->calculate G cluster_release In Vitro Drug Release hydrate_bag Hydrate Dialysis Bag load_sample Load Nanoparticles into Bag hydrate_bag->load_sample immerse Immerse in Release Medium load_sample->immerse incubate Incubate at 37°C with Shaking immerse->incubate sample Sample Release Medium at Time Points incubate->sample analyze Analyze Drug Concentration sample->analyze plot Plot Release Profile analyze->plot G cluster_mtt MTT Cytotoxicity Assay seed_cells Seed Cells in 96-well Plate treat_cells Treat with Nanoparticles seed_cells->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

References

Application Notes and Protocols for the Use of Diglycerol in Creating Stable Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol and its ester derivatives are increasingly recognized as effective non-ionic surfactants for the formulation of stable oil-in-water (O/W) emulsions. Their biocompatibility, biodegradability, and versatile hydrophilic-lipophilic balance (HLB) make them suitable for a wide range of applications in the pharmaceutical, cosmetic, and food industries. These emulsifiers function by adsorbing at the oil-water interface, reducing interfacial tension, and forming a protective barrier around oil droplets to prevent coalescence and maintain emulsion stability.

This document provides detailed application notes and experimental protocols for the utilization of this compound esters in the creation and characterization of stable O/W emulsions. The information presented herein is intended to guide researchers and formulation scientists in developing robust and effective emulsified delivery systems.

Data Presentation: Emulsion Stability and Particle Size

The stability of an oil-in-water emulsion is a critical parameter, influenced by factors such as emulsifier concentration, oil type, and processing conditions. The following table summarizes the impact of varying formulation and processing parameters on the stability and droplet size of O/W emulsions stabilized with a polyglycerol ester closely related to this compound esters (triglycerol monolaurate). This data can serve as a valuable starting point for formulating with this compound esters. The Turbiscan Stability Index (TSI) is a measure of overall emulsion instability, with lower values indicating greater stability.[1][2]

Emulsifier SystemOil Phase (30%)Emulsifier Conc. (% w/w)Homogenization Pressure (MPa)Homogenization CyclesMean Droplet Size (nm)Turbiscan Stability Index (TSI)Reference
Triglycerol MonolaurateMedium-Chain Triglycerides (MCT)1.2806~280~0.80[1][2]
Triglycerol MonolaurateMedium-Chain Triglycerides (MCT)>1.2806Decreases with concentration~0.80[1][2]
Triglycerol MonolaurateOlive Oil1.2806Larger than MCTHigher than MCT[1]
Triglycerol MonolaurateLinseed Oil1.2806Larger than MCTHigher than MCT[1]
Triglycerol MonolaurateMedium-Chain Triglycerides (MCT)1.2406~350~1.10[1]
Triglycerol MonolaurateMedium-Chain Triglycerides (MCT)1.21006~260~0.75[1]
Triglycerol MonolaurateMedium-Chain Triglycerides (MCT)1.2802~320~0.95[1]
Triglycerol MonolaurateMedium-Chain Triglycerides (MCT)1.28010Increases (over-processing)Increases[1]
LecithinMedium-Chain Triglycerides (MCT)1.2806Larger than Triglycerol Monolaurate1.15[1]
Tween 80Medium-Chain Triglycerides (MCT)1.2806Larger than Triglycerol Monolaurate1.20[1]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of oil-in-water emulsions stabilized by this compound esters.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound Esters

Objective: To prepare a stable O/W emulsion using a this compound ester (e.g., this compound monolaurate or this compound monooleate) as the primary emulsifier.

Materials:

  • This compound ester (e.g., this compound Monolaurate - DGML, this compound Monooleate - DGMO)

  • Oil phase (e.g., Medium-Chain Triglycerides, soybean oil, sunflower oil)

  • Deionized water

  • High-shear homogenizer (e.g., rotor-stator homogenizer)

  • High-pressure homogenizer (optional, for smaller droplet sizes)

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, measure the required amount of deionized water.

    • If any water-soluble components are to be included, dissolve them in the water with gentle stirring.

  • Preparation of the Oil Phase:

    • In a separate beaker, weigh the desired amount of the oil phase.

    • Add the specified concentration of the this compound ester to the oil.

    • Gently heat the oil phase to 50-60°C while stirring to ensure the complete dissolution of the this compound ester.

  • Heating of the Aqueous Phase:

    • Gently heat the aqueous phase to 50-60°C. Maintaining both phases at a similar temperature can improve the emulsification process.

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

    • Once all the oil phase has been added, increase the stirring speed and mix for 10-15 minutes to form a coarse emulsion.

  • Homogenization:

    • High-Shear Homogenization: Transfer the coarse emulsion to a high-shear homogenizer. Homogenize at a high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes.

    • High-Pressure Homogenization (optional): For finer emulsions, pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 50-100 MPa) for one or more cycles.

  • Cooling:

    • Rapidly cool the emulsion to room temperature by placing the container in an ice bath while stirring gently. This helps to solidify the interfacial film and enhance stability.

  • Storage:

    • Store the final emulsion in a sealed container at the desired temperature for further characterization.

Protocol 2: Characterization of Emulsion Stability and Droplet Size

Objective: To assess the physical stability and determine the droplet size distribution of the prepared O/W emulsion.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute a small sample of the emulsion with deionized water to an appropriate concentration for DLS analysis (to avoid multiple scattering effects).

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Measure the particle size distribution and PDI at a controlled temperature (e.g., 25°C).

    • The mean droplet size (e.g., Z-average) and PDI will provide information on the efficiency of homogenization and the uniformity of the emulsion.

2. Zeta Potential Measurement:

  • Instrumentation: Zeta potential analyzer.

  • Procedure:

    • Dilute the emulsion sample appropriately with a suitable buffer or deionized water.

    • Inject the sample into the measurement cell of the zeta potential analyzer.

    • Measure the electrophoretic mobility of the droplets to determine the zeta potential.

    • The magnitude of the zeta potential indicates the degree of electrostatic repulsion between droplets, which is a key factor in long-term stability.

3. Creaming Index Determination:

  • Procedure:

    • Place a known volume of the emulsion in a graduated cylinder or test tube and seal it.

    • Store the emulsion under controlled temperature conditions.

    • At regular time intervals, measure the height of the serum layer (Hs) at the bottom and the total height of the emulsion (Ht).

    • Calculate the Creaming Index (CI) using the formula: CI (%) = (Hs / Ht) x 100.

    • A lower creaming index indicates better stability against gravitational separation.

4. Microscopic Observation:

  • Instrumentation: Optical microscope with a camera.

  • Procedure:

    • Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.

    • Observe the emulsion under the microscope at different magnifications.

    • Capture images to visualize the droplet morphology, size distribution, and any signs of flocculation or coalescence.

Visualizations

Experimental_Workflow cluster_characterization Characterization prep_aq Prepare Aqueous Phase (Deionized Water) heat_aq Heat Aqueous Phase (50-60°C) prep_aq->heat_aq prep_oil Prepare Oil Phase (Oil + this compound Ester) heat_oil Heat & Dissolve Oil Phase (50-60°C) prep_oil->heat_oil pre_emulsify Pre-emulsification (Slowly mix Oil into Aqueous) heat_aq->pre_emulsify heat_oil->pre_emulsify homogenize Homogenization (High-Shear / High-Pressure) pre_emulsify->homogenize cool Cooling (Ice Bath) homogenize->cool store Storage cool->store dls Droplet Size (DLS) store->dls zeta Zeta Potential store->zeta creaming Creaming Index store->creaming microscopy Microscopy store->microscopy

Caption: Experimental workflow for the preparation and characterization of O/W emulsions.

Caption: Molecular arrangement of this compound esters at the oil-water interface.

References

Application Notes and Protocols for Microwave-Assisted Diglycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of diglycerol from glycerol using microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including reduced reaction times, energy efficiency, and improved control over the reaction process.

Introduction

Glycerol, a major byproduct of biodiesel production, is an important platform molecule for the synthesis of value-added chemicals. This compound, a dimer of glycerol, and its esters have wide applications in the food, pharmaceutical, and cosmetic industries as emulsifiers, humectants, and solubilizers. Microwave-assisted synthesis provides a rapid and efficient method for the oligomerization of glycerol to produce this compound and other polyglycerols. This document outlines the experimental setup, detailed protocols for synthesis and purification, and analytical methods for characterization.

Experimental Setup

The microwave-assisted synthesis of this compound can be performed in either a batch or a continuous flow setup.

  • Batch Reactor: A monomode or multimode microwave reactor is suitable for laboratory-scale synthesis. The reaction is typically carried out in an open or closed vessel equipped with a magnetic stirrer and a temperature probe.

  • Continuous Flow Reactor: For larger scale production, a continuous flow microwave reactor offers advantages in terms of scalability, temperature control, and safety. The setup generally consists of a peristaltic pump to introduce the reactant mixture into a coiled reactor that passes through a microwave irradiation cell.[1][2]

A common laboratory-scale setup involves a microwave reactor capable of operating at temperatures up to 250°C and delivering variable microwave power.

Experimental Protocols

Materials and Reagents
  • Glycerol (99% purity)

  • Catalyst (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or a heterogeneous catalyst like sulfonic acid-modified silica)

  • Acetone (for purification)

  • Methanol (for purification)

  • Ethyl Acetate (for sample preparation for analysis)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (for derivatization for GC analysis)

Protocol for Microwave-Assisted Batch Synthesis of this compound

This protocol is based on the use of potassium carbonate as a homogeneous catalyst.

  • Preparation of Reactant Mixture:

    • In a suitable beaker, add glycerol.

    • Add the catalyst (e.g., 4 wt% K₂CO₃) to the glycerol.[3]

    • Heat the mixture gently (e.g., at 50°C) with magnetic stirring until the catalyst is completely dissolved, forming a homogeneous solution.[2]

  • Microwave Reaction:

    • Transfer a known amount of the reactant mixture (e.g., 80 g) to a microwave-safe reaction vessel.[3]

    • Place the vessel inside the microwave reactor.

    • Insert a temperature probe into the mixture to monitor and control the reaction temperature.

    • Set the reaction parameters:

      • Temperature: 230-240°C[1]

      • Reaction Time: 30 minutes (monitor for complete glycerol conversion)[3]

      • Microwave Power: Adjust to maintain the target temperature.

    • Start the microwave irradiation with continuous stirring.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) after derivatization.[3] The reaction is considered complete when glycerol is no longer detected.

Protocol for Purification of this compound

A simple and effective method for purifying the synthesized this compound and separating it from unreacted glycerol and higher oligomers is through precipitation.

  • Precipitation:

    • After the reaction is complete, allow the crude product mixture to cool down.

    • Add the crude product to a beaker containing acetone and methanol. This will cause the larger oligomers to precipitate.[3]

    • Stir the mixture vigorously.

  • Separation:

    • Separate the precipitated higher oligomers by filtration or centrifugation.

    • The liquid phase contains this compound, triglycerol, and any unreacted glycerol.

  • Iterative Purification (Optional):

    • For a higher purity of this compound, an iterative purification process can be employed. This involves repeated precipitation steps to separate fractions of different oligomer sizes.[3]

  • Short-Path Distillation (Alternative Purification):

    • As an alternative to precipitation, short-path distillation (or evaporation) can be used to remove unreacted glycerol and cyclic diglycerols from the product mixture.[1][2] This is typically performed under vacuum (e.g., 0.1 mbar) and at an elevated temperature (e.g., 150°C).[1][2]

Protocol for Analytical Characterization

Gas Chromatography (GC) for Quantification:

  • Sample Derivatization:

    • Take a small sample of the reaction mixture (e.g., 40 mg).

    • Add 0.5 mL of N,O-bis(trimethylsilyl)acetamide (BSA) to the sample.

    • Heat the mixture at 50°C for 30 minutes to allow for complete silylation of the hydroxyl groups.[2][3]

    • Dilute the derivatized sample with 1 mL of ethyl acetate before injection into the GC.[2][3]

  • GC Conditions:

    • Column: A capillary column suitable for high-temperature analysis.

    • Oven Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: Increase temperature to 350°C at a rate of 15°C/min.

      • Final hold: Hold at 350°C for approximately 4-5 minutes.[2][3]

    • Injector and Detector Temperature: Set according to the column manufacturer's recommendations.

    • Carrier Gas: Helium or Hydrogen.

    • Detector: Flame Ionization Detector (FID).

  • Quantification:

    • Use external or internal standards of glycerol, linear this compound, and triglycerol for the calibration and quantification of the components in the reaction mixture.

High-Performance Liquid Chromatography (HPLC):

HPLC can also be used for the analysis of the product mixture, particularly for separating and quantifying the different oligomers.[4][5][6]

Data Presentation

The following tables summarize typical quantitative data obtained from microwave-assisted this compound synthesis under various conditions.

Table 1: Influence of Catalyst on Glycerol Conversion and Product Yield in Batch Microwave Synthesis.

Catalyst (wt%)Temperature (°C)Time (h)Glycerol Conversion (%)This compound Yield (%)Triglycerol Yield (%)Reference
20 wt% Li/AlPC220498.258.128.7[4]
3 wt% Na₂CO₃270193--[7]
4 wt% K₂CO₃2370.5100--[3]

Note: Direct comparison of yields can be challenging due to different analytical methods and reporting standards.

Table 2: Effect of Reaction Parameters in a Continuous Flow Microwave System with K₂CO₃ Catalyst.

Flow Rate (mL/min)Temperature (°C)Residence Time (min)Glycerol Conversion (%)This compound Selectivity (%)Reference
1.02385428>20[1]
0.523810845>26[1]
0.2523821660>25[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis and analysis of this compound.

experimental_workflow prep Reactant Preparation reaction Microwave Reaction prep->reaction Glycerol + Catalyst purification Purification reaction->purification Crude Product analysis Analysis reaction->analysis In-process Monitoring purification->analysis Purified Fractions product This compound analysis->product

Caption: Experimental workflow for this compound synthesis.

This application note provides a comprehensive guide for the microwave-assisted synthesis of this compound. Researchers can adapt these protocols to their specific equipment and research goals. The use of microwave technology can significantly accelerate the development of processes for valorizing glycerol into valuable chemical products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Selective Diglycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective synthesis of diglycerol from glycerol.

Troubleshooting Guide

This guide addresses common issues encountered during the selective synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Glycerol Conversion 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions. 2. Low Reaction Temperature: The temperature may be too low to achieve a significant reaction rate. 3. Short Reaction Time: The reaction may not have had enough time to proceed to a high conversion. 4. Catalyst Poisoning or Deactivation: Impurities in the glycerol feed or byproducts from the reaction may have deactivated the catalyst.1. Catalyst Selection/Modification: - Switch to a more active catalyst. For instance, basic catalysts are often preferred over acidic ones to avoid undesirable byproducts like acrolein.[1][2] - Increase catalyst loading. Studies have shown that increasing the catalyst amount can improve glycerol conversion.[2][3] 2. Optimize Temperature: - Gradually increase the reaction temperature. For example, a significant increase in glycerol conversion has been observed when increasing the temperature from 220°C to 250°C.[3][4][5] 3. Increase Reaction Time: - Prolong the reaction time. Glycerol conversion generally increases with a longer reaction duration.[5] 4. Catalyst Regeneration/Purification: - Implement a catalyst regeneration protocol if available. - Ensure high purity of the glycerol starting material.
Low Selectivity to this compound (High formation of higher oligomers) 1. High Catalyst Activity: A highly active catalyst can promote the further etherification of this compound to form triglycerol and other higher oligomers.[6] 2. High Reaction Temperature: Elevated temperatures can accelerate the formation of higher oligomers.[2][4] 3. Prolonged Reaction Time: Longer reaction times can lead to the conversion of this compound into higher oligomers.[1]1. Moderate Catalyst Activity: - Reduce the catalyst loading. - Use additives to moderate catalyst activity. For instance, weakly acidic alkali metal-based inorganic salts (e.g., NaHSO₄, KHSO₄) can be used to suppress the formation of oligomers when using zeolite catalysts.[6][7][8] 2. Optimize Temperature: - Lower the reaction temperature. While higher temperatures increase conversion, they can decrease this compound selectivity.[4] Finding the optimal balance is key. For some catalysts, 250°C has been identified as an effective temperature to maximize this compound yield.[4] 3. Optimize Reaction Time: - Reduce the reaction time. Shorter reaction times can favor the formation of this compound over higher oligomers.[2]
Catalyst Deactivation and Poor Reusability 1. Oligomer Deposition: The formation of higher oligomers can lead to their deposition on the catalyst surface, reducing its specific surface area and blocking active sites.[7] 2. Leaching of Active Species: The active catalytic species may leach into the reaction medium, particularly with some impregnated or mixed oxide catalysts.[3][9]1. Control Oligomer Formation: - Implement the strategies mentioned above for improving this compound selectivity, as this will inherently reduce the formation of deactivating oligomers. The use of additives that suppress oligomer formation has been shown to enhance catalyst recyclability.[6][7] 2. Catalyst Selection and Preparation: - Choose a catalyst with high stability under the reaction conditions. - Ensure proper catalyst preparation and calcination to improve the interaction between the active species and the support.
Undesirable Byproduct Formation (e.g., Acrolein) 1. Acidic Reaction Conditions: The use of acidic catalysts or the presence of acidic sites on the catalyst can promote the dehydration of glycerol to acrolein.[1][2]1. Use Basic Catalysts: - Employ basic heterogeneous catalysts (e.g., mixed oxides, alkali metal-containing zeolites) to minimize the formation of acidic byproducts.[1][2]

Frequently Asked Questions (FAQs)

1. What are the key reaction parameters to optimize for selective this compound synthesis?

The primary parameters to optimize are:

  • Reaction Temperature: Generally, increasing the temperature enhances glycerol conversion but may decrease this compound selectivity in favor of higher oligomers.[2][4] A typical range to explore is 220-280°C.[4][6]

  • Reaction Time: Longer reaction times lead to higher conversion but can also promote the formation of higher oligomers.[1] Optimization is crucial to maximize this compound yield.

  • Catalyst Type and Loading: The choice of catalyst (e.g., zeolites, mixed oxides, hydrotalcites) and its concentration significantly impact both conversion and selectivity.[1][4][7] Basic catalysts are generally preferred to avoid the formation of byproducts like acrolein.[1][2]

2. How does the choice of catalyst affect the synthesis of this compound?

The catalyst plays a crucial role. For instance:

  • Basicity: Basic catalysts are generally favored as they minimize the formation of undesirable byproducts like acrolein, which can occur under acidic conditions.[1][2]

  • Catalyst Structure: The pore structure and surface area of heterogeneous catalysts can influence selectivity.

  • Alkali Metal Cations: In the case of X-type zeolites, the catalytic activity for glycerol conversion has been observed in the order of XZ-K > XZ-Li > XZ-Na, while the selectivity for this compound and triglycerol follows the order of XZ-Li > XZ-Na > XZ-K.[2][8]

3. What is the role of additives in the reaction?

Additives can be used to moderate the activity of the catalyst. For example, adding weakly acidic alkali metal-based inorganic salts like NaHSO₄ and KHSO₄ to zeolite catalysts can act as inhibitors, suppressing the formation of higher oligomers and thereby increasing the selectivity for this compound and triglycerol.[6][7][8] This moderation of activity can also enhance the recyclability of the catalyst.[6][7]

4. How can the formation of higher oligomers (triglycerol, tetraglycerol, etc.) be minimized?

To minimize the formation of higher oligomers and improve selectivity towards this compound, you can:

  • Optimize Reaction Conditions: Avoid excessively high temperatures and long reaction times, as these conditions favor the continued etherification of this compound.[1][2][4]

  • Moderate Catalyst Activity: Use a lower catalyst loading or introduce additives that can temper the catalyst's activity.[6]

5. What are typical yields and selectivities for this compound synthesis?

Yields and selectivities can vary widely depending on the catalyst and reaction conditions. However, here are some reported examples:

  • Using a LiX zeolite catalyst at 280°C for 2 hours, a glycerol conversion of 89.6% with a this compound yield of 61.2% has been achieved.[2][7]

  • With a Ca₁.₆La₀.₄Al₀.₆O₃ mixed-metal oxide catalyst at 250°C for 8 hours, a glycerol conversion of 98% with 53% this compound selectivity has been reported.[3][4]

  • By using a XZ-K catalyst with a KHSO₄ additive at 280°C for 3 hours, a glycerol conversion of 85.4% with a this compound yield of 54.1% has been observed.[6]

Data Presentation

Table 1: Effect of Reaction Temperature on Glycerol Conversion and this compound Yield

CatalystCatalyst Loading (wt.%)Reaction Time (h)Temperature (°C)Glycerol Conversion (%)This compound Yield (%)Reference
Ca₁.₆La₀.₄Al₀.₆O₃2822028.1~12[4][5]
Ca₁.₆La₀.₄Al₀.₆O₃2825096.352[4]
Ca₁.₆La₀.₄Al₀.₆O₃28>250>96.3Reduced[4]
XZ-Li32260--[2]
XZ-Li3228089.661.2[2]
XZ-Li32290Slightly higher than at 280°CReduced[2]

Table 2: Effect of Catalyst Type and Additives on Reaction Performance at 280°C

CatalystCatalyst Loading (wt.%)AdditiveAdditive Loading (wt.%)Reaction Time (h)Glycerol Conversion (%)This compound Yield (%)Triglycerol Yield (%)Reference
XZ-Li3None-289.661.221.2[2]
XZ-Na3None-2-51.4-[2]
XZ-K3None-2-47.9-[2]
XZ-K3KHSO₄0.2385.454.121.3[6]

Experimental Protocols

General Protocol for Selective Etherification of Glycerol in a Batch Reactor

This protocol is a synthesized methodology based on common practices reported in the literature.[9]

  • Reactor Setup:

    • Place a known quantity of anhydrous glycerol (e.g., 50 g) into a three-necked glass reactor equipped with a mechanical stirrer, a condenser, and a temperature controller with a thermocouple.

    • Ensure the setup allows for an inert atmosphere.

  • Catalyst Addition:

    • Add the desired amount of the heterogeneous catalyst (e.g., 2-3 wt.% relative to glycerol) to the reactor.

  • Inerting the System:

    • Purge the reactor with an inert gas, such as nitrogen or argon, for a sufficient period to remove air and moisture. Maintain a gentle flow of the inert gas throughout the reaction.

  • Reaction:

    • Begin stirring the mixture at a constant rate to ensure homogeneity.

    • Heat the reactor to the desired reaction temperature (e.g., 250-280°C) and maintain this temperature for the specified reaction time (e.g., 2-8 hours).

  • Sampling and Analysis:

    • Periodically, or at the end of the reaction, take samples from the reaction mixture.

    • Allow the sample to cool and separate the catalyst from the liquid products via centrifugation or filtration.

    • Analyze the liquid products using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of glycerol, this compound, triglycerol, and other oligomers. Use appropriate standards for quantification.

  • Calculations:

    • Calculate the glycerol conversion, this compound selectivity, and this compound yield using the following formulas:

      • Glycerol Conversion (%) = [(Initial moles of glycerol - Final moles of glycerol) / Initial moles of glycerol] x 100

      • This compound Selectivity (%) = [Moles of this compound formed / (Initial moles of glycerol - Final moles of glycerol)] x 100

      • This compound Yield (%) = (Glycerol Conversion x this compound Selectivity) / 100

Visualizations

experimental_workflow cluster_optimization 3. Optimization Loop start Start: Define Objectives (e.g., Maximize DG Yield) preparation 1. Preparation - Select Catalyst - Prepare Anhydrous Glycerol start->preparation reaction_setup 2. Reaction Setup - Load Glycerol & Catalyst - Inert Atmosphere (N2) preparation->reaction_setup run_experiment Run Experiment (Vary T, t, catalyst %) reaction_setup->run_experiment optimization_loop 3. Optimization Loop analysis Product Analysis (GC/HPLC) - Conversion - Selectivity - Yield run_experiment->analysis Sample decision Results Meet Objectives? analysis->decision decision->run_experiment No, Adjust Parameters end End: Optimal Conditions for this compound Synthesis decision->end Yes logical_relationship temp Increase Temperature conversion Glycerol Conversion (Increases) temp->conversion dg_selectivity This compound Selectivity (May Decrease) temp->dg_selectivity oligomers Higher Oligomer Formation (Increases) temp->oligomers time Increase Reaction Time time->conversion time->dg_selectivity time->oligomers catalyst_activity Increase Catalyst Activity catalyst_activity->conversion catalyst_activity->dg_selectivity catalyst_activity->oligomers

References

Technical Support Center: Purification of Diglycerol from Polyglycerol Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of diglycerol from complex polyglycerol mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in isolating this compound stem from the inherent complexity of polyglycerol mixtures. These challenges include:

  • Similar Physicochemical Properties: this compound and other polyglycerol components (glycerol, triglycerol, and higher oligomers) share similar properties such as polarity and boiling points, making separation difficult.

  • Presence of Impurities: Crude polyglycerol mixtures often contain unreacted glycerol, catalysts (soaps), salts, water, and free fatty acids, which can interfere with purification methods.[1]

  • Thermal Sensitivity: At high temperatures required for distillation, glycerol and polyglycerols can degrade or polymerize further, leading to the formation of undesirable byproducts like acrolein or cyclic compounds.[2][3]

  • Azeotrope Formation: The presence of multiple components can lead to the formation of azeotropes, making complete separation by distillation challenging.

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: The choice of purification technique depends on the desired purity, scale of operation, and the composition of the starting mixture.

  • Vacuum Distillation: This is a common method for large-scale purification, particularly for removing glycerol from the polyglycerol mixture.[4] However, achieving high-purity this compound requires fractional distillation under high vacuum to separate it from triglycerol and other higher polyglycerols.

  • Column Chromatography: For laboratory-scale and high-purity applications, silica gel column chromatography is effective in separating this compound from other components based on polarity.[5][6]

  • Solvent Extraction: This technique is primarily used for the initial cleanup of crude glycerol to remove impurities like soaps and fatty acids but is less effective for separating this compound from other polyglycerols.[7][8]

Q3: How can I analyze the purity of my this compound fractions?

A3: Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography (GC): GC with flame ionization detection (GC-FID) is a robust method for quantifying the composition of polyglycerol mixtures.[9] Due to the low volatility of polyglycerols, derivatization (silylation) is typically required before analysis.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector is suitable for analyzing polyglycerol mixtures.[12] Normal-phase chromatography can separate the oligomers based on their polarity.

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) allows for the definitive identification of the different polyglycerol species in your fractions.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
Poor Separation of this compound and Triglycerol Insufficient column efficiency (too few theoretical plates).- Use a longer packed or Vigreux column to increase the number of theoretical plates.[13]- Ensure the column is well-insulated to maintain a proper temperature gradient.
Vacuum level is not optimal.- Optimize the vacuum pressure. Lower pressure reduces the boiling points, but too low a pressure can lead to entrainment.
Distillation rate is too high.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial for good separation.[13]
Product Darkening or Charring Overheating or prolonged exposure to high temperatures.- Lower the temperature of the heating mantle.[2]- Ensure the vacuum is stable and sufficiently low to reduce the boiling points.[14]
Presence of acidic or basic impurities catalyzing degradation.- Neutralize the crude polyglycerol mixture before distillation.
Bumping or Unstable Boiling Uneven heating.- Use a stirring bar or boiling chips to ensure smooth boiling.- Ensure the heating mantle is in good contact with the flask.
Foaming Presence of soaps in the crude mixture.- Pre-treat the crude glycerol to remove soaps through acidification and extraction.[15]
Column Chromatography
Problem Possible Cause Solution
Poor Resolution of this compound and Other Polyglycerols Incorrect mobile phase polarity.- Optimize the solvent system. For silica gel, a gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethanol or methanol in dichloromethane or ethyl acetate) is often effective.[16]
Column overloading.- Reduce the amount of sample loaded onto the column. The weight of the adsorbent should typically be 20-50 times the sample weight.[6]
Inappropriate stationary phase.- For highly polar compounds like polyglycerols, silica gel is a standard choice. Ensure the silica gel is properly activated.[6]
Tailing Peaks Sample is too concentrated when loaded.- Dissolve the sample in a minimal amount of the initial mobile phase for loading.[17]
Interactions with active sites on the silica gel.- Adding a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase can sometimes reduce tailing.
Low Recovery of this compound This compound is strongly adsorbed to the stationary phase.- Increase the polarity of the mobile phase at the end of the elution to ensure all the this compound is eluted.
Channeling in the column packing.- Ensure the column is packed evenly without any cracks or channels. A wet slurry packing method is generally recommended for silica gel.[5]
Solvent Extraction
Problem Possible Cause Solution
Incomplete Removal of Impurities (e.g., Soaps, Fatty Acids) Incorrect solvent choice.- For removing non-polar impurities like fatty acids, a non-polar solvent like hexane is suitable.[8] For more polar impurities, a more polar solvent might be necessary, but this increases the risk of extracting this compound as well.
Poor phase separation (emulsion formation).- Add a saturated salt solution (brine) to help break the emulsion.- Centrifuge the mixture to facilitate phase separation.[18]
Incorrect pH.- Adjust the pH of the aqueous phase. Acidification can help in the removal of soaps by converting them to free fatty acids, which are more soluble in organic solvents.[7]
Loss of this compound into the Organic Phase The chosen organic solvent is too polar.- Use a less polar solvent if the goal is to only remove non-polar impurities. The polarity of the solvent should be carefully chosen to maximize impurity solubility while minimizing this compound solubility.[19]

Data Presentation

Table 1: Physical Properties of Glycerol and Polyglycerols

Compound Molecular Weight ( g/mol ) Boiling Point at 760 mmHg (°C) Boiling Point under Vacuum Viscosity (cP at 20°C)
Glycerol92.09290 (decomposes)[2]220.1 °C at 100 mmHg[20]1412[20]
This compound166.17~415 (extrapolated)257-260 °C at 2 mmHgHigh
Triglycerol240.25~515 (extrapolated)>270 °C at 2 mmHgVery High

Note: Boiling points for this compound and triglycerol are approximate and can vary based on isomeric distribution and purity. Viscosity increases significantly with the degree of polymerization.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Fractional Distillation
  • Pre-treatment: If the starting material is crude polyglycerol, neutralize any catalyst with an acid (e.g., phosphoric acid) and perform a simple distillation or solvent extraction to remove water, methanol, and other volatile impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum-jacketed distillation head, a condenser, and receiving flasks. Ensure all joints are properly sealed for high vacuum.

  • Distillation:

    • Place the pre-treated polyglycerol mixture in the distillation flask with a magnetic stir bar.

    • Gradually apply vacuum, aiming for a pressure of 1-5 mmHg.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the first fraction, which will be enriched in glycerol.

    • Increase the temperature gradually to distill the this compound fraction. Monitor the head temperature closely; it should plateau during the distillation of a pure fraction.[13]

    • Collect the this compound fraction in a separate receiving flask. The temperature will need to be increased further to distill triglycerol and higher oligomers, which can be left as the residue.

  • Analysis: Analyze the collected fractions using GC-FID (after silylation) or HPLC-RI to determine the purity of the this compound.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., dichloromethane).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.[6]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the polyglycerol mixture in a minimal amount of the initial mobile phase.

    • Carefully apply the sample to the top of the column.[17]

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethanol or methanol). A typical gradient might be from 100% dichloromethane to 90:10 dichloromethane:methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Pooling:

    • Identify the fractions containing pure this compound using TLC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: GC-FID Analysis of Silylated Polyglycerols

This protocol is adapted from established methods for the analysis of polyglycerols.[9][10]

  • Sample Preparation (Silylation):

    • To a known amount of the polyglycerol sample in a vial, add an internal standard (e.g., phenyl β-D-glucopyranoside).[9]

    • Evaporate to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine).

    • Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.

  • GC-FID Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ht, VF-5ms).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 300-350°C.

    • Detector Temperature: 350-380°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 350-380°C) at a rate of 10-15°C/min.

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the silylated sample into the GC.

    • Identify the peaks corresponding to the silylated glycerol, this compound, triglycerol, etc., based on their retention times (which will increase with the degree of polymerization).

    • Quantify the components by comparing their peak areas to that of the internal standard.

Visualizations

experimental_workflow cluster_pretreatment Pre-treatment of Crude Polyglycerol cluster_purification Purification of this compound cluster_analysis Analysis and Final Product crude_polyglycerol Crude Polyglycerol Mixture neutralization Neutralization (e.g., with Phosphoric Acid) crude_polyglycerol->neutralization extraction Solvent Extraction (to remove soaps, water, methanol) neutralization->extraction pretreated_mix Pre-treated Polyglycerol extraction->pretreated_mix distillation Vacuum Fractional Distillation pretreated_mix->distillation chromatography Column Chromatography pretreated_mix->chromatography distillate This compound-rich Fraction distillation->distillate eluent This compound-containing Fractions chromatography->eluent gc_fid GC-FID Analysis (Silylation) distillate->gc_fid hplc_ri HPLC-RI Analysis eluent->hplc_ri pure_this compound Pure this compound gc_fid->pure_this compound hplc_ri->pure_this compound

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_distillation start Poor Separation in Vacuum Distillation? check_column Is the column efficiency sufficient? (e.g., packed column) start->check_column check_vacuum Is the vacuum level optimal and stable? check_column->check_vacuum Yes increase_efficiency Increase column efficiency (longer/packed column, insulation) check_column->increase_efficiency No check_rate Is the distillation rate slow and steady? check_vacuum->check_rate Yes optimize_vacuum Adjust and stabilize vacuum check_vacuum->optimize_vacuum No reduce_heating Reduce heating rate check_rate->reduce_heating No good_separation Good Separation Achieved check_rate->good_separation Yes increase_efficiency->start optimize_vacuum->start reduce_heating->start

Caption: Troubleshooting decision tree for vacuum distillation of this compound.

References

Technical Support Center: Improving Drug Encapsulation Efficiency in Diglycerol Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the encapsulation efficiency of drugs in diglycerol and polyglycerol-based nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are this compound/polyglycerol nanoparticles and why are they used for drug delivery?

Polyglycerol-based nanoparticles, such as those made from poly(glycerol sebacate) (PGS) or poly(glycerol adipate) (PGA), are emerging as effective nanocarriers for drug delivery.[1][2][3][4] These polymers are biodegradable, biocompatible, and can be synthesized from inexpensive, FDA-approved monomers like glycerol and sebacic acid.[3][5] Their amphiphilic nature allows for the encapsulation of various therapeutic agents, particularly hydrophobic drugs, to improve their solubility, stability, and pharmacokinetic profile.[1][6]

Q2: What are the common methods for preparing drug-loaded polyglycerol nanoparticles?

The most common methods for preparing drug-loaded polyglycerol nanoparticles are nanoprecipitation (solvent displacement) and interfacial deposition.[1][5][7]

  • Nanoprecipitation: This technique involves dissolving the polyglycerol polymer and the hydrophobic drug in a water-miscible organic solvent (e.g., ethanol, acetone).[1][5][8] This organic solution is then added to an aqueous phase under stirring, causing the polymer to precipitate and self-assemble into drug-loaded nanoparticles.[9]

  • Interfacial Deposition: In this method, the polymer and drug are dissolved in a water-miscible solvent and then added to an aqueous non-solvent, leading to interfacial turbulence and the formation of nanoparticles.[3][7]

Q3: How is the encapsulation efficiency of drugs in these nanoparticles determined?

Encapsulation efficiency (EE) is a critical parameter that measures the percentage of the initial drug that is successfully entrapped within the nanoparticles.[10] It is typically determined indirectly by separating the nanoparticles from the aqueous medium and quantifying the amount of free, unencapsulated drug in the supernatant.[6][11]

The formula for calculating encapsulation efficiency is:

EE (%) = [(Total Amount of Drug Added - Amount of Free Drug) / Total Amount of Drug Added] x 100

Separation of the nanoparticles can be achieved through methods like ultracentrifugation or size exclusion chromatography.[11] The amount of free drug in the supernatant is then quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[6]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency

Q: I am observing very low encapsulation efficiency for my drug in poly(glycerol sebacate) nanoparticles. What are the potential causes and how can I improve it?

A: Low encapsulation efficiency in PGS nanoparticles, particularly for hydrophobic drugs, can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Drug-Polymer Miscibility: The drug and polymer must be sufficiently miscible in the chosen organic solvent. If the drug precipitates before the polymer, it will not be efficiently encapsulated.

    • Solution: Screen different water-miscible organic solvents (e.g., acetone, ethanol, acetonitrile) to find one that effectively dissolves both the PGS and your specific drug.[8]

  • Solvent/Anti-Solvent Ratio: The ratio of the organic solvent to the aqueous anti-solvent influences the rate of polymer precipitation and nanoparticle formation.

    • Solution: Systematically vary the solvent-to-water ratio. A study on PGS nanoparticles showed that this ratio can control the final particle size, which can in turn affect encapsulation.[1]

  • Polymer Concentration: The concentration of PGS in the organic phase affects the viscosity of the solution and the kinetics of nanoparticle formation.

    • Solution: Optimize the PGS concentration. Higher polymer concentrations can sometimes lead to larger particles and potentially higher encapsulation, but there is an optimal range beyond which aggregation can occur.[12]

  • Drug-to-Polymer Ratio: An excessive amount of drug relative to the polymer can lead to drug saturation in the nanoparticle core and subsequent expulsion.

    • Solution: Experiment with different drug-to-polymer weight ratios to find the optimal loading capacity of your PGS nanoparticle system.

  • Mixing Rate: The speed at which the organic phase is added to the aqueous phase, and the stirring speed of the aqueous phase, can impact the particle size and encapsulation.

    • Solution: Ensure a consistent and controlled mixing process. Higher stirring rates generally lead to smaller nanoparticles.[8]

Issue 2: Poor Nanoparticle Stability (Aggregation)

Q: My poly(glycerol adipate) nanoparticles look fine initially but tend to aggregate over time. What could be the reason and how can I improve their stability?

A: Aggregation of PGA nanoparticles can be a sign of colloidal instability. Here are some common causes and solutions:

  • Insufficient Surface Charge: Nanoparticles with a low surface charge (zeta potential close to zero) are more prone to aggregation due to weak electrostatic repulsion.

    • Solution: Measure the zeta potential of your nanoparticles. While PGA nanoparticles can be formed without surfactants, if stability is an issue, the addition of a small amount of a biocompatible stabilizer to the aqueous phase can help increase surface charge and prevent aggregation.[7]

  • Polymer Properties: The molecular weight and degree of acylation of the PGA polymer can influence the stability of the resulting nanoparticles.[7]

    • Solution: If you are synthesizing your own PGA, consider that higher molecular weight polymers may lead to more stable nanoparticles.[7] Additionally, modifying the PGA backbone with fatty acid esters can alter the polymer's amphiphilicity and improve nanoparticle stability.

  • Storage Conditions: Temperature and storage medium can affect long-term stability.

    • Solution: Store your nanoparticle dispersion at a controlled temperature, typically 4°C, to minimize aggregation. For long-term storage, consider lyophilization (freeze-drying) with a suitable cryoprotectant.

Quantitative Data Summary

The following tables summarize quantitative data from studies on drug encapsulation in polyglycerol-based nanoparticles.

Table 1: Encapsulation Efficiency and Particle Size of Drugs in Poly(glycerol sebacate) (PGS) Nanoparticles

DrugFormulation MethodPolymer ConcentrationParticle Size (nm)Encapsulation Efficiency (%)Reference
SunitinibDe-solvationVaried28234.6[2]
CurcuminNanoprecipitationNot Specified~150-200Not Specified[5][13]
PaclitaxelSolvent DisplacementVaried111 - 208Not Specified[1][12]
FlubendazoleSolvent DisplacementVaried111 - 208Not Specified[1][12]

Table 2: Drug Loading and Encapsulation Efficiency in Poly(glycerol adipate) (PGA) Nanoparticles

DrugPolymer AcylationDrug Loading (%)Encapsulation Efficiency (%)Reference
Ibuprofen0% C18-PGA~2.5~25[3][14]
Ibuprofen Sodium0% C18-PGA~1.1~11[3][14]
Ibuprofen Sodium40% C18-PGA~1.5~15[3][14]
Ibuprofen Sodium100% C18-PGA~2.0~20[3][14]
Ketoprofen0% C18-PGA~2.2~22[3][14]

Experimental Protocols

Protocol 1: Preparation of Curcumin-Loaded Poly(glycerol sebacate) Nanoparticles via Nanoprecipitation

This protocol is adapted from studies on the encapsulation of hydrophobic drugs in PGS nanoparticles.[5][13]

Materials:

  • Poly(glycerol sebacate) (PGS)

  • Curcumin

  • Acetone (or other suitable water-miscible organic solvent)

  • Deionized water

Procedure:

  • Preparation of Organic Phase:

    • Dissolve a specific amount of PGS and curcumin in acetone. For example, start with a PGS concentration of 1 mg/mL and a curcumin concentration of 0.1 mg/mL.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Nanoprecipitation:

    • Place a defined volume of deionized water in a beaker on a magnetic stirrer (e.g., 10 mL).

    • While stirring the water at a constant rate (e.g., 600 rpm), add the organic phase dropwise using a syringe pump at a controlled rate (e.g., 0.5 mL/min).

  • Solvent Evaporation:

    • Continue stirring the resulting nanoparticle suspension at room temperature for several hours (e.g., 4 hours) to allow for the complete evaporation of the organic solvent.

  • Purification (Optional):

    • To remove unencapsulated curcumin, the nanoparticle suspension can be centrifuged at high speed (e.g., 15,000 rpm for 30 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water. Repeat this washing step twice.

Protocol 2: Determination of Encapsulation Efficiency

This protocol provides a general method for determining the encapsulation efficiency of a drug in polyglycerol nanoparticles.[10]

Materials:

  • Drug-loaded nanoparticle suspension

  • Appropriate solvent to dissolve the nanoparticles (e.g., acetone, methanol)

  • Mobile phase for HPLC or appropriate buffer for UV-Vis spectrophotometry

  • Ultracentrifuge or size exclusion chromatography columns

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the drug-loaded nanoparticle suspension.

    • Separate the nanoparticles from the aqueous phase containing the unencapsulated drug. This can be done by:

      • Ultracentrifugation: Centrifuge the suspension at a high speed and for a duration sufficient to pellet the nanoparticles completely. Carefully collect the supernatant.

      • Size Exclusion Chromatography: Pass the suspension through a size exclusion column that retains the small drug molecules while allowing the larger nanoparticles to elute.

  • Quantification of Free Drug:

    • Analyze the collected supernatant (or the appropriate fraction from chromatography) to determine the concentration of the free drug using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation of Encapsulation Efficiency:

    • Use the following formula to calculate the encapsulation efficiency: EE (%) = [(Total Drug Added - Free Drug Measured) / Total Drug Added] x 100

Visualizations

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization prep1 Dissolve PGS and Drug in Organic Solvent prep2 Add to Aqueous Phase (Nanoprecipitation) prep1->prep2 prep3 Solvent Evaporation prep2->prep3 prep4 Drug-Loaded Nanoparticle Suspension prep3->prep4 char1 Particle Size & Zeta Potential (DLS) prep4->char1 char2 Morphology (TEM) prep4->char2 char3 Encapsulation Efficiency (HPLC/UV-Vis) prep4->char3

Caption: Experimental workflow for the preparation and characterization of drug-loaded poly(glycerol sebacate) nanoparticles.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Encapsulation Efficiency cause1 Poor Drug-Polymer Miscibility start->cause1 cause2 Suboptimal Solvent/ Anti-Solvent Ratio start->cause2 cause3 Inappropriate Polymer Concentration start->cause3 cause4 High Drug-to-Polymer Ratio start->cause4 sol1 Screen Different Organic Solvents cause1->sol1 sol2 Vary Solvent-to-Water Ratio cause2->sol2 sol3 Optimize Polymer Concentration cause3->sol3 sol4 Test Different Drug Loading Ratios cause4->sol4

Caption: Troubleshooting logic for addressing low drug encapsulation efficiency in polyglycerol nanoparticles.

References

Technical Support Center: Stabilizing Diglycerol-Based Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing phase separation in diglycerol-based emulsions.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based emulsions and why are they used?

This compound-based emulsions utilize this compound and its esters as emulsifiers or stabilizers. This compound is formed by the etherification of two glycerol molecules. Its esters, such as this compound monooleate, are surface-active agents that can reduce the interfacial tension between oil and water phases.[1] These emulsions are valued in the pharmaceutical, cosmetic, and food industries for their biocompatibility, biodegradability, and ability to form stable formulations.

Q2: What is the typical Hydrophilic-Lipophilic Balance (HLB) of this compound esters and what type of emulsion do they favor?

This compound esters, similar to mono- and diglycerides, generally have a low HLB value, typically in the range of 3-6.[2] This low HLB indicates a greater affinity for the oil phase, making them effective emulsifiers for creating stable water-in-oil (W/O) emulsions.[2]

Q3: Can this compound esters be used in combination with other emulsifiers?

Yes, and it is often recommended. This compound esters can exhibit synergistic effects when combined with other emulsifiers. For instance, in high internal phase emulsions (HIPEs), a combination of 6 wt% diacylglycerol (DAG) and 1 wt% polyglycerol polyricinoleate (PGPR) has been shown to stabilize W/O emulsions with up to 80% water content.[3] Using co-emulsifiers can enhance the stability of the interfacial film around the dispersed droplets.

Q4: What are the primary mechanisms of phase separation in this compound-based emulsions?

Phase separation in emulsions, including those based on this compound, can occur through several mechanisms:[4]

  • Creaming/Sedimentation: The vertical separation of the dispersed phase due to density differences between the oil and water phases.

  • Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film.

  • Coalescence: The merging of smaller droplets to form larger ones, leading to the irreversible breakdown of the emulsion.[1]

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.

Troubleshooting Guide: Preventing Phase Separation

This guide addresses common issues encountered during the formulation of this compound-based emulsions.

Issue 1: Immediate Phase Separation After Preparation

Possible Cause Recommended Solution
Incorrect Emulsifier Concentration Optimize the concentration of the this compound ester. Insufficient emulsifier will not adequately cover the droplet surface. For W/O emulsions, concentrations of diacylglycerol around 6 wt% have been shown to be effective, especially when used with a co-emulsifier like PGPR at around 1 wt%.[3]
Inadequate Homogenization The energy input during emulsification is crucial for reducing droplet size. Use a high-shear homogenizer or a high-pressure homogenizer. For example, homogenization at 500-1500 bar for 3-5 cycles can produce stable nanoemulsions.[5]
Improper Processing Temperature The oil and water phases should be heated separately to the same temperature, typically 5-10°C above the melting point of the highest melting point ingredient, before mixing. This ensures all components are in a liquid state and facilitates proper emulsifier orientation at the interface.
Incorrect Order of Addition For W/O emulsions, the aqueous phase should be added slowly to the oil phase containing the this compound ester with continuous stirring.

Issue 2: Emulsion is Initially Stable but Separates Over Time (Hours to Days)

Possible Cause Recommended Solution
Sub-optimal Droplet Size Distribution A wide droplet size distribution can lead to Ostwald ripening. Aim for a narrow, uniform droplet size, which can be confirmed using techniques like Dynamic Light Scattering (DLS). A low Polydispersity Index (PDI), typically below 0.3, is desirable for long-term stability.[6]
Insufficient Viscosity of the Continuous Phase Increasing the viscosity of the continuous (oil) phase in a W/O emulsion can slow down droplet movement, thereby hindering coalescence and creaming.[7] Consider adding oil-soluble thickeners or structuring agents.
Incompatible Formulation Components Interactions between formulation components can lead to instability. For example, in protein-stabilized emulsions, this compound esters can sometimes displace proteins at the interface, leading to coalescence.[1] A thorough compatibility study of all excipients is recommended.
pH Drift Changes in the pH of the aqueous phase can alter the charge on the droplets and affect the performance of some co-emulsifiers, leading to instability. Ensure the pH is buffered to a range that provides optimal stability.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound-Based W/O Emulsion

This protocol outlines a general method for preparing a water-in-oil emulsion using a this compound ester as the primary emulsifier.

Materials:

  • This compound ester (e.g., this compound Monooleate)

  • Co-emulsifier (e.g., PGPR)

  • Oil Phase (e.g., Miglyol 812)

  • Aqueous Phase (e.g., Purified Water, with or without active ingredients/salts)

Equipment:

  • High-shear homogenizer (e.g., rotor-stator) or High-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Beakers

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase:

    • Weigh the required amounts of the oil, this compound ester, and any other oil-soluble components into a beaker.

    • Heat the oil phase on a hot plate with gentle stirring to a temperature approximately 10°C above the melting point of the highest melting component to ensure everything is dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve any water-soluble components in purified water.

    • Heat the aqueous phase to the same temperature as the oil phase.

  • Formation of the Pre-emulsion:

    • Slowly add the hot aqueous phase to the hot oil phase while stirring with a magnetic stirrer.

    • Immediately homogenize the mixture using a high-shear homogenizer at a high speed for 5-10 minutes to form a coarse pre-emulsion.[5]

  • Homogenization (Optional, for smaller droplet size):

    • For finer emulsions, pass the pre-emulsion through a high-pressure homogenizer. The pressure and number of cycles should be optimized for the specific formulation (e.g., 500-1500 bar for 3-5 cycles).[5]

  • Cooling:

    • Allow the emulsion to cool to room temperature with gentle stirring.

Protocol 2: Assessment of Emulsion Stability

A multi-faceted approach is recommended to assess the long-term stability of the prepared emulsion.

1. Visual Observation:

  • Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C).

  • Visually inspect for signs of phase separation, such as creaming, sedimentation, or coalescence at regular intervals (e.g., 24 hours, 1 week, 1 month).

2. Droplet Size Analysis:

  • Use Dynamic Light Scattering (DLS) or laser diffraction to measure the mean droplet size and polydispersity index (PDI) of the emulsion over time.

  • An increase in the mean droplet size is an indicator of coalescence or Ostwald ripening.

3. Centrifugation Test (Accelerated Stability):

  • Place a sample of the emulsion in a centrifuge tube.

  • Centrifuge at a specified speed and time (e.g., 3000-5000 rpm for 30 minutes).[8]

  • A stable emulsion should show no visible phase separation after centrifugation.[6]

4. Rheological Measurements:

  • Measure the viscosity of the emulsion using a rheometer. Changes in viscosity over time can indicate structural changes within the emulsion.

Quantitative Data Summary

Table 1: Example Formulation Parameters for a Stable W/O High Internal Phase Emulsion (HIPE)

ComponentConcentration (wt%)RoleReference
Diacylglycerol (DAG)6Primary Stabilizer[3]
Polyglycerol polyricinoleate (PGPR)1Co-emulsifier[3]
Water Phase80Dispersed Phase[3]
Oil Phase13Continuous Phase[3]

Table 2: Typical HLB Values for Emulsifiers

Emulsifier TypeHLB RangePreferred Emulsion TypeReference
Mono- and Diglycerides3-6W/O[2]
Polyglycerol Esters (PGE)VariesW/O or O/W[9]
Polysorbates (e.g., Polysorbate 80)~15O/W[2]

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_analysis Stability Analysis Oil_Phase Prepare Oil Phase (this compound Ester + Oil) Pre_Emulsion Form Pre-emulsion (High-Shear Mixing) Oil_Phase->Pre_Emulsion Add Aqueous Phase to Oil Phase Aqueous_Phase Prepare Aqueous Phase (Water + Solutes) Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization (Optional) Pre_Emulsion->Homogenization Cooling Cooling to Room Temperature Homogenization->Cooling Characterization Characterization (Visual, DLS, Rheology) Cooling->Characterization

Caption: Experimental workflow for the preparation and characterization of a this compound-based emulsion.

Troubleshooting_Logic Start Phase Separation Observed Timing When does separation occur? Start->Timing Immediate Immediate Separation Timing->Immediate Immediately Delayed Delayed Separation (Hours/Days) Timing->Delayed Over Time Check_Immediate Check Initial Formulation & Process Parameters Immediate->Check_Immediate Check_Delayed Evaluate Long-Term Stability Factors Delayed->Check_Delayed Solutions_Immediate Solutions: - Adjust Emulsifier Conc. - Increase Homogenization Energy - Check Temperatures - Verify Order of Addition Check_Immediate->Solutions_Immediate Solutions_Delayed Solutions: - Optimize Droplet Size (PDI) - Increase Continuous Phase Viscosity - Assess Ingredient Compatibility - Buffer pH Check_Delayed->Solutions_Delayed

Caption: Troubleshooting logic for addressing phase separation in this compound-based emulsions.

References

Technical Support Center: Troubleshooting Viscosity Issues in Cosmetic Creams with Diglycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when formulating cosmetic creams with diglycerol, specifically focusing on viscosity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our cosmetic cream formulations?

A1: this compound is a polyhydric alcohol used in cosmetic creams primarily as a humectant, meaning it attracts and retains moisture. This contributes to the hydrating properties of the final product. Additionally, it can modify the viscosity of the aqueous phase of the emulsion, which in turn influences the overall texture, spreadability, and stability of the cream.[1][2]

Q2: How does this compound affect the viscosity of a cream?

A2: this compound increases the viscosity of the aqueous phase through the formation of hydrogen bonds.[2] This can lead to a thicker, richer texture in the final product. However, the relationship between this compound concentration and viscosity is often non-linear.[1] Factors such as temperature, the presence of other ingredients like polymers and surfactants, and the overall composition of the formulation can significantly alter its effect.[1][3]

Q3: Can the order of addition of this compound to our formulation impact viscosity?

A3: Yes, the manufacturing process, including the order of ingredient addition, can influence the final viscosity. It is generally recommended to add this compound to the water phase before emulsification. This ensures its uniform distribution and allows it to effectively contribute to the viscosity of the continuous phase, which is crucial for the formation and stability of the emulsion's microstructure, such as lamellar gel networks.[4][5]

Q4: Is there an optimal concentration range for this compound to achieve a target viscosity?

A4: The optimal concentration of this compound is highly dependent on the specific formulation and desired product characteristics. While there is no universal range, studies on similar polyols like glycerol suggest that concentrations between 2% and 15% can significantly impact viscosity and skin feel.[1] It is crucial to perform a concentration-response study for your specific base formulation to determine the ideal level of this compound.

Q5: How does temperature affect the viscosity of a cream containing this compound?

A5: The viscosity of formulations containing polyols like this compound is highly temperature-dependent.[1] An increase in temperature will generally lead to a decrease in viscosity. This is an important consideration for both manufacturing process control and the long-term stability of the product under various storage and transport conditions.[1][6]

Troubleshooting Guide: Viscosity Issues

This guide provides a systematic approach to diagnosing and resolving common viscosity problems in cosmetic creams formulated with this compound.

Problem 1: Cream Viscosity is Too Low

Potential Cause Suggested Solution Rationale
Insufficient this compound Concentration Incrementally increase the concentration of this compound in 0.5-1.0% steps and re-evaluate viscosity.This compound directly increases the viscosity of the aqueous phase.[2]
Inadequate Thickener/Stabilizer Evaluate the concentration and type of other thickening agents (e.g., polymers, fatty alcohols). Consider adding or increasing a polymeric stabilizer.This compound works synergistically with other thickeners to build viscosity.[2] Polymers can provide structural support to the emulsion.
High Processing Temperature Ensure the cream is cooled to a consistent temperature (e.g., 25°C) before measuring final viscosity. Review cooling rates in the manufacturing process.Viscosity of polyol-containing formulations is inversely related to temperature.[1]
Insufficient Homogenization Increase homogenization time or speed to reduce droplet size.Smaller droplet sizes in an emulsion can lead to a higher viscosity.
Degradation of Lamellar Gel Network (LGN) Ensure sufficient levels of crystalline surfactants (e.g., cetyl/stearyl alcohol) are present and that processing temperatures allow for their proper structuring.[7]The LGN, formed by surfactants, is a primary contributor to the viscosity and stability of many creams.[4][8]

Problem 2: Cream Viscosity is Too High

Potential Cause Suggested Solution Rationale
Excessive this compound Concentration Reduce the concentration of this compound in small increments.An overabundance of polyols can lead to an excessively thick or sticky texture.
Interaction with Other Thickeners Review the concentrations of all thickening agents. A synergistic interaction may be causing an unexpected viscosity increase.The combined effect of multiple thickeners can be greater than the sum of their individual effects.
Over-emulsification/Excessive Shear Reduce homogenization speed or time.While some shear is necessary, excessive shear can sometimes lead to an overly thick product, depending on the stabilizer system.
Temperature Too Low During Measurement Standardize viscosity measurements at a controlled temperature (e.g., 25°C).Low temperatures will increase the measured viscosity of the cream.[6]

Problem 3: Viscosity Changes Over Time (Instability)

Potential Cause Suggested Solution Rationale
Emulsion Instability (Phase Separation) Increase the concentration of the emulsifier or add a co-emulsifier. Optimize homogenization to ensure a small, uniform droplet size.A stable emulsion is critical for maintaining consistent viscosity. Phase separation is a clear sign of instability.[7]
Weak Lamellar Gel Network (LGN) Optimize the ratio of high-HLB to low-HLB surfactants. Ensure proper heating and cooling phases during manufacturing to allow for LGN formation.[7]A robust LGN provides long-term stability and consistent viscosity.[4][5]
Hygroscopic Nature of this compound Ensure packaging is appropriate to minimize moisture exchange with the environment.This compound's ability to absorb moisture can alter the water content of the formulation over time, potentially affecting viscosity.[1]
Crystallization of Ingredients Evaluate the solubility of all ingredients at storage temperatures. This can sometimes occur with fatty alcohols if not properly incorporated into the LGN.Crystallization can lead to a grainy texture and a decrease in viscosity.

Data Presentation

Table 1: Representative Effect of this compound Concentration on Cream Viscosity

The following table illustrates the expected non-linear relationship between this compound concentration and the viscosity of a model oil-in-water cream. Actual values will vary based on the specific formulation.

This compound Concentration (% w/w)Apparent Viscosity (mPa·s at 25°C)Observations
0 (Control)12,000Baseline viscosity of the cream base.
215,500Noticeable increase in thickness and body.
421,000Cream becomes significantly more viscous and rich.
625,000Further increase in viscosity, approaching a thick cream texture.
827,500The rate of viscosity increase begins to slow.
1028,500Diminishing returns on viscosity increase; potential for increased tackiness.

Note: This data is illustrative, based on the general principles of how polyols affect emulsion viscosity.[1][3] A dose-response study is essential for each specific formulation.

Experimental Protocols

Protocol: Viscosity Measurement of a Cosmetic Cream using a Rotational Viscometer

This protocol outlines the methodology for obtaining accurate and reproducible viscosity measurements of cosmetic creams containing this compound.

1. Objective: To determine the apparent viscosity of a cosmetic cream formulation at a controlled temperature and shear rate.

2. Equipment and Materials:

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindle (e.g., T-bar or Helipath spindle for thick creams).

  • Temperature-controlled water bath or Peltier temperature controller for the sample holder.[9]

  • Cream sample.

  • Beaker or sample container of appropriate size.

  • Timer.

3. Methodology:

  • Sample Preparation: Gently stir the cream sample to ensure homogeneity without incorporating air.

  • Temperature Control: Place the sample in the viscometer's sample holder and allow it to equilibrate to the target temperature (e.g., 25°C ± 0.5°C) for at least 30 minutes.[9]

  • Instrument Setup:

    • Select an appropriate spindle and rotational speed (RPM). The goal is to achieve a torque reading between 10% and 100%.[6] For a new formulation, this may require some initial trials.

    • Attach the spindle to the viscometer.

  • Measurement Procedure:

    • Carefully lower the spindle into the center of the cream sample, ensuring it is immersed to the marked level. Avoid trapping air bubbles.

    • If using a Helipath stand for very thick, non-flowing creams, set the stand to slowly lower the rotating T-bar spindle through the sample.

    • Turn on the viscometer motor at the pre-selected RPM.

    • Allow the reading to stabilize. For many cosmetic creams, this may take 60-120 seconds. Record the viscosity reading (in mPa·s or cP) and the torque percentage.

    • It is recommended to take at least three separate measurements from different points within the sample or from different samples of the same batch to ensure reproducibility.

4. Data Analysis:

  • Calculate the average viscosity and standard deviation from the replicate measurements.

  • Record the spindle used, RPM, temperature, and torque percentage for full traceability.

Visualizations

Troubleshooting_Viscosity start Viscosity Issue Identified low_visc Viscosity Too Low start->low_visc high_visc Viscosity Too High start->high_visc unstable_visc Viscosity Changes Over Time start->unstable_visc sol_low1 Increase this compound % low_visc->sol_low1 Check this compound Level sol_low2 Increase/Add Polymer low_visc->sol_low2 Evaluate Stabilizers sol_low3 Optimize Homogenization low_visc->sol_low3 Review Process sol_high1 Decrease this compound % high_visc->sol_high1 Check this compound Level sol_high2 Reduce Other Thickeners high_visc->sol_high2 Check All Thickeners sol_high3 Reduce Shear high_visc->sol_high3 Review Process sol_unstable1 Optimize Emulsifier System unstable_visc->sol_unstable1 Check Emulsion sol_unstable2 Strengthen LGN unstable_visc->sol_unstable2 Analyze Microstructure sol_unstable3 Check Packaging unstable_visc->sol_unstable3 Consider Hygroscopicity end_node Re-evaluate Viscosity & Stability sol_low1->end_node sol_low2->end_node sol_low3->end_node sol_high1->end_node sol_high2->end_node sol_high3->end_node sol_unstable1->end_node sol_unstable2->end_node sol_unstable3->end_node

Caption: Troubleshooting workflow for viscosity issues.

Lamellar_Gel_Network cluster_LGN Lamellar Gel Network (LGN) in Continuous Phase cluster_water Trapped Water & this compound cluster_oil Oil Droplet (Dispersed Phase) l1 Surfactant Bilayer l2 Surfactant Bilayer l3 Surfactant Bilayer desc1 LGN provides structure and viscosity to the cream's water phase. l2->desc1 o1 w1 w5 w6 w7 w8 w2 w3 w4 desc2 This compound resides in the water phase, increasing its viscosity. w5->desc2 o3 o4 o5 o2

Caption: Structure of a lamellar gel network in a cream.

References

Technical Support Center: Enhancing the Long-Term Stability of Diglycerol-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the long-term stability of diglycerol-based formulations. It provides answers to common questions and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound-based formulations?

A1: The primary causes of instability are categorized as physical and chemical. Physical instability often manifests as phase separation, creaming, flocculation, coalescence, or crystallization.[1][2] Chemical instability involves the degradation of the this compound moiety or the active pharmaceutical ingredient (API), most commonly through hydrolysis and oxidation.[3][4][5] Environmental factors such as temperature, moisture, light, and oxygen can accelerate these degradation processes.[3]

Q2: How do temperature and pH affect the stability of these formulations?

A2: Temperature and pH are critical factors. High temperatures can increase the rate of chemical reactions, leading to faster degradation.[3][6] Temperature shifts, such as freeze-thaw cycles, can also promote physical instability like crystallization or precipitation.[7][8] The pH of the formulation can significantly influence the rate of hydrolysis of ester-linked components.[5][8] For instance, the hydrolysis of phospholipids, which share structural similarities with this compound esters, is pH-dependent.[5] Optimal stability is typically found within a specific pH range that must be determined for each unique formulation.[9]

Q3: What are the main chemical degradation pathways for this compound esters?

A3: The two most common chemical degradation pathways for this compound esters are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of the ester bonds by water, resulting in the formation of free fatty acids and this compound. This reaction can be catalyzed by acidic or basic conditions.[10][11][12]

  • Oxidation: This process typically involves the unsaturated fatty acid chains of the this compound esters. The presence of oxygen, light, and trace metals can initiate a free-radical chain reaction, leading to the formation of peroxides, aldehydes, and other degradation products that can alter the formulation's properties and safety.[4][5]

Q4: Can excipients interact with this compound to cause instability?

A4: Yes, drug-excipient and excipient-excipient interactions can significantly impact formulation stability.[13][14] Impurities in excipients, such as peroxides in povidone, can promote oxidative degradation.[13] It is crucial to conduct compatibility studies during the preformulation stage to identify any potential adverse interactions between this compound, the API, and other excipients.[15][16] Techniques like Differential Scanning Calorimetry (DSC) and Isothermal Stress Testing (IST) are valuable for this purpose.[13][16]

Q5: What is the role of a stabilizer in a this compound-based formulation?

A5: Stabilizers are essential for preventing the aggregation of particles and maintaining the physical integrity of the formulation.[17] In emulsions, stabilizers such as surfactants and polymers adsorb to the surface of droplets, creating a protective barrier. This barrier can provide electrostatic or steric repulsion, which prevents droplets from getting too close and coalescing.[18] The appropriate choice and concentration of a stabilizer are critical for long-term stability.[19][20]

Troubleshooting Guide

Issue 1: Phase Separation or Creaming in Emulsions

  • Question: My this compound-based emulsion is separating into layers (creaming or sedimentation) upon storage. What is the cause and how can I fix it?

  • Answer: Phase separation is a common sign of emulsion instability. It can be caused by several factors:

    • Inadequate Stabilization: The concentration or type of emulsifier may be insufficient to cover the droplet surfaces adequately.[21] Consider increasing the stabilizer concentration or using a combination of emulsifiers to improve interfacial film strength.[20]

    • Droplet Size: Larger droplets tend to cream or sediment faster due to gravity.[1] Optimizing homogenization parameters (e.g., speed, time, temperature) can reduce the initial droplet size.[22]

    • Viscosity: Low viscosity of the continuous phase allows droplets to move and separate more easily. Increasing the viscosity by adding a thickening agent or biopolymer like xanthan gum can slow down this process.[23]

    • Ostwald Ripening: This phenomenon, where smaller droplets dissolve and redeposit onto larger ones, can lead to an overall increase in average droplet size over time. This is more common when the dispersed phase has some solubility in the continuous phase.[2]

Issue 2: Crystal Growth or Precipitation During Storage

  • Question: I am observing crystal formation in my formulation after storing it, especially at low temperatures. How can I prevent this?

  • Answer: Crystallization can occur with the this compound component itself or the API, particularly in supersaturated systems or upon temperature changes.

    • Storage Temperature: Storing formulations at low temperatures can promote crystallization.[7] Evaluate the optimal storage temperature for your specific formulation. While refrigeration can slow chemical degradation, it may induce physical changes.

    • Concentration: High concentrations of the this compound ester or API can lead to supersaturation and subsequent crystallization. It may be necessary to work with a more dilute system.[7]

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they are a major cause of precipitation and crystallization. It is recommended to store stock solutions in single-use aliquots.[7]

    • Inhibitors: Certain polymers can act as crystallization inhibitors by adsorbing to the crystal surface and hindering further growth.[24]

Issue 3: Changes in pH, Odor, or Appearance

  • Question: My formulation's pH has drifted, and I've noticed a change in its smell and color. What does this indicate?

  • Answer: These changes are often signs of chemical degradation.

    • Hydrolysis: The hydrolysis of esters generates carboxylic acids, which will lower the pH of the formulation.[5] This can also sometimes lead to changes in odor.

    • Oxidation: Oxidative degradation can produce volatile compounds like aldehydes and ketones, resulting in rancid or off-odors.[4] It can also lead to color changes in the formulation.

    • Troubleshooting Steps:

      • Control pH: Use an appropriate buffer system to maintain a stable pH.[5]

      • Protect from Oxygen: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon).[5]

      • Add Antioxidants: Incorporate antioxidants like tocopherol or butylated hydroxytoluene (BHT) to inhibit oxidative processes.

      • Protect from Light: Store the product in light-resistant packaging to prevent photodegradation.[3][11]

Quantitative Data Summary

Table 1: Influence of Stabilizer Concentration on Emulsion Droplet Size

StabilizerConcentration (wt. %)Mean Droplet Size (µm)ObservationReference
PGPR114.71 ± 0.40Single peak distribution[1]
PGPR313.63 ± 0.42Single peak distribution[1]
PGPR510.53 ± 0.28Smaller, more uniform droplets[1]

PGPR: Polyglycerol Polyricinoleate

Table 2: Long-Term Stability of Lipidoid Nanoparticles (LNPs) under Different Storage Conditions

Storage TemperatureStorage pHStability DurationOutcomeReference
2°C (Refrigerator)3, 7.4, or 9>150 daysMost stable condition; pH had no significant effect.[8]
-20°C (Freezer)7.4<150 daysLoss of efficacy due to freeze-thaw cycles.[8]
25°C (Room Temp)7.4<150 daysLoss of efficacy, likely due to aggregation/degradation.[8]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general procedure for developing an HPLC method to quantify the active ingredient and detect degradation products.

  • Forced Degradation Studies:

    • Subject the drug substance to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and light) to generate potential degradation products.[3][25] This helps ensure the analytical method can separate the intact drug from its degradants.[26]

  • Chromatographic System:

    • Column: A C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is often required to separate components with different polarities. A typical mobile phase consists of an aqueous buffer (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[25]

    • Detector: A UV detector set at the wavelength of maximum absorbance for the API. A photodiode array (PDA) detector is preferred as it can provide spectral data for peak purity analysis.

  • Method Development & Validation:

    • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the API and all degradation products.

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Stability Sample Analysis:

    • Store the this compound-based formulation under specified long-term and accelerated stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • At predetermined time points, withdraw samples, prepare them appropriately (e.g., dissolve, dilute), and analyze using the validated HPLC method.

    • Quantify the API and any degradation products. A decrease in API concentration and an increase in degradation products indicate instability.

Protocol 2: Particle Size and Zeta Potential Analysis

This protocol is for monitoring the physical stability of emulsion or nanoparticle formulations.

  • Instrumentation:

    • Use a Dynamic Light Scattering (DLS) instrument to measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the dispersed particles.

  • Sample Preparation:

    • Dilute the formulation with the continuous phase (e.g., deionized water or the original buffer) to an appropriate concentration to avoid multiple scattering effects, as recommended by the instrument manufacturer.

  • Measurement:

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Particle Size: An increase in the mean particle size or PDI over time suggests droplet/particle aggregation, coalescence, or Ostwald ripening.[17]

    • Zeta Potential: This measures the surface charge of the particles. For electrostatically stabilized systems, a high absolute zeta potential value (e.g., > |30| mV) is generally indicative of good stability against aggregation.[20] A decrease in zeta potential over time can signal instability.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_analysis Analysis & Troubleshooting cluster_solution Solution Implementation cluster_validation Validation start Formulation Instability Observed (e.g., Phase Separation, Degradation) phys_chem Physical or Chemical Instability? start->phys_chem physical Physical Instability (Emulsion Breakage, Crystallization) phys_chem->physical Physical chemical Chemical Instability (pH shift, Odor, Color Change) phys_chem->chemical Chemical analyze_phys Analyze: - Particle Size (DLS) - Microstructure (Microscopy) - Thermal Properties (DSC) physical->analyze_phys analyze_chem Analyze: - Degradation Products (HPLC) - pH Measurement - Peroxide Value chemical->analyze_chem reformulate_phys Modify Formulation: - Adjust Stabilizer/Concentration - Optimize Homogenization - Add Viscosity Modifier analyze_phys->reformulate_phys reformulate_chem Modify Formulation: - Add Buffer / Antioxidant - Use Light/Oxygen Protective Packaging - Optimize pH analyze_chem->reformulate_chem stability_test Conduct Accelerated & Long-Term Stability Studies reformulate_phys->stability_test reformulate_chem->stability_test final Stable Formulation Achieved stability_test->final

Caption: A workflow for troubleshooting this compound formulation instability.

degradation_pathways cluster_main This compound Ester Degradation cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway (Unsaturated Chains) dg_ester This compound Ester h2o + Water (Catalyzed by H⁺ or OH⁻) dg_ester->h2o o2 + Oxygen (Initiated by Light, Heat, Metal Ions) dg_ester->o2 hydrolysis_products Free Fatty Acid(s) + This compound h2o->hydrolysis_products oxidation_products Peroxides, Aldehydes, Ketones, etc. o2->oxidation_products

Caption: Primary chemical degradation pathways for this compound esters.

stability_factors center Formulation Stability api API Properties center->api excipients Excipient Choice (this compound, Stabilizers) center->excipients interactions Drug-Excipient Compatibility center->interactions particle_size Particle Size & Distribution center->particle_size ph pH & Buffering center->ph temp Temperature center->temp light Light Exposure center->light oxygen Atmospheric Oxygen center->oxygen moisture Humidity / Moisture center->moisture packaging Container Closure System center->packaging

Caption: Key factors influencing the stability of this compound formulations.

References

Technical Support Center: Optimization of Enzyme Concentration for Diglycerol Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of diglycerol esters.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the efficiency of enzymatic this compound ester synthesis?

The efficiency of enzymatic synthesis of this compound esters is primarily influenced by several factors: enzyme concentration, substrate molar ratio (this compound to fatty acid), temperature, reaction time, and the presence of water.[1][2][3] Optimizing these parameters is crucial for achieving high yields and purity.

Q2: What type of enzymes are commonly used for this compound ester synthesis?

Lipases are the most frequently used enzymes for synthesizing this compound esters due to their ability to catalyze esterification reactions.[4] Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme 435, are particularly popular because they can be easily recovered and reused, which reduces costs.[1][3][5]

Q3: How does enzyme concentration generally affect the reaction rate?

Increasing the enzyme concentration typically leads to a higher reaction rate, as more active sites are available for the substrates to bind.[6][7] However, there is an optimal concentration beyond which the rate may not significantly increase, or it could even decrease due to mass transfer limitations.[8][9]

Q4: Why is water removal important during the synthesis?

Esterification is a reversible reaction that produces water as a byproduct.[7][10] The presence of excess water can shift the reaction equilibrium back towards the reactants (hydrolysis), thus reducing the yield of the desired this compound ester.[7][9] Therefore, continuous removal of water, for instance by using a vacuum or molecular sieves, is a common strategy to drive the reaction towards product formation.[3][7][10]

Q5: Can the immobilized enzyme be reused? If so, how should it be handled?

Yes, one of the key advantages of using immobilized enzymes is their reusability.[3][11] After the reaction, the enzyme can be recovered by filtration. It is crucial to wash the enzyme to remove any residual substrates or products. However, the choice of solvent for washing is critical, as some solvents like ethanol can deactivate the enzyme.[11][12] It is recommended to test different solvents, such as n-hexane or tert-butanol, for their compatibility with the specific lipase being used.[12]

Troubleshooting Guide

Problem 1: Low Yield of this compound Ester

Potential Cause Troubleshooting Steps
Suboptimal Enzyme Concentration The concentration of the enzyme is a critical factor. Systematically vary the enzyme concentration (e.g., from 1% to 10% w/w of total substrates) to find the optimal loading for your specific reaction conditions.[1][3]
Reaction Equilibrium Shifted Towards Reactants As esterification is a reversible reaction, the accumulation of water can drive the reaction backward.[7][10] Implement a strategy to remove water from the reaction medium, such as applying a vacuum or adding molecular sieves.[3][10]
Poor Substrate Miscibility This compound can be highly viscous and may not mix well with the fatty acid, leading to mass transfer limitations.[8] Ensure vigorous stirring and consider optimizing the reaction temperature to reduce viscosity and improve miscibility.
Enzyme Inhibition High concentrations of substrates, particularly certain fatty acids, can inhibit enzyme activity.[4] Try varying the molar ratio of this compound to fatty acid. A molar ratio of polyglycerol to fatty acid of 1.35:1 has been reported as optimal in some systems.[2][13]
Suboptimal Temperature Temperature affects both enzyme activity and reaction rate. However, excessively high temperatures can lead to enzyme denaturation.[12] Determine the optimal temperature for your specific enzyme. For instance, Novozym 435 has been used effectively at temperatures around 77-84°C.[1][2]

Problem 2: Slow Reaction Rate

Potential Cause Troubleshooting Steps
Insufficient Enzyme Concentration A low enzyme concentration will result in a slower reaction rate.[6] Gradually increase the enzyme loading and monitor the effect on the reaction rate.
Low Reaction Temperature Lower temperatures can decrease the kinetic energy of the system, leading to a slower rate.[14] While avoiding enzyme denaturation, ensure the temperature is optimal for enzyme activity.
Mass Transfer Limitations In a solvent-free system, the high viscosity of the reactants can impede their access to the enzyme's active sites.[8] Increase the agitation speed to improve mixing.
Enzyme Deactivation The enzyme may have lost activity due to improper storage, handling, or harsh reaction conditions.[12] Use fresh enzyme or test the activity of your current enzyme stock. Ensure the reaction pH and temperature are within the enzyme's stable range.

Problem 3: Formation of Undesired Byproducts

Potential Cause Troubleshooting Steps
Side Reactions High temperatures can sometimes promote side reactions.[11] Try to conduct the reaction at the lowest effective temperature.
Enzyme Specificity The lipase used may not be completely specific for the primary hydroxyl groups of this compound, leading to a mixture of mono-, di-, and higher esters. Consider screening different lipases to find one with higher regioselectivity.
Acyl Migration An acyl group can move from one hydroxyl group to another, leading to a mixture of isomers. This can be influenced by reaction conditions such as temperature and pH. Optimizing these parameters can help minimize acyl migration.

Quantitative Data Summary

Table 1: Optimized Enzyme Concentrations and Reaction Conditions for Ester Synthesis

EnzymeProductEnzyme Concentration (% w/w of total substrates)Temperature (°C)Molar Ratio (Polyglycerol:Fatty Acid)Max. Esterification Efficiency (%)Reference
Lipozyme 435Polyglycerol Fatty Acid Esters (Long-chain)1.4184.481.35:169.37[2][15][13]
Lipozyme 435Polyglycerol Fatty Acid Esters (Medium-chain)1.4184.481.35:167.34[2][15][13]
Lipozyme 435Polyglycerol Fatty Acid Esters (Short-chain)1.4184.481.35:171.68[2][15][13]
Novozym 435This compound Monooleate5.877Not specified93.9 (acid conversion)[1]
Novozym 435Polyglycerol-2 Stearic Acid Esters2.7801:1.8Not specified[11][16]
Novozym 435This compound Laurate0.2 - 5.863 - 771:1Not specified[3]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound Esters in a Solvent-Free System

  • Reactant Preparation: Add this compound and the selected fatty acid to a three-necked flask at the desired molar ratio (e.g., 1:1.8).[16]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at the optimized concentration (e.g., 2.7% w/w of the total substrate mass).[16]

  • Reaction Setup: Equip the flask with a mechanical stirrer and a vacuum connection to remove the water produced during the reaction.[3] A nitrogen flow can also be used.[16]

  • Reaction Conditions: Heat the mixture to the optimal temperature (e.g., 80°C) with continuous stirring.[16]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) to determine the conversion of fatty acids.[2]

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (e.g., after 6 hours), stop the reaction.[2] Separate the immobilized enzyme from the product mixture by filtration.

  • Enzyme Washing and Storage: Wash the recovered enzyme with a suitable solvent (e.g., n-hexane) to remove residual reactants and products and then dry it for reuse.[12]

  • Product Purification: The filtered product mixture can be further purified if necessary to remove any unreacted substrates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reactants 1. Mix this compound & Fatty Acid enzyme 2. Add Immobilized Lipase reactants->enzyme setup 3. Heat and Stir under Vacuum enzyme->setup monitor 4. Monitor Progress (e.g., HPLC) setup->monitor filter 5. Filter to Recover Enzyme monitor->filter wash 6. Wash and Dry Enzyme for Reuse filter->wash purify 7. Purify Product filter->purify

Fig 1: General experimental workflow for enzymatic synthesis of this compound esters.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Suboptimal Enzyme Concentration? start->cause1 cause2 Water Accumulation? start->cause2 cause3 Poor Substrate Miscibility? start->cause3 cause4 Suboptimal Temperature? start->cause4 sol1 Optimize Enzyme Loading (e.g., 1-10% w/w) cause1->sol1 sol2 Apply Vacuum or Add Molecular Sieves cause2->sol2 sol3 Increase Stirring Speed & Optimize Temperature cause3->sol3 sol4 Determine Optimal Temperature for Enzyme cause4->sol4

Fig 2: Logical workflow for troubleshooting low yields in this compound ester synthesis.

References

minimizing by-product formation in diglycerol production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diglycerol production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-product formation during the synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, focusing on solutions to minimize by-product formation and improve product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield - Suboptimal reaction temperature or time.- Inappropriate catalyst or catalyst concentration.- Inefficient removal of water by-product.- Optimize temperature and time based on catalyst type (e.g., 280°C for 2 hours with XZ-Li zeolite catalyst).[1]- Select a catalyst with high selectivity for this compound, such as LiOH-modified montmorillonite K-10 or certain mixed oxides.[2]- Ensure continuous removal of water using a Dean-Stark apparatus or by conducting the reaction under a nitrogen flow to drive the equilibrium towards product formation.[3]
High Concentration of Higher Polyglycerols (Triglycerol, etc.) - Prolonged reaction time.- High reaction temperature.- High catalyst activity or concentration.- Reduce the reaction time. Linear this compound is often the initial major product, with higher oligomers forming later.[3][4]- Lower the reaction temperature. While higher temperatures increase glycerol conversion, they can also promote the formation of higher oligomers.[1]- Moderate catalyst activity by using additives like NaHSO₄ or KHSO₄ with zeolite catalysts.[5]
Formation of Cyclic By-products - High reaction temperatures and long reaction times can favor the formation of undesired cyclic glycerol derivatives.[6]- Optimize reaction conditions to favor linear dimer formation. Shorter reaction times are generally preferred.- Purification via vacuum distillation can effectively remove cyclic by-products.[6]
Low Purity of Final this compound Product - Incomplete removal of unreacted glycerol.- Presence of residual catalyst and salts.- Inefficient separation of this compound from other oligomers.- Employ a multi-stage distillation process. A wiped-film or short-path evaporator is effective for separating unreacted glycerol.[7][8]- For crude glycerol from biodiesel production, pretreat with acidification to neutralize catalyst residues and convert soaps to fatty acids, followed by ion exchange.[9][10][11]- Utilize high-vacuum short-path distillation to separate this compound from higher oligomers, potentially achieving purities above 95%.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products in this compound synthesis?

A1: The main by-products are higher oligomers of glycerol, such as triglycerol and tetraglycerol, as well as cyclic isomers of this compound.[6][12] The formation of these by-products is influenced by reaction conditions and catalyst choice.

Q2: How does the choice of catalyst affect this compound selectivity?

A2: The catalyst plays a crucial role in determining the selectivity towards this compound.

  • Homogeneous alkaline catalysts like sodium hydroxide are commonly used but can lead to a mixture of polyglycerols.[7]

  • Heterogeneous basic catalysts are often preferred for higher selectivity. For example:

    • LiOH-modified montmorillonite K-10 (Li/MK-10) has shown high selectivity for this compound (around 53%) at high glycerol conversion (98%).[2]

    • Mixed-metal oxides like Ca₁․₆La₀․₄Al₀․₆O₃ have demonstrated high selectivity to this compound and triglycerol.[3][4]

    • Alkali metal cation-containing X-type zeolites (e.g., LiX) can achieve high this compound yields by suppressing the formation of higher oligomers under optimized conditions.[1][5] The selectivity trend for these zeolites is often LiX > NaX > KX.[1]

Q3: What is the effect of reaction temperature and time on by-product formation?

A3: Both temperature and time significantly impact the product distribution.

  • Temperature: Increasing the reaction temperature generally increases the rate of glycerol conversion. However, excessively high temperatures can lead to decreased selectivity for this compound and an increase in the formation of higher oligomers and cyclic by-products.[1][6]

  • Time: Longer reaction times typically lead to higher glycerol conversion but also favor the formation of higher polyglycerols as this compound itself reacts further.[3][4] At the beginning of the reaction, linear this compound is often the major product.[3][4]

Q4: Can crude glycerol from biodiesel production be used for this compound synthesis?

A4: Yes, but it requires purification first. Crude glycerol contains impurities like methanol, water, salts, soaps, and unreacted fats.[10][11][13] Common purification methods include acidification to neutralize alkaline catalysts and convert soaps, followed by methanol removal, and potentially ion exchange or distillation to achieve the required purity for the etherification reaction.[9][14]

Q5: What methods are effective for purifying the final this compound product?

A5: The most effective method for purifying this compound is vacuum distillation. A multi-step process is often employed:

  • A first distillation step, often using a wiped-film or short-path evaporator at reduced pressure (0.5 to 5 mbar), removes unreacted glycerol.[7][8]

  • A second distillation of the bottom product from the first stage in a short-path evaporator at a higher vacuum (0.05 to 0.3 mbar) can yield a product with over 90% this compound.[7]

  • A third distillation stage at an even lower pressure (at most 0.05 mbar) can further increase the purity to over 95%.[7]

Data Summary

Table 1: Comparison of Catalytic Systems for this compound Synthesis
CatalystCatalyst Loading (wt.%)Temperature (°C)Time (h)Glycerol Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Li/MK-10224012~98~53-[2]
Ca₁․₆La₀․₄Al₀․₆O₃2250896.3--[3]
XZ-Li3280289.670.561.2[1]
XZ-Na3260643.162.9-[1]
Na₂CO₃2260249624-[6]
NaOH~0.3260-26511---[7]

Experimental Protocols

Protocol 1: Selective Etherification of Glycerol using a Heterogeneous Catalyst

This protocol describes a general procedure for the synthesis of this compound using a solid catalyst in a solvent-free system.

Materials:

  • Anhydrous glycerol (≥99.5% purity)

  • Heterogeneous catalyst (e.g., XZ-Li zeolite, Ca₁․₆La₀․₄Al₀․₆O₃)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and heating mantle with temperature controller

  • Condenser with Dean-Stark trap to collect water

  • Thermometer or thermocouple

  • Nitrogen inlet and outlet

Procedure:

  • Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Add 50 g of anhydrous glycerol to the three-necked flask.

  • Add the desired amount of catalyst (e.g., 2-3 wt.%) to the glycerol.[1][3]

  • Begin stirring and start a continuous flow of nitrogen gas through the flask to create an inert atmosphere and help remove the water formed during the reaction.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 250-280°C) and maintain it for the specified reaction time (e.g., 2-8 hours).[1][3]

  • Continuously collect the water by-product in the Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst from the product mixture by filtration or centrifugation.

  • Analyze the product mixture using Gas Chromatography (GC) to determine glycerol conversion, and selectivity for this compound and other polyglycerols.

Visualizations

Glycerol Etherification Pathway

The following diagram illustrates the reaction pathways in glycerol etherification, leading to the formation of this compound and higher oligomers.

G cluster_reactants Reactants cluster_products Products & By-products Glycerol1 Glycerol This compound This compound (Linear & Cyclic) Glycerol1->this compound + Glycerol - H₂O Glycerol2 Glycerol Glycerol2->this compound Triglycerol Triglycerol This compound->Triglycerol + Glycerol - H₂O HigherOligomers Higher Oligomers Triglycerol->HigherOligomers + Glycerol - H₂O Water H₂O

Caption: Reaction pathway for glycerol polymerization.

Troubleshooting Workflow for Low this compound Selectivity

This diagram provides a logical workflow for addressing issues of low selectivity in this compound production.

G Start Start: Low this compound Selectivity CheckConditions Analyze Reaction Conditions: - Temperature - Time Start->CheckConditions HighTempTime Are Temp/Time Too High? CheckConditions->HighTempTime ReduceConditions Reduce Temperature and/or Reaction Time HighTempTime->ReduceConditions Yes CheckCatalyst Evaluate Catalyst: - Type - Concentration HighTempTime->CheckCatalyst No ReRun Re-run Experiment & Analyze Product ReduceConditions->ReRun WrongCatalyst Is Catalyst/Concentration Suboptimal? CheckCatalyst->WrongCatalyst ChangeCatalyst Change Catalyst Type or Lower Concentration WrongCatalyst->ChangeCatalyst Yes WrongCatalyst->ReRun No ChangeCatalyst->ReRun

Caption: Troubleshooting workflow for low selectivity.

References

Technical Support Center: Refining Poly(diglycerol adipate) (PDGA) Nanocarrier Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the particle size refinement of poly(diglycerol adipate) (PDGA) nanocarriers.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the particle size of PDGA nanocarriers?

A1: The particle size of PDGA nanocarriers is influenced by a combination of formulation and process parameters. Key factors include the physicochemical properties of the polymer, the method of preparation, and the interactions between the polymer, solvent, and non-solvent phases.[1] Modifications to the polymer backbone, such as grafting with hydrophobic molecules, can also significantly alter the self-assembly process and final particle size.[2][3]

Q2: How does the polymer's chemical structure affect nanocarrier size?

A2: The chemical structure, particularly the amphiphilic balance of the polymer, plays a crucial role. For instance, increasing the hydrophobicity of poly(glycerol adipate) (PGA) by grafting it with molecules like tocopherol or cholesterol can modulate the physicochemical properties and influence nanoparticle formation.[2] Similarly, incorporating hydrophobic units like 1,6-n-hexanediol into the PDGA backbone can enhance its features as a nanocarrier.[4][5] The degree of substitution with fatty acids can also lead to different particle shapes and sizes, from non-spherical nanocubes to ellipsoidal or spherical particles.[3]

Q3: What is the most common method for preparing PDGA nanocarriers?

A3: The most frequently cited method for preparing PDGA and related PGA nanocarriers is nanoprecipitation, also known as the solvent displacement method.[4][6] This technique involves dissolving the polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase under stirring, leading to the spontaneous formation of nanoparticles.

Q4: Why is controlling particle size important for drug delivery applications?

A4: Particle size is a critical attribute for nanocarriers as it significantly impacts their stability, drug encapsulation efficiency, release profile, biodistribution, mucoadhesion, and cellular uptake.[7] The size of the nanoparticles can influence their interaction with the immune system and their ability to target specific tissues or tumors.[7]

Troubleshooting Guide

Issue 1: The average particle size of my PDGA nanocarriers is consistently too large.

Q: I am following a standard nanoprecipitation protocol, but my PDGA nanocarriers are larger than the desired range. What can I do to reduce their size?

A: Several factors in the nanoprecipitation process can be adjusted to reduce particle size. Consider the following troubleshooting steps:

  • Decrease Polymer Concentration: Higher polymer concentrations can lead to larger particles due to increased viscosity and greater aggregation during formation.[8] Try decreasing the concentration of PDGA in the organic solvent.

  • Increase Stirring Speed: A higher stirring rate during the addition of the organic phase to the aqueous phase provides more energy for mixing, leading to the formation of smaller, more uniform nanoparticles.

  • Decrease the Rate of Addition: Adding the polymer solution more slowly (dropwise) to the non-solvent phase can lead to more controlled precipitation and smaller particle sizes.

  • Optimize the Solvent-to-Non-Solvent Ratio: The ratio of the organic solvent to the aqueous phase can influence the rate of polymer precipitation and thus the final particle size. Experiment with different ratios to find the optimal condition for smaller particles.

Issue 2: The Polydispersity Index (PDI) of my nanocarrier suspension is too high.

Q: My PDGA nanocarriers have a broad size distribution, as indicated by a high PDI. How can I achieve a more monodisperse sample?

A: A high Polydispersity Index (PDI) indicates a heterogeneous population of nanoparticles, which is often undesirable for controlled drug delivery. To obtain a more uniform size distribution:

  • Ensure Complete Polymer Solubilization: Make sure the PDGA is fully dissolved in the organic solvent before nanoprecipitation. Any undissolved polymer can lead to larger, non-uniform particles.

  • Control the Mixing Process: As with reducing particle size, a higher and more consistent stirring speed can lead to a narrower size distribution. The use of microfluidic devices can also provide better control over mixing and result in nanoparticles with a lower PDI.[1]

  • Filter the Final Suspension: After formation, filtering the nanoparticle suspension through a syringe filter of a specific pore size can help to remove any larger aggregates and narrow the size distribution.

  • Optimize Formulation Parameters: Systematically vary the polymer concentration and solvent/non-solvent ratio, as these can also impact the PDI.

Issue 3: I am observing aggregation and instability of my PDGA nanocarriers over time.

Q: The prepared PDGA nanocarriers seem to aggregate and settle out of solution after a short period. How can I improve their stability?

A: Nanoparticle aggregation is a common issue and can be addressed by:

  • Surface Modification: While bare PDGA can self-assemble, its stability can be enhanced. Grafting fatty acids or other stabilizing molecules onto the polymer backbone can sterically hinder aggregation.[3][9]

  • Zeta Potential: The surface charge of nanoparticles, or zeta potential, is a key indicator of stability. A higher absolute zeta potential value (e.g., > ±30 mV) indicates greater electrostatic repulsion between particles, which can prevent aggregation.[3] Modifying the polymer or the aqueous phase (e.g., adjusting pH) can alter the zeta potential.

  • Use of Stabilizers: Although one of the advantages of some PGA-based systems is the ability to form nanoparticles without surfactants, in some cases, the addition of a small amount of a suitable stabilizer (e.g., Pluronic series surfactants) to the aqueous phase can prevent aggregation.[10][11]

  • Storage Conditions: Store the nanoparticle suspension at an appropriate temperature (e.g., 4°C) and avoid freeze-thaw cycles unless a suitable cryoprotectant has been included in the formulation for lyophilization.

Quantitative Data on Nanocarrier Formulations

The following tables summarize quantitative data on poly(glycerol adipate)-based nanocarriers from various studies.

Table 1: Influence of Polymer Composition on Nanoparticle Properties

PolymerModificationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PGAUnmodified~100Not ReportedNot Reported
PGA-Stearate20% substitutionSmaller than unmodified PGANot ReportedNot Reported
PGA-LaurateLow substitutionSmaller than unmodified PGANot ReportedNot Reported
PGA-BehenateLow substitutionSmaller than unmodified PGANot ReportedNot Reported
PLLA-PGA50/50 blendLower than pure PLLA or PGANot ReportedNot Reported

Data compiled from information suggesting relative size changes upon modification.[3][6]

Experimental Protocols

Key Experiment: Nanoprecipitation for PDGA Nanocarrier Formation

This protocol is a generalized procedure based on the nanoprecipitation (solvent displacement) method frequently described for forming poly(glycerol adipate)-based nanocarriers.[4][6]

Materials:

  • Poly(this compound adipate) (PDGA)

  • Organic Solvent (e.g., Acetone, Tetrahydrofuran (THF))

  • Aqueous Phase (e.g., Deionized water, Phosphate Buffered Saline (PBS))

  • Magnetic stirrer and stir bar

  • Glass vials or beaker

  • Pipettes

Procedure:

  • Polymer Dissolution: Dissolve a specific amount of PDGA polymer (e.g., 10 mg) in a suitable volume of the organic solvent (e.g., 2 mL of acetone). Ensure the polymer is completely dissolved.

  • Preparation of Aqueous Phase: Place a defined volume of the aqueous phase (e.g., 4 mL of deionized water) into a glass vial or beaker with a magnetic stir bar.

  • Nanoprecipitation: Set the aqueous phase to stir at a constant rate (e.g., 500 rpm).

  • Addition of Organic Phase: Add the PDGA solution dropwise to the stirring aqueous phase.

  • Solvent Evaporation: Leave the resulting nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent.

  • Characterization: The final nanoparticle suspension can then be characterized for particle size, PDI, and zeta potential using techniques like Dynamic Light Scattering (DLS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_formation Nanoparticle Formation cluster_analysis Analysis dissolve 1. Dissolve PDGA in Organic Solvent add 3. Add Polymer Solution Dropwise to Aqueous Phase dissolve->add aqueous 2. Prepare Aqueous Phase with Stirring aqueous->add evap 4. Stir Overnight to Evaporate Organic Solvent add->evap char 5. Characterize Particle Size, PDI, Zeta Potential evap->char

Caption: Workflow for PDGA Nanocarrier Synthesis via Nanoprecipitation.

logical_relationships cluster_params Formulation & Process Parameters cluster_outcomes Nanocarrier Properties poly_conc Polymer Concentration part_size Particle Size poly_conc->part_size pdi Polydispersity Index (PDI) poly_conc->pdi stir_speed Stirring Speed stir_speed->part_size stir_speed->pdi add_rate Addition Rate add_rate->part_size solvent_ratio Solvent/Non-solvent Ratio solvent_ratio->part_size poly_chem Polymer Chemistry poly_chem->part_size stability Stability poly_chem->stability

References

strategies to improve the yield of linear diglycerol over cyclic isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of linear diglycerol, focusing on strategies to maximize its yield over cyclic isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the yield of linear this compound over its cyclic isomers?

A1: The selective synthesis of linear this compound hinges on carefully controlling the reaction equilibrium and kinetics. Key strategies include:

  • Catalyst Selection : Employing catalysts that favor the formation of linear products is crucial. Heterogeneous catalysts with specific pore structures, such as certain zeolites or mesoporous silicas, can exert shape-selective effects, sterically hindering the formation of bulkier cyclic isomers.[1]

  • Reaction Conditions : Optimizing temperature, pressure, and reaction time is essential. Lower temperatures and shorter reaction times often favor the initial formation of linear dimers, while higher temperatures and prolonged reactions can lead to the formation of higher oligomers and cyclic byproducts.[2]

  • Catalyst Basicity : Alkaline-based catalysts, both homogeneous (e.g., NaOH, K₂CO₃) and heterogeneous (e.g., alkaline-modified zeolites, hydrotalcites), generally show higher selectivity towards polyglycerols compared to acid catalysts, which can produce undesirable byproducts like acrolein.[3][4][5]

  • Controlled Conversion : The percentage of linear diglycerols tends to be very high (approaching 100%) at lower glycerol conversions (up to 40-50%) and decreases as the conversion rate increases.[6] Therefore, stopping the reaction at an optimal conversion point can maximize linear this compound yield.

Q2: Which types of catalysts are most effective for selective linear this compound synthesis?

A2: Both homogeneous and heterogeneous basic catalysts are effective, with each having distinct advantages.

  • Homogeneous Catalysts : Strong bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are highly active.[3][4] For instance, CsHCO₃ has shown high selectivity for linear this compound, although at a low glycerol conversion rate.[1]

  • Heterogeneous Catalysts : These are often preferred for their ease of separation and potential for recyclability. Effective examples include:

    • Alkali-Modified Zeolites : Na-modified zeolites like NaX and NaY have been shown to enhance shape selectivity towards this compound formation.[4][6] Li-exchanged X-type zeolites (XZ-Li) have demonstrated excellent performance, achieving high glycerol conversion with high yields of this compound.[5]

    • Hydrotalcite-Derived Mixed Oxides : Mixed oxides, particularly those with a high Ni/Mg ratio, have been found to be active and highly selective towards this compound.[2][3]

    • Mesoporous Silica : Lanthanum catalysts supported on mesoporous silica gel (La(III)O-KIT-6) have shown superior linear selectivity by leveraging the pore structure to inhibit the formation of larger cyclic isomers.[1]

Q3: How does reaction temperature impact the selectivity of linear versus cyclic this compound?

A3: Reaction temperature has a significant influence on both the conversion of glycerol and the selectivity of the products. Generally, as the reaction temperature increases, the glycerol conversion rate also increases.[5][6][7] However, excessively high temperatures can promote uncontrolled polymerization and the formation of higher oligomers and cyclic products, thereby reducing the selectivity for this compound.[2] For example, with HTc-Ni75% catalyst, a temperature increase promoted the creation of triglycerol and tetraglycerols.[2] It is critical to find an optimal temperature that balances a reasonable reaction rate with high selectivity for the desired linear isomers.

Troubleshooting Guide

Problem: My reaction yields a high proportion of cyclic this compound isomers.

Potential Cause Recommended Solution
High Reaction Temperature Lower the reaction temperature. High temperatures can provide the activation energy needed for intramolecular cyclization.[2] Operate at the lowest temperature that still provides an acceptable conversion rate.
Prolonged Reaction Time Reduce the reaction time. The formation of linear this compound is often kinetically favored, while cyclic isomers may form under thermodynamic control over longer periods. Monitor the reaction progress and stop it once the optimal yield of linear this compound is reached.
Inappropriate Catalyst Switch to a shape-selective heterogeneous catalyst. Catalysts with well-defined micropores or mesopores (e.g., zeolites, La/KIT-6) can sterically hinder the formation of bulkier cyclic products within their channels.[1][4]
High Catalyst Concentration Optimize the catalyst loading. While higher catalyst amounts increase conversion, they can also promote side reactions.[5] Reduce the catalyst concentration to find a balance between activity and selectivity.

Problem: Glycerol conversion is low, but I am concerned that increasing temperature will favor cyclic isomers.

Potential Cause Recommended Solution
Insufficient Catalyst Activity Select a more active catalyst. For homogeneous systems, carbonates are often more active than hydroxides.[4] For heterogeneous systems, consider catalysts known for high activity at moderate temperatures, such as alkali metal-exchanged zeolites (e.g., XZ-K or XZ-Li).[5][8]
Water Byproduct Inhibition Remove water as it forms. The etherification reaction produces water, which can inhibit the reaction. Conducting the reaction under a continuous flow of inert gas (e.g., nitrogen) or using a Dean-Stark apparatus can effectively remove water and drive the reaction forward.
Mass Transfer Limitations (Heterogeneous Catalysis) Ensure efficient stirring. In a solid-liquid reaction system, poor mixing can limit the access of glycerol molecules to the catalyst's active sites. Increase the stirring speed to improve mass transfer.

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems in the etherification of glycerol, highlighting the conditions that favor high this compound yield and selectivity.

Table 1: Performance of Various Heterogeneous Catalysts

CatalystTemp. (°C)Time (h)Glycerol Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
XZ-Li 280289.661.2~68.3[5]
NaX Zeolite 260850~4080[4]
NaY Zeolite 260820~20100[4]
HTc-Ni75% 240245555100[2]
Ca-Mg-Al Mixed Oxide 2202440.4~31.678.3[4]

Table 2: Effect of Homogeneous Catalysts and Conditions

CatalystCatalyst Loading (wt.%)Temp. (°C)Time (h)Glycerol Conversion (%)Di- & Tri-glycerol Selectivity (%)Reference
LiOH 0.1230724100[4]
LiOH 0.126078068[4]
Ca(OH)₂ 0.1230155787[4]
NaOH 0.5230812.5>90 (for DG)[9]

Experimental Protocols

Protocol 1: General Procedure for Glycerol Etherification

This protocol describes a typical batch reaction for synthesizing this compound using a heterogeneous catalyst.

  • Reactor Setup : Place a calculated amount of glycerol (e.g., 100 g) and the desired amount of catalyst (e.g., 1-5 wt.%) into a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser (or Dean-Stark trap) connected to a nitrogen inlet.

  • Inert Atmosphere : Purge the system with an inert gas, such as nitrogen, for 15-30 minutes to remove air and prevent oxidation of glycerol at high temperatures. Maintain a slow, continuous nitrogen flow throughout the reaction.

  • Reaction : Heat the mixture to the target reaction temperature (e.g., 220-280 °C) with vigorous stirring.

  • Monitoring : Collect small aliquots of the reaction mixture at regular intervals (e.g., every 1-2 hours) to monitor the conversion of glycerol and the formation of products by Gas Chromatography (GC).

  • Reaction Termination : Once the desired conversion or selectivity is achieved, cool the reactor to room temperature.

  • Catalyst Separation : If using a heterogeneous catalyst, separate it from the product mixture by filtration or centrifugation.

  • Product Analysis : Analyze the final product mixture to determine the composition and calculate the yield and selectivity.

Protocol 2: Product Analysis by Gas Chromatography (GC)
  • Sample Preparation (Silylation) :

    • Take a precise amount of the product mixture (e.g., 10-20 mg) and dissolve it in a suitable solvent (e.g., 1 mL of pyridine).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization of the hydroxyl groups.

    • Cool the sample to room temperature before injection into the GC.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5 or HP-5MS).

    • Injector Temperature : 300 °C.

    • Detector : Flame Ionization Detector (FID) at 320 °C.

    • Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 300 °C, and hold for 10-15 minutes.

    • Carrier Gas : Helium or Hydrogen.

  • Quantification : Identify peaks corresponding to glycerol, linear this compound isomers, cyclic this compound isomers, and higher oligomers based on the retention times of pure standards. Calculate the area of each peak to determine the relative composition of the mixture.

Visualizations

Reaction_Pathway Reaction Pathways in Glycerol Etherification Glycerol Glycerol Intermediate Activated Glycerol Glycerol->Intermediate Linear_DG Linear this compound (α,α- and α,β-isomers) Intermediate->Linear_DG + Glycerol (Intermolecular) Cyclic_DG Cyclic this compound (Byproduct) Intermediate->Cyclic_DG Intramolecular Cyclization Higher_Oligomers Higher Oligomers (Triglycerol, etc.) Linear_DG->Higher_Oligomers + Glycerol

Caption: Key reaction pathways in glycerol etherification.

Experimental_Workflow Experimental Workflow for this compound Synthesis A 1. Reactor Setup (Glycerol + Catalyst) B 2. Inert Atmosphere (N₂ Purge) A->B C 3. Reaction (Heat & Stir) B->C F Crude Product C->F D 4. Catalyst Separation (Filtration/Centrifugation) E 5. Product Analysis (GC, HPLC) D->E G Final Product Data E->G F->D

Caption: General experimental workflow for catalyst testing.

Troubleshooting_Tree Troubleshooting High Cyclic Isomer Yield Problem Problem: High Yield of Cyclic Isomers Cause1 Are Reaction Conditions Too Harsh? Problem->Cause1 Check Cause2 Is the Catalyst Non-Selective? Problem->Cause2 Check Solution1a Reduce Temperature Cause1->Solution1a Yes Solution1b Shorten Reaction Time Cause1->Solution1b Yes Solution2 Use Shape-Selective Catalyst (e.g., Zeolite) Cause2->Solution2 Yes

Caption: Decision tree for troubleshooting excessive cyclization.

References

Validation & Comparative

A Comparative Guide to the Biocompatibility of Diglycerol-Based Polymers for Medical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biomaterials with superior biocompatibility and functionality is a driving force in medical innovation. Among the promising candidates, diglycerol-based polymers are emerging as a versatile platform for a range of applications, including drug delivery, tissue engineering, and medical device coatings. Their inherent biodegradability, tunable properties, and the potential for sustainable sourcing from glycerol, a byproduct of biodiesel production, make them an attractive alternative to conventional polymers.

This guide provides an objective comparison of the biocompatibility of this compound-based polymers with commonly used medical polymers: Polyethylene Glycol (PEG), Polylactic Acid (PLA), and Polycaprolactone (PCL). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their specific applications.

Comparative Biocompatibility Data

The biocompatibility of a polymer is a critical determinant of its suitability for medical use. Key parameters include cytotoxicity (effect on cell viability), hemolysis (effect on red blood cells), and the in vivo tissue response. The following tables summarize the available quantitative data for this compound-based polymers and their alternatives.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental in assessing the potential for a material to cause cell death. The MTT assay is a standard colorimetric method used to measure the metabolic activity of cells, which is indicative of cell viability. A cell viability of over 70% is generally considered non-cytotoxic according to ISO 10993-5.

PolymerCell LineCell Viability (%)Reference
Stearoyl-poly(glycerol adipate) (derivative of this compound-based polymer) HepG2Non-toxic, observed increased metabolic activity[1]
Poly(this compound adipate) (PGA) networks Not specifiedNon-toxic[2][3]
Polyethylene Glycol (PEG) L929 fibroblasts>80% (for PEG 400 & 2000)[4]
Caco-245% (PEG 400), 100% (PEG 4000), 96% (PEG 6000)[5]
Polylactic Acid (PLA) Human fetal osteoblasts95.3% ± 2.1%[6]
Polycaprolactone (PCL) 3T3 fibroblasts>90%[7]
L929 fibroblasts>100%[3]
Hemocompatibility: Hemolysis Assay

Hemolysis assays are performed to evaluate the extent to which a material damages red blood cells, leading to the release of hemoglobin. According to the ASTM F756 standard, a hemolysis percentage below 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.

PolymerHemolysis (%)Classification (ASTM F756)Reference
Stearoyl-poly(glycerol adipate) (derivative of this compound-based polymer) No hemolytic effect (except for one formulation)Non-hemolytic[1]
Poly(this compound adipate) (PGA) networks Not hemolyticNon-hemolytic[2][3]
Polyethylene Glycol (PEG) <1% (for certain formulations)Non-hemolytic[8]
<2% (for Mag-Alg-PEG-FA nanoparticles)Non-hemolytic[9]
Polylactic Acid (PLA) <2%Non-hemolytic[10]
2.4% - 2.8%Slightly hemolytic[11]
Polycaprolactone (PCL) <1% (for PCL-MPEG micelles)Non-hemolytic[12]
<1% (for XGO-PCL nanoparticles)Non-hemolytic[13]
In Vivo Biocompatibility

In vivo studies in animal models provide crucial information on the tissue response to an implanted material, including inflammation, fibrosis (capsule formation), and degradation.

PolymerAnimal ModelTissue ResponseReference
This compound-based polyesters Not specifiedGood in vivo biocompatibility reported
Polyethylene Glycol (PEG) RatNo inflammatory reaction, good tissue integration[14]
MouseMild to severe foreign body response, not significantly different from non-coated probes[15]
Polylactic Acid (PLA) RatMild tissue inflammation with fibrosis after 21 days
RabbitMilder inflammatory process with larger granule implants[16]
Polycaprolactone (PCL) RatSlight inflammatory reaction initially, residual by day 7, followed by cellular infiltration and collagen replacement[17]
RatExpected inflammatory response to a foreign body, considered biocompatible[18][19]

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and biological pathways is essential for understanding the methodologies and the interactions of these polymers within a biological system.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay (MTT) Workflow cluster_prep Material Preparation cluster_cell_culture Cell Culture & Exposure cluster_mtt MTT Assay cluster_analysis Data Analysis prep_polymer Prepare Polymer Samples extraction Extract materials in cell culture medium (e.g., 24h at 37°C) prep_polymer->extraction prep_controls Prepare Positive & Negative Controls prep_controls->extraction seed_cells Seed L929 fibroblast cells in 96-well plate incubate_cells Incubate for 24h to allow attachment seed_cells->incubate_cells expose_cells Replace medium with material extracts incubate_cells->expose_cells incubate_exposure Incubate for 24h expose_cells->incubate_exposure add_mtt Add MTT solution to each well incubate_exposure->add_mtt incubate_mtt Incubate for 4h (Formazan formation) add_mtt->incubate_mtt dissolve Add DMSO to dissolve formazan crystals incubate_mtt->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance calculate_viability Calculate Cell Viability (%) relative to negative control read_absorbance->calculate_viability

Caption: Workflow for assessing polymer cytotoxicity using the MTT assay.

Hemolysis_Assay_Workflow Hemolysis Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis blood_collection Collect fresh human blood with anticoagulant rbc_prep Prepare red blood cell (RBC) suspension blood_collection->rbc_prep incubate Incubate polymer samples with RBC suspension (e.g., 37°C for a set time) rbc_prep->incubate sample_prep Prepare polymer samples and controls (positive and negative) sample_prep->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge collect_supernatant Collect supernatant containing free hemoglobin centrifuge->collect_supernatant measure_absorbance Measure absorbance of hemoglobin at 540 nm collect_supernatant->measure_absorbance calculate_hemolysis Calculate Hemolysis (%) measure_absorbance->calculate_hemolysis

Caption: Workflow for determining the hemolytic potential of biomaterials.

InVivo_Biocompatibility_Workflow In Vivo Biocompatibility Workflow cluster_implantation Implantation cluster_post_op Post-Operative Observation cluster_evaluation Histological Evaluation prepare_implants Prepare and sterilize polymer implants surgical_implantation Surgically implant material (e.g., subcutaneous, intramuscular) prepare_implants->surgical_implantation animal_model Select animal model (e.g., rat, rabbit) animal_model->surgical_implantation observation_period Monitor animals for a defined period (e.g., 7, 28, 90 days) surgical_implantation->observation_period explantation Euthanize animals and explant implants and surrounding tissue observation_period->explantation tissue_processing Fix, process, and section tissue samples explantation->tissue_processing staining Stain sections (e.g., H&E) tissue_processing->staining microscopic_analysis Microscopic analysis of tissue response (inflammation, fibrosis, etc.) staining->microscopic_analysis

Caption: General workflow for in vivo biocompatibility assessment of polymer implants.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biocompatibility studies. The following are summarized protocols for the key assays, based on international standards.

In Vitro Cytotoxicity: MTT Assay (based on ISO 10993-5)

This assay assesses the cell viability by measuring the mitochondrial activity of cells exposed to extracts of the test material.

  • Extract Preparation:

    • Prepare the test polymer and control materials (negative control: high-density polyethylene; positive control: organotin-stabilized polyvinylchloride) with a surface area to volume ratio of 3 cm²/mL in a serum-supplemented cell culture medium (e.g., DMEM with 10% FBS).

    • Incubate the materials in the medium for 24 hours at 37°C to create material extracts[10].

  • Cell Culture and Exposure:

    • Seed L929 mouse fibroblast cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[10].

    • Remove the existing culture medium and replace it with the prepared material extracts (100 µL/well).

    • Incubate the cells with the extracts for 24 hours at 37°C[10].

  • MTT Assay:

    • After the exposure period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals[10].

    • Measure the absorbance at 570 nm using a microplate reader[10].

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the negative control (which is set to 100% viability). A reduction in viability below 70% is considered a cytotoxic effect[20].

Hemocompatibility: Hemolysis Assay (based on ASTM F756)

This protocol determines the hemolytic properties of a material by measuring the amount of hemoglobin released from red blood cells upon contact.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the plasma and buffy coat from the RBCs.

    • Wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution.

    • Resuspend the washed RBCs in PBS to a desired concentration (e.g., a 4% hematocrit)[21].

  • Incubation:

    • Place the polymer samples in test tubes.

    • Add the RBC suspension to the tubes containing the polymer samples.

    • Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).

    • Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation[9][21].

  • Measurement:

    • After incubation, centrifuge the tubes to pellet the intact RBCs.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to quantify the amount of free hemoglobin[13].

  • Calculation:

    • The percentage of hemolysis is calculated using the following formula:

      • % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

In Vivo Biocompatibility: Subcutaneous Implantation (based on ISO 10993-6)

This test evaluates the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of the polymer.

  • Implant Preparation and Sterilization:

    • Fabricate the polymer into the desired implant form (e.g., discs, rods).

    • Sterilize the implants using a suitable method that does not alter the material properties (e.g., ethylene oxide, gamma irradiation).

  • Surgical Procedure:

    • Use a suitable animal model, such as Wistar rats or New Zealand white rabbits.

    • Anesthetize the animal and prepare the surgical site.

    • Create a subcutaneous pocket through a small incision.

    • Insert the sterile polymer implant into the pocket. A control material is often implanted in a separate pocket on the same animal.

    • Suture the incision.

  • Post-Implantation Observation:

    • Monitor the animals for predetermined periods (e.g., 1, 4, 12 weeks) for any signs of adverse reactions at the implantation site.

  • Histopathological Evaluation:

    • At the end of the study period, euthanize the animals.

    • Excise the implant along with the surrounding tissue.

    • Fix the tissue in formalin, then process it for histological sectioning.

    • Stain the tissue sections with Hematoxylin and Eosin (H&E).

    • A pathologist examines the stained sections under a microscope to evaluate the local tissue response, including the presence and extent of inflammation, fibrosis (capsule formation), necrosis, and neovascularization[22][23].

Conclusion

This compound-based polymers demonstrate a promising biocompatibility profile, with studies indicating they are generally non-cytotoxic and non-hemolytic. This positions them as strong contenders for various medical applications. When compared to established biomaterials like PEG, PLA, and PCL, they exhibit comparable in vitro biocompatibility. The in vivo response to this compound-based polymers is favorable, similar to the mild and expected foreign body reaction observed with the other polymers.

The choice of polymer will ultimately depend on the specific requirements of the application, including desired mechanical properties, degradation kinetics, and drug-release profiles. The data and protocols presented in this guide offer a foundational resource for researchers to compare and select the most appropriate material for their innovative medical solutions. Further quantitative studies on a wider range of this compound-based polymer formulations will be invaluable in solidifying their position in the field of biomedical engineering.

References

A Comparative Analysis of the Emulsifying Properties of Diglycerol Esters and Monoglycerides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of emulsion science, the selection of an appropriate emulsifier is paramount to achieving desired product stability and texture. Among the class of non-ionic surfactants, diglycerol esters and monoglycerides are widely utilized in the pharmaceutical, cosmetic, and food industries for their efficacy in stabilizing oil-in-water and water-in-oil emulsions. This guide provides an objective comparison of their emulsifying properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in their formulation decisions.

At a Glance: Key Physicochemical and Functional Differences

PropertyMonoglyceridesThis compound EstersKey Implications for Emulsification
Structure One fatty acid chain esterified to a glycerol molecule.Two fatty acid chains esterified to a this compound molecule.The larger hydrophilic headgroup of this compound esters can offer greater steric hindrance at the oil-water interface.
HLB Value Typically low (3-6), indicating a more lipophilic character.[1]Wider range, can be more hydrophilic depending on the fatty acid moieties.Monoglycerides are well-suited for water-in-oil emulsions, while this compound esters offer more versatility for both W/O and O/W systems.[2][3]
Interfacial Tension Effective at reducing oil-water interfacial tension.[4]Generally provides a significant reduction in interfacial tension.Both are effective surface-active agents, with the specific performance depending on the concentration and system pH.
Emulsion Stability Higher monoglyceride content in a blend often correlates with improved emulsion stability.[5][6] Unsaturated variants show excellent creaming stability.[6][7]Long-chain polyglycerol esters (a class that includes this compound esters) have been shown to produce highly stable emulsions.[8]The choice depends on the desired long-term stability and the nature of the oil phase. Unsaturated fatty acid chains in the emulsifier can enhance stability.
Droplet Size Can produce emulsions with small droplet sizes, with unsaturated monoglycerides yielding narrower size distributions.[6]Capable of producing very small emulsion droplets, in some cases leading to the formation of microemulsions.[8][9]This compound esters may be preferred for formulations requiring translucent or nano-sized emulsions due to their potential for creating smaller droplets.

In-Depth Performance Analysis

Emulsion Stability

The primary function of an emulsifier is to maintain the dispersion of one immiscible liquid within another over time. Studies have shown that the concentration and chemical nature of the emulsifier are critical factors.

In a study on mayonnaise, increasing the concentration of monoglycerides in the emulsifier blend led to improved emulsion stability.[5] For instance, a mayonnaise prepared with an emulsifier containing 98% monoglycerides exhibited the highest stability.[5] Another study highlighted that unsaturated monoglycerides, in particular, are effective at improving the creaming stability of protein-stabilized emulsions over a 28-day aging period.[7]

Polyglycerol esters of fatty acids (PGFEs), the family to which this compound esters belong, are noted for their excellent stabilizing capabilities.[2] Research comparing PGFEs with glycerin monostearate (a monoglyceride) found that emulsions prepared with long-chain PGFEs exhibited the best stability and were not prone to oil-droplet coalescence or phase separation.[8] This suggests that the larger and more hydrophilic headgroup of the this compound moiety can provide a more robust barrier against droplet aggregation.

Droplet Size Reduction

The ability of an emulsifier to facilitate the formation of small droplets during homogenization is crucial for creating stable and aesthetically pleasing emulsions.

Emulsions formulated with 0.2% mono- and diglycerides have been shown to produce oil droplets that are 15-30% smaller than a control emulsion stabilized only by protein.[7] Specifically, glycerol monooleate (an unsaturated monoglyceride) was found to produce smaller average droplet sizes with a narrower distribution compared to controls.[6]

In a comparative study, a medium-chain diglyceride was found to produce a microemulsion with particle sizes of approximately 200 nm or less, which was smaller than those produced by the corresponding monoglyceride under the same conditions.[9] Another study demonstrated that long-chain PGFEs could create emulsions with particle sizes as small as 16.8 nm.[8] This indicates a potential advantage for this compound esters in applications where very fine emulsions are required.

Experimental Methodologies

To ensure a comprehensive understanding of the presented data, the following are outlines of typical experimental protocols used to evaluate emulsifying properties.

Emulsion Preparation and Droplet Size Analysis

This workflow outlines the process of creating and characterizing an oil-in-water emulsion.

G cluster_prep Emulsion Preparation cluster_analysis Droplet Size Analysis A Aqueous Phase Preparation (e.g., Water + Preservatives) C Heating of Both Phases (e.g., to 70°C) A->C B Oil Phase Preparation (e.g., Oil + Emulsifier) B->C D Coarse Emulsification (High-Shear Mixing) C->D Combine Phases E Homogenization (e.g., Microfluidization) D->E F Sample Dilution E->F G Dynamic Light Scattering (DLS) or Laser Diffraction F->G H Data Acquisition (Particle Size Distribution, Polydispersity Index) G->H

Caption: Workflow for emulsion preparation and droplet size analysis.

Protocol:

  • Phase Preparation: The aqueous phase is prepared by dissolving any water-soluble components. The emulsifier (either this compound ester or monoglyceride) is dissolved in the oil phase.

  • Heating: Both phases are heated separately to a temperature that ensures all components are melted and dissolved (e.g., 70°C).

  • Mixing: The oil phase is added to the aqueous phase under high-shear mixing to form a coarse emulsion.

  • Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer or microfluidizer for a set number of passes at a specific pressure to reduce the droplet size.

  • Droplet Size Measurement: The resulting emulsion is diluted, and the droplet size distribution and polydispersity index are measured using an appropriate technique like dynamic light scattering (for nanoemulsions) or laser diffraction (for larger droplets).

Emulsion Stability Assessment (Creaming Index)

This diagram illustrates the logical steps to determine the stability of an emulsion against gravitational separation.

G A Prepare Emulsion Samples B Transfer to Graduated Cylinders A->B C Store at Controlled Temperature (e.g., 25°C) B->C D Measure Height of Serum Layer (Hs) and Total Emulsion Height (Ht) at Timed Intervals (e.g., 1, 7, 14, 28 days) C->D E Calculate Creaming Index (CI) CI = (Hs / Ht) * 100 D->E F Plot CI vs. Time E->F

Caption: Logical flow for determining the creaming index of an emulsion.

Protocol:

  • Sample Preparation: A freshly prepared emulsion is placed into a sealed, graduated glass tube or cylinder.

  • Storage: The sample is stored under controlled temperature conditions.

  • Measurement: At regular intervals, the height of the serum (separated aqueous phase) layer at the bottom and the total height of the emulsion are measured.

  • Calculation: The creaming index is calculated as the percentage of the serum layer height relative to the total emulsion height. A lower creaming index indicates better stability.

Conclusion

Both this compound esters and monoglycerides are effective non-ionic emulsifiers, but they exhibit distinct properties that make them suitable for different applications.

  • Monoglycerides , with their typically lower HLB values, are highly effective in W/O systems and have demonstrated excellent performance in improving the stability of various food emulsions, particularly when unsaturated fatty acids are used.[3][7] Their performance is often directly related to the concentration of the monoglyceride component in the commercial blend.[5]

  • This compound esters , as part of the broader family of polyglycerol esters, offer greater versatility due to a potentially wider range of HLB values.[2] They show a strong capability to produce emulsions with very small droplet sizes and can offer superior stability against coalescence, making them a strong candidate for high-performance emulsions, including microemulsions and nanoemulsions.[8][9]

The choice between these two classes of emulsifiers will ultimately depend on the specific requirements of the formulation, including the desired emulsion type (O/W or W/O), the target droplet size, and the required long-term stability. For applications demanding very fine and stable emulsions, this compound esters may offer an advantage. For cost-effective stabilization, particularly in systems where a higher monoglyceride content can be specified, monoglycerides remain a robust and widely used option. Experimental validation within the specific formulation matrix is always recommended to determine the optimal emulsifier.

References

A Comparative Guide to the Validation of Analytical Methods for Diglycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two common analytical techniques for the quantification of diglycerol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Refractive Index Detection (RID). The information presented is supported by experimental data from various studies to aid in the selection of the most suitable method for your research and development needs.

Comparison of Analytical Method Performance

The validation of an analytical method is crucial to ensure the reliability and accuracy of results. Key performance parameters for the quantification of this compound using GC-FID and HPLC are summarized below.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC-CAD/RI)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Typically in the low µg/mL rangeDependent on detector; can be in the low ng range with derivatization and fluorescence detection, or higher for CAD/RI (e.g., <10 ng on column for lipids with CAD)
Limit of Quantification (LOQ) Typically in the low to mid µg/mL rangeDependent on detector; can be in the ng range with derivatization and fluorescence detection.
Accuracy (Recovery) > 95%[1]92% - 106% (for long and medium chain lipids)[2]
Precision (RSD) < 2.2% (Repeatability)[1]< 10% (Intra- and Inter-assay CV)[2]
Sample Preparation Requires derivatization to increase volatility.Generally, no derivatization is required.
Analysis Time Typically longer due to temperature programming.Can be faster, especially with modern UPLC/UHPLC systems.
Detector Flame Ionization Detector (FID)Charged Aerosol Detector (CAD), Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or UV/Fluorescence with derivatization.
Advantages High resolution and sensitivity.No derivatization needed, suitable for thermolabile compounds.
Disadvantages Derivatization can be time-consuming and introduce errors. Not suitable for thermolabile compounds.Lower sensitivity for some detectors (e.g., RI) compared to GC-FID.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the validation of an analytical method, which is applicable to both GC and HPLC techniques.

Analytical Method Validation Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method (e.g., GC-FID or HPLC-CAD/RI) define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_experiments Perform Experiments for each Validation Parameter prepare_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data statistical_analysis Statistical Analysis collect_data->statistical_analysis acceptance_criteria Compare against Acceptance Criteria statistical_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: General workflow for analytical method validation.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol is a representative method for the quantification of this compound and other polyglycerols.

a. Sample Preparation (including Derivatization)

  • Saponification: Weigh a known amount of the sample into a reaction vessel. Add a methanolic potassium hydroxide solution to saponify the glycerides. Heat the mixture to ensure complete reaction.

  • Acidification and Extraction: After cooling, acidify the mixture with an appropriate acid (e.g., sulfuric acid) to protonate the fatty acids. Extract the fatty acids with a non-polar solvent like petroleum ether, leaving the polyglycerols in the aqueous phase.

  • Neutralization: Neutralize the aqueous phase containing the polyglycerols.

  • Derivatization (Silylation): Evaporate the neutralized aqueous solution to dryness. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane) and a suitable solvent (e.g., pyridine). Heat the mixture to convert the hydroxyl groups of the polyglycerols to their trimethylsilyl (TMS) ethers, making them volatile for GC analysis.

  • Internal Standard: Add a known amount of an internal standard (e.g., phenyl β-D-glucopyranoside) before derivatization for accurate quantification.

b. GC-FID Conditions

  • Column: A capillary column suitable for high-temperature analysis, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to separate the different polyglycerol species. For example, start at a lower temperature and ramp up to a final temperature of around 350°C.

  • Injector and Detector Temperature: Set to a high temperature (e.g., 350°C) to ensure complete vaporization and prevent condensation.

  • Detector: Flame Ionization Detector (FID).

c. Data Analysis

  • Identify the peaks corresponding to the TMS-ethers of this compound and the internal standard based on their retention times.

  • Calculate the response factor of this compound relative to the internal standard using calibration standards.

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of this compound to the internal standard with the calibration curve.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This protocol outlines a general method for the analysis of diglycerides without the need for derivatization.

a. Sample Preparation

  • Dissolution: Dissolve a known amount of the sample in a suitable organic solvent or a mixture of solvents (e.g., isopropanol, hexane, or chloroform/methanol).

  • Filtration: Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection.

  • Internal Standard: An internal standard can be added for improved accuracy, though it is not always necessary with a mass-based detector like CAD.

b. HPLC-CAD Conditions

  • Column: A normal-phase column (e.g., silica or cyano) or a reversed-phase column (e.g., C18 or C8). The choice depends on the specific separation requirements.

  • Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethyl acetate) is typically used in a gradient elution. For reversed-phase, a mixture of water and an organic solvent like acetonitrile or methanol is common.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

  • Detector: Charged Aerosol Detector (CAD). The nebulizer and evaporator temperatures should be optimized for the specific mobile phase and analytes.

c. Data Analysis

  • Identify the diglyceride peak based on its retention time, as determined by the analysis of a standard.

  • Generate a calibration curve by plotting the peak area of the diglyceride standards against their concentrations.

  • Quantify the this compound in the sample by comparing its peak area to the calibration curve. A power function may be used to linearize the response of the CAD if necessary.

This guide provides a foundational understanding of the validation and application of GC-FID and HPLC methods for this compound quantification. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available equipment, and throughput needs.

References

A Comparative Analysis of Diglycerol and Other Polyols as Cryoprotectants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cryopreservation, the selection of an appropriate cryoprotectant is paramount to ensuring the viability and functional integrity of biological materials post-thaw. While glycerol has historically been a cornerstone cryoprotective agent (CPA), the quest for agents with improved efficacy and reduced toxicity has led to the investigation of various polyols. This guide provides a comparative study of diglycerol against other common polyols such as glycerol, propylene glycol, and ethylene glycol, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their cryopreservation protocols.

Performance Comparison of Polyol Cryoprotectants

The efficacy of a cryoprotectant is a multifactorial equation, balancing the prevention of ice crystal formation with inherent cytotoxicity. The following table summarizes quantitative data on the performance of this compound and other polyols from various studies.

CryoprotectantCell TypeConcentrationPost-Thaw Viability (%)Key Findings
This compound (DG) Bovine Pulmonary Artery Endothelial Cells (BPAEC)3 mol/kg>80% (after 30 min exposure)Demonstrated high cell viability, comparable to other effective CPAs.[1]
Glycerol (GLY) Bovine Pulmonary Artery Endothelial Cells (BPAEC)3 mol/kg>80% (after 30 min exposure)A standard CPA with consistently high viability in this study.[1]
Human Adipose Tissue70%~98% (G3PDH activity relative to fresh tissue)70% glycerol was found to be highly effective for adipose tissue cryopreservation, superior to DMSO+FBS and trehalose.[2][3][4]
Umbilical Cord-Derived MSCs10%~52%Less effective than DMSO or ethylene glycol at the same concentration.[5]
HeLa Cells5% (in freezing media)Showed better performance after 1 month at -80°C compared to DMSO and methanol.
Propylene Glycol (PG) Bovine Pulmonary Artery Endothelial Cells (BPAEC)3 mol/kg>80% (after 30 min exposure)Exhibited high cell viability, on par with glycerol and this compound.[1]
Mouse Embryos (4-cell stage)1.5 mol/lNo significant difference in survival rate compared to ethylene glycol.A viable alternative to other polyols for embryo cryopreservation.
Ethylene Glycol (EG) Bovine Pulmonary Artery Endothelial Cells (BPAEC)3 mol/kg>80% (after 30 min exposure)Maintained high cell viability after 30 minutes of exposure.[1]
Umbilical Cord-Derived MSCs10%~69% (with 0.2M sucrose)More effective than glycerol for cryopreserving MSCs.[5]
Equine Spermatozoa3%Lower percentage of progressively motile sperm compared to 3% glycerol immediately after thawing.[6]

Mechanism of Action: A Biophysical Approach

Polyol cryoprotectants primarily function through biophysical mechanisms rather than specific signaling pathways. Their protective effects are attributed to:

  • Colligative Properties : By increasing the solute concentration both inside and outside the cell, they lower the freezing point of the solution, reducing the likelihood of ice crystal formation.[7][8][9]

  • Vitrification : At high concentrations and with rapid cooling, these agents can help the system enter a glassy, amorphous state (vitrification) rather than forming a crystalline solid, thus avoiding ice-related damage.[9][10]

  • Membrane Stabilization : Polyols can form hydrogen bonds with the polar head groups of phospholipids in the cell membrane, potentially stabilizing the membrane structure during the stresses of freezing and thawing.[7][8]

  • Toxicity : A critical consideration is the inherent toxicity of the CPA, which can cause osmotic stress and chemical damage to cells.[11] The ideal cryoprotectant exhibits low toxicity while providing high cryoprotective efficacy.

Experimental Methodologies

The evaluation of cryoprotectant efficacy involves a series of standardized experimental protocols. Below are outlines of key methodologies cited in the comparative data.

Cell Viability and Toxicity Assays
  • Objective : To quantify the percentage of viable cells after exposure to and cryopreservation with a given CPA.

  • Protocol :

    • Cell Culture : Cells, such as Bovine Pulmonary Artery Endothelial Cells (BPAEC), are cultured in 96-well plates to confluence.[1]

    • Initial Viability : Pre-exposure viability is assessed using a metabolic assay like PrestoBlue, where active cells reduce a non-fluorescent substrate to a fluorescent product.[1]

    • CPA Exposure : Cells are exposed to a specific concentration (e.g., 3 mol/kg) of the cryoprotectant in an isotonic buffer for a defined period (e.g., 10 or 30 minutes).[1]

    • CPA Removal : The CPA solution is removed, and cells are washed. In some protocols, a hypertonic buffer is used briefly to aid in CPA removal before returning to isotonic conditions.[1]

    • Post-Exposure Viability : Cell viability is measured again 24 hours post-exposure using the same assay to assess recovery.[1]

    • Data Analysis : Viability is typically expressed as a percentage relative to an untreated control.

Ice Recrystallization Inhibition (IRI) Assay ("Splat" Assay)
  • Objective : To assess the ability of a cryoprotectant to inhibit the growth of larger ice crystals from smaller ones during warming, a phenomenon known as recrystallization.

  • Protocol :

    • Sample Preparation : A solution of the cryoprotectant in a buffer (e.g., PBS) is prepared.[12]

    • Rapid Freezing : A small droplet (e.g., 10 µL) of the solution is dropped from a height onto a pre-cooled surface (e.g., an aluminum plate on dry ice at -78°C), causing it to freeze instantly into a thin wafer.[12]

    • Annealing : The ice wafer is transferred to a cryostage and held at a constant sub-zero temperature (e.g., -8°C) for a specific duration (e.g., 30 minutes).[12]

    • Imaging : The ice crystal structure is observed and imaged using a microscope.

    • Analysis : The mean largest grain size (MLGS) of the ice crystals is measured. A smaller MLGS indicates greater IRI activity.[12]

Visualizing Cryoprotectant Evaluation and Properties

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., BPAEC in 96-well plate) Pre_Viability Measure Initial Viability (e.g., PrestoBlue Assay) Cell_Culture->Pre_Viability CPA_Solution Prepare CPA Solutions (this compound, Glycerol, etc.) CPA_Exposure CPA Exposure (Defined Concentration & Time) CPA_Solution->CPA_Exposure Pre_Viability->CPA_Exposure CPA_Removal CPA Removal & Wash CPA_Exposure->CPA_Removal Post_Viability Measure Post-Thaw Viability (24h Incubation) CPA_Removal->Post_Viability Data_Analysis Data Analysis (% Viability vs. Control) Post_Viability->Data_Analysis

Experimental workflow for CPA evaluation.

G cluster_properties Cryoprotective Properties cluster_polyols Polyols Permeability Membrane Permeability IRI Ice Recrystallization Inhibition Toxicity Cytotoxicity Vitrification Vitrification Support DG This compound DG->Permeability High DG->IRI Moderate DG->Toxicity Low DG->Vitrification Good GLY Glycerol GLY->Permeability High GLY->IRI Moderate GLY->Toxicity Low-Moderate GLY->Vitrification Good PG Propylene Glycol PG->Permeability High PG->Toxicity Low-Moderate PG->Vitrification Good EG Ethylene Glycol EG->Permeability High EG->Toxicity Moderate-High EG->Vitrification Excellent

Properties of common polyol cryoprotectants.

Conclusion

The selection of a cryoprotectant is a critical step in the development of robust cryopreservation protocols. This compound emerges as a promising alternative to traditional polyols, demonstrating high cell viability and likely possessing a favorable toxicity profile. While glycerol remains a widely used and effective CPA, particularly for adipose tissue, its efficacy can be cell-type dependent. Propylene glycol and ethylene glycol also serve as potent cryoprotectants, though considerations around their relative toxicities are important. Ultimately, the optimal choice of polyol will depend on the specific cell or tissue type being preserved, and empirical testing is essential to determine the most effective agent and concentration for a given application. This guide provides a foundation of comparative data to streamline this selection process for researchers and professionals in the field.

References

A Comparative Evaluation of Catalysts for the Sustainable Conversion of Glycerol to Diglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating production of biodiesel has led to a significant surplus of its primary byproduct, crude glycerol. The effective valorization of this renewable feedstock is a critical challenge and a substantial opportunity. One of the most promising pathways is the conversion of glycerol into diglycerol, a valuable platform chemical with wide-ranging applications in the cosmetics, food, and pharmaceutical industries. The selection of an appropriate catalyst is paramount to achieving high efficiency, selectivity, and sustainability in this process. This guide provides a comparative evaluation of different catalyst systems for the conversion of glycerol to this compound, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The conversion of glycerol to this compound can be achieved through various catalytic routes, primarily categorized as homogeneous, heterogeneous, and enzymatic catalysis. Each system presents distinct advantages and disadvantages in terms of activity, selectivity, and operational feasibility. The following table summarizes the performance of representative catalysts from each category based on published experimental data.

Catalyst TypeCatalystGlycerol Conversion (%)This compound Selectivity/Yield (%)Reaction Temperature (°C)Reaction Time (h)Catalyst LoadingReusabilityReference
Homogeneous NaOH83.8-26060.5 mol%Not Reported[1]
NaOAc72.8-26060.5 mol%Not Reported[1]
K₂CO₃~94-26042.5 mol%Not Reported[2]
H₂SO₄10024% (Selectivity)22043 wt%Not Reported[3]
Heterogeneous LiX Zeolite89.661.2% (Yield)28023 wt%Enhanced with additives[4]
NaX Zeolite68.868% (Selectivity)26094 wt%Stable[1]
KX Zeolite89.3Lower than LiX & NaX28023 wt%Stable[5]
CaO7219% (Yield)250Not Specified2 wt%Tested[6][7]
Ca₁.₆Al₀.₄La₀.₆O₃9652% (Yield)25082 wt%Tested[6]
Enzymatic Lipozyme RM IM-76% (Dicaprin Selectivity)Not SpecifiedNot SpecifiedNot SpecifiedNot Reported[8]
Immobilized Lipase94.24 (Glycerol Conversion for GC)88.66% (GC Yield)50245 g/LRecycled 7 times[9][10]

Note: The enzymatic data primarily pertains to the synthesis of specific diacylglycerols (dicaprin) or glycerol carbonate (GC), as direct enzymatic conversion to a general this compound mixture is less commonly reported under comparable conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for key catalytic systems.

Heterogeneous Catalysis: Etherification using a Mixed-Oxide Catalyst

This protocol is based on the methodology for glycerol etherification using a calcium-based mixed-oxide catalyst.[6][7]

1. Catalyst Preparation:

  • The Ca₁.₆Al₀.₄La₀.₆O₃ mixed-metal oxide catalyst can be synthesized via a co-precipitation method, followed by calcination at high temperatures to achieve the desired oxide form.

2. Reaction Procedure:

  • A 100 mL three-necked glass reactor is equipped with a mechanical stirrer, a condenser, and a temperature controller.

  • 50 g of anhydrous glycerol is charged into the reactor.

  • 1.0 g (2 wt%) of the powdered Ca₁.₆Al₀.₄La₀.₆O₃ catalyst is added to the glycerol.

  • The reactor is purged with nitrogen gas to create an inert atmosphere.

  • The mixture is heated to 250°C under continuous stirring.

  • The reaction is allowed to proceed for 8 hours.

  • Samples are withdrawn periodically for analysis.

3. Product Analysis:

  • The product mixture is cooled to room temperature.

  • The catalyst is separated from the product by centrifugation or filtration.

  • The composition of the liquid product is analyzed by gas chromatography (GC) after derivatization (e.g., silylation) to determine the conversion of glycerol and the selectivity towards this compound and other oligomers.

Homogeneous Catalysis: Etherification using an Alkali Carbonate Catalyst

This protocol is a generalized procedure based on studies using homogeneous alkali catalysts.[2]

1. Reaction Procedure:

  • A magnetically stirred glass reactor is charged with 100 g of pure glycerol.

  • 2.5 mol% of potassium carbonate (K₂CO₃) is added to the reactor.

  • The reactor is heated to 260°C under a nitrogen atmosphere with vigorous stirring.

  • The reaction is maintained at this temperature for 4 hours. The removal of water formed during the reaction can shift the equilibrium towards the products.

2. Product Work-up and Analysis:

  • After cooling, the catalyst can be neutralized with an acid (e.g., phosphoric acid).

  • The resulting salts are typically removed by filtration or washing.

  • The product composition is analyzed using gas chromatography, similar to the heterogeneous catalysis protocol.

Enzymatic Synthesis of 1,3-Diacylglycerols

This protocol describes the solvent-free enzymatic esterification of glycerol with a fatty acid to produce a specific 1,3-diacylglycerol.[11]

1. Reaction Setup:

  • In a reaction vessel, 12.5 mmol of glycerol and 25 mmol of a specific fatty acid (e.g., caprylic acid) are mixed.

  • 0.2 g of immobilized 1,3-specific lipase (e.g., Lipozyme RM IM) is added to the mixture.

  • The reaction is carried out at a controlled temperature (e.g., 25°C) with constant stirring (e.g., 300 rpm).

2. Water Removal:

  • To drive the reaction towards synthesis, water produced during the esterification must be removed. This can be achieved by applying a vacuum (e.g., 3 mm Hg) after an initial reaction period (e.g., 1 hour).

3. Analysis:

  • The reaction progress is monitored by analyzing the composition of the mixture over time using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to quantify the formation of mono-, di-, and triglycerides.

Visualizing the Process and Logic

To better understand the experimental workflow and the relationships between different catalyst types, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Glycerol & Catalyst Reactor Reactor Assembly Reactants->Reactor Loading Heating Heating & Stirring (e.g., 250°C) Reactor->Heating Inert_Atmosphere Inert Atmosphere (Nitrogen Purge) Reactor->Inert_Atmosphere Reaction_Time Reaction Monitoring (e.g., 8 hours) Heating->Reaction_Time Separation Catalyst Separation (Filtration/Centrifugation) Reaction_Time->Separation Cooling Analysis Product Analysis (Gas Chromatography) Separation->Analysis

A typical experimental workflow for glycerol to this compound conversion.

Catalyst_Comparison cluster_types Catalyst Types cluster_performance Performance Indicators Homogeneous Homogeneous Activity High Activity Homogeneous->Activity Separation Easy Product Separation Homogeneous->Separation Difficult Heterogeneous Heterogeneous Selectivity High Selectivity to this compound Heterogeneous->Selectivity Reusability Good Reusability Heterogeneous->Reusability Heterogeneous->Separation Enzymatic Enzymatic Enzymatic->Activity Generally Lower Mild_Conditions Mild Reaction Conditions Enzymatic->Mild_Conditions High_Selectivity High_Selectivity Enzymatic->High_Selectivity High Regio/Chemo-selectivity

Logical relationships between catalyst types and performance indicators.

Concluding Remarks

The choice of catalyst for the conversion of glycerol to this compound is a trade-off between reaction rate, selectivity, and process sustainability. Homogeneous catalysts offer high activity but suffer from challenges in separation and potential corrosiveness. Heterogeneous catalysts, particularly mixed oxides and zeolites, demonstrate high selectivity and offer the significant advantage of easy recovery and reuse, which is crucial for developing environmentally friendly and economically viable processes. Enzymatic catalysts provide exceptional selectivity under mild conditions but may have lower reaction rates and higher initial costs. The ongoing development of robust and highly active heterogeneous and enzymatic catalysts will be pivotal in unlocking the full potential of glycerol as a renewable chemical building block.

References

Safety Operating Guide

Navigating the Disposal of Diglycerol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of diglycerol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct procedures is paramount to ensure regulatory compliance and a safe working environment. While this compound is not always classified as a hazardous substance, it is categorized as a skin and eye irritant, necessitating careful handling and disposal.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This minimizes exposure and mitigates risks associated with its irritant properties.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical splash goggles.[3][4]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3][4][5]

  • Ventilation: Always handle this compound in a well-ventilated area, such as a fume hood, to avoid inhaling any potential mists or vapors.[2][5]

In Case of a Spill:

  • Contain the spill using an inert absorbent material like sand, vermiculite, or earth.[3][6]

  • Collect the absorbed material into a suitable, sealed, and clearly labeled container for disposal.[2][3]

  • Ensure the affected area is well-ventilated.[2]

  • Prevent the substance from entering drains or waterways.[3][6]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound is contingent upon the specific regulations of your institution and locality. The primary and most universally accepted method is disposal as chemical waste. Conditional alternatives may exist but require explicit approval.

Experimental Protocol: Waste Characterization and Consultation

The first step in any chemical disposal is to characterize the waste and consult the relevant authorities.

  • Characterize the Waste: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. If it is mixed with hazardous materials, the entire mixture must be treated as hazardous waste.[3]

  • Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound for specific handling and disposal information.

  • Consult Institutional EHS: Before proceeding, contact your institution's Environmental Health and Safety (EHS) office.[3] They will provide definitive guidance based on local, state, and federal regulations.

Procedure 1: Disposal as Chemical Waste (Recommended Method)

This is the safest and most compliant method for disposing of this compound.

  • Containment: Collect the this compound waste in a compatible, leak-proof, and securely sealed container.[2][3] The original product container is often a suitable choice.[7]

  • Labeling: Clearly label the container as "Hazardous Waste" (or as directed by your EHS office) and list all constituents, including "this compound" and any other chemicals present with their approximate concentrations.[3][5][8]

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3][5]

  • Arrange for Pickup: Follow your institution's established procedures to arrange for pickup and disposal by a licensed chemical waste management company.[3]

Procedure 2: Sanitary Sewer Disposal (Conditional)

In some jurisdictions, and only for small quantities of non-hazardous, water-soluble substances, drain disposal may be permissible. This should never be done without explicit prior approval from your EHS office. [3]

  • Obtain EHS Approval: Present the waste characteristics (volume, concentration, lack of hazardous contaminants) to your EHS office and receive explicit permission for drain disposal.

  • Dilution: If approved, dilute the this compound solution with a large volume of cold water (a general guideline is at least 20 parts water to 1 part solution).[5]

  • Disposal: Slowly pour the diluted solution down a designated laboratory sink while flushing with copious amounts of running water.[3][5]

  • Flush Thoroughly: Continue to run cold water for several minutes after the solution has been poured to ensure the plumbing is thoroughly flushed.[3]

Disposal of Empty Containers:

Empty containers that held this compound should generally be rinsed with a suitable solvent (like water).[8] The rinsate must be collected and disposed of as chemical waste.[8] After rinsing, deface or remove the original label, and the container can often be disposed of as regular trash.[7]

Data Summary for Disposal Procedures

For quick reference, the following table summarizes the key logistical requirements for the primary disposal options.

ParameterDisposal as Chemical WasteSanitary Sewer Disposal (Conditional)
Approval Required Institutional EHS protocolExplicit EHS and local approval required [3][5]
Waste Form Pure substance, solutions, or mixturesSmall quantities of non-hazardous, water-soluble solutions
Containment Labeled, sealed, compatible container[3][7][8]N/A
Key Procedure Collection and pickup by licensed waste vendor[3]Dilution with >20 parts water and flushing[3][5]
Regulatory Status Universally accepted and recommendedHighly dependent on local regulations; often not permitted

This compound Disposal Workflow

The logical flow for making a decision on the proper disposal of this compound is illustrated below. This process emphasizes a safety-first approach, prioritizing regulatory consultation and the selection of the most compliant disposal route.

Diglycerol_Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste (Pure, Solution, Mixed?) start->characterize consult_sds Consult Safety Data Sheet (SDS) characterize->consult_sds consult_ehs Consult Institutional EHS Office consult_sds->consult_ehs is_hazardous Is waste mixed with hazardous material? consult_ehs->is_hazardous ehs_approval EHS Approval for Sewer Disposal? is_hazardous->ehs_approval No chem_waste Procedure 1: Dispose as Chemical Waste is_hazardous->chem_waste Yes ehs_approval->chem_waste No sewer_disposal Procedure 2: Dispose via Sanitary Sewer ehs_approval->sewer_disposal Yes end End: Disposal Complete chem_waste->end sewer_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Diglycerol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diglycerol

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. While some sources do not classify this compound as a hazardous substance, others indicate it can cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle it with appropriate care.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is required when handling this compound. The specific requirements may vary based on the handling procedure.

Activity Minimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid/Viscous Oil) Laboratory coat, safety glasses with side shields (or goggles), nitrile gloves. Perform in a chemical fume hood or an area with local exhaust ventilation.[3]
Solution Preparation & Transfers Chemical-resistant laboratory coat, chemical splash goggles, nitrile gloves. All work should be performed in a certified chemical fume hood or a well-ventilated area.[3][5]
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.
Spill Cleanup & Waste Disposal Chemical-resistant clothing, chemical splash goggles, heavy-duty or double nitrile gloves. Respiratory protection may be necessary depending on the spill size and ventilation.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety.

1. Preparation:

  • Ensure the work area, typically a laboratory fume hood or a designated benchtop, is clean and uncluttered.[4]

  • Verify that a safety shower and eye wash station are readily accessible.[1]

  • Assemble all necessary equipment and materials before handling the compound.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Handle this compound in a well-ventilated area to avoid inhaling any mists or vapors.[2][3][5]

  • Avoid direct contact with skin and eyes.[1][3]

  • Use a properly calibrated pipette or other suitable dispensing device for the accurate and safe transfer of the liquid.

  • Keep the container tightly closed when not in use.[1][2][5]

3. In Case of a Spill:

  • For minor spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[4][6]

  • Collect the absorbent material into a suitable, labeled container for chemical waste.[1][4][6]

  • Clean the spill area thoroughly and ventilate the affected area.[1]

  • For major spills, evacuate the area and follow your institution's emergency procedures.

4. After Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

  • Remove any contaminated clothing and wash it before reuse.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[7]

1. Waste Collection:

  • Collect all waste containing this compound, including unused product and contaminated disposables (e.g., pipette tips, gloves), in a designated and clearly labeled chemical waste container.[1][4]

2. Storage of Waste:

  • Store the sealed waste container in a designated, cool, and well-ventilated area, away from incompatible materials.

3. Disposal Method:

  • Disposal must be in accordance with all applicable federal, state, and local regulations.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Recommended disposal methods include:

    • Incineration : Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Licensed Waste Disposal : Entrust the disposal to a licensed chemical waste management company.[3][7]

  • Do not discharge this compound waste into sewer systems or drains.[1][7]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G prep 1. Preparation - Assemble Materials - Verify Safety Equipment - Don PPE handling 2. Handling - Use in Ventilated Area - Avoid Contact - Keep Container Closed prep->handling post_handling 3. Post-Handling - Decontaminate Area - Wash Hands handling->post_handling spill Spill Response - Absorb with Inert Material - Collect for Disposal - Ventilate Area handling->spill exposure Exposure Event - Skin/Eye Contact - Inhalation handling->exposure storage Store Securely - Cool, Dry, Ventilated Area - Tightly Closed Container post_handling->storage disposal 4. Waste Disposal - Collect in Labeled Container - Follow EHS Guidelines post_handling->disposal spill->disposal first_aid First Aid - Rinse Area (15 mins) - Move to Fresh Air - Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.